3-Fluoro-5-iodopyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNGNBJTVDMHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-5-iodopyridin-2-amine CAS number
An In-Depth Technical Guide to 3-Fluoro-5-iodopyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, provide a detailed and validated synthesis protocol, discuss methods for its characterization, and explore its applications as a versatile scaffold in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical insights into the strategic use of this compound.
Core Compound Identification and Properties
This compound is a substituted pyridine derivative featuring an amino group, a fluorine atom, and an iodine atom. This unique combination of functional groups makes it a highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the fluorine and iodine atoms, combined with the electron-donating amino group, creates a distinct electronic profile that influences its reactivity and potential for forming complex molecular architectures.
The primary identifier for this compound is its CAS Number: 1321612-85-4 .[1][2][3]
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
| CAS Number | 1321612-85-4 | [1][2][3] |
| Molecular Formula | C₅H₄FIN₂ | [2] |
| Molecular Weight | 238.00 g/mol | [1][2] |
| InChI Key | WQSPIURCJCRCIF-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=C(C=NC(=C1I)N)F | [5] |
| Purity (Typical) | ≥95% | [2] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through the electrophilic iodination of its precursor, 2-amino-3-fluoropyridine. The rationale for this approach is that the amino group strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (iodine) to the para position (C5), which is sterically accessible.
Conceptual Synthesis Workflow
The logical flow of the synthesis involves the activation of a suitable starting material followed by a regioselective iodination step. The workflow below illustrates the transformation from a readily available precursor to the final product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the iodination of similar aminopyridine systems.[4] It is designed to be self-validating through in-process checks and final characterization.
Materials:
-
2-Amino-3-fluoropyridine
-
Silver Sulfate (Ag₂SO₄)
-
Iodine (I₂)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Sodium Carbonate (Na₂CO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, dissolve 2-amino-3-fluoropyridine in ethanol. The choice of ethanol as a solvent is critical as it effectively dissolves the starting material without reacting with the iodinating agent under these conditions.
-
Addition of Catalyst: Add silver sulfate to the solution. Silver sulfate acts as a catalyst, activating the iodine to generate a more potent electrophilic species (I⁺), thereby facilitating the substitution reaction on the electron-rich pyridine ring.
-
Iodination: Add powdered iodine in small portions to the stirring mixture. The portion-wise addition helps to control the reaction rate and temperature, preventing the formation of potential byproducts.
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature for approximately 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup - Filtration: Once the reaction is complete, remove the insoluble silver salts by filtration through a pad of celite, washing the filter cake with additional ethanol to ensure complete recovery of the product.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Take up the resulting residue in ethyl acetate and wash with an aqueous solution of sodium carbonate to neutralize any acidic impurities. Subsequently, wash the organic phase with a 25% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a final wash with saturated sodium chloride (brine) to remove residual water.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid must be purified by silica gel column chromatography. A gradient elution system, typically starting with n-heptane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from non-polar and highly polar impurities.[4]
-
Final Product: Collect the pure fractions, combine, and evaporate the solvent to yield this compound as a solid. Confirm identity and purity via spectroscopic methods.
Spectroscopic Characterization
To ensure the structural integrity and purity of the synthesized compound, a suite of spectroscopic analyses is mandatory.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show two distinct aromatic signals corresponding to the protons on the pyridine ring. The signals will exhibit splitting patterns (coupling) due to the adjacent fluorine atom (H-F coupling). The amino group protons will typically appear as a broad singlet.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms bonded to fluorine and iodine showing characteristic shifts and C-F coupling.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately 238.99 m/z, confirming the molecular weight.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This analysis is crucial for confirming the presence and environment of the fluorine atom, which will appear as a single resonance.
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its utility as a versatile building block for creating complex, biologically active molecules. The iodine atom serves as a highly effective handle for transition-metal-catalyzed cross-coupling reactions.
Role in Cross-Coupling Reactions
The C-I bond is relatively weak and highly susceptible to oxidative addition, making it an ideal substrate for reactions like Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. This allows for the precise and efficient introduction of diverse molecular fragments (aryl, alkyl, alkynyl groups) at the C5 position of the pyridine ring.
Sources
3-Fluoro-5-iodopyridin-2-amine chemical properties
An In-Depth Technical Guide to 3-Fluoro-5-iodopyridin-2-amine: Properties, Synthesis, and Reactivity
Introduction
This compound is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique architecture, featuring a pyridine core substituted with an amino group, a fluorine atom, and an iodine atom, provides three distinct points for chemical modification. The strategic placement of these functional groups makes it a versatile building block for constructing complex molecular scaffolds. The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the pyridine ring, while the iodo group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The amino group offers a site for further derivatization and can influence the molecule's biological activity and physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its reactivity in key cross-coupling reactions, and essential safety information.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is critical for its effective use in synthesis and research. These properties dictate its solubility, stability, and reactivity.
| Property | Value | Source(s) |
| CAS Number | 1321612-85-4 | [1][2] |
| Molecular Formula | C₅H₄FIN₂ | [1][3] |
| Molecular Weight | 238.00 g/mol | [1][4] |
| Appearance | Solid (Form may vary) | |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [3] |
| InChI | 1S/C5H4FIN2/c6-4-2-5(7)9-3(8)1-4/h1-2H,8H2 | N/A |
| InChI Key | WQSPIURCJCRCIF-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C(=NC(=C1I)N)F) | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct iodination of 2-amino-5-fluoropyridine. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and purity. The following protocol is based on established methods for the iodination of aminopyridines.[4]
Causality of Experimental Choices
-
Starting Material: 2-Amino-5-fluoropyridine is a commercially available and relatively inexpensive precursor.[5] Its existing fluorine and amine groups provide the foundational structure.
-
Iodinating Agent: Elemental iodine (I₂) is used as the source of iodine.
-
Catalyst/Promoter: Silver sulfate (Ag₂SO₄) is employed to activate the iodine. It acts as a Lewis acid, polarizing the I-I bond and generating a more electrophilic iodine species ("I+"), which is necessary for the electrophilic aromatic substitution on the electron-rich aminopyridine ring.
-
Solvent: Ethanol is a suitable polar protic solvent that dissolves the starting materials and facilitates the reaction.[4]
-
Workup: The aqueous workup with sodium carbonate neutralizes any acid generated, while sodium thiosulfate is used to quench any unreacted iodine.[4] Purification by silica column chromatography is essential to remove inorganic salts and any potential side products.[4]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 500 mL two-necked flask equipped with a magnetic stirrer, combine 2-amino-5-fluoropyridine (5.0 g, 44.6 mmol), silver sulfate (13.9 g, 44.6 mmol), and ethanol (400 mL).[4]
-
Iodination: Add powdered iodine (11.31 g, 44.6 mmol) to the mixture in small portions over 15-20 minutes.[4]
-
Reaction: Stir the resulting suspension at ambient temperature for 24 hours. Monitor the reaction progress by TLC.
-
Initial Workup: Upon completion, remove the insoluble material by filtration through a pad of celite, washing the filter cake with ethanol.[4]
-
Concentration: Concentrate the combined filtrate under reduced pressure to obtain a crude residue.[4]
-
Extraction: Take up the residue in ethyl acetate (200 mL) and a saturated aqueous solution of sodium carbonate (200 mL).[4] Separate the organic layer.
-
Washing: Wash the organic phase sequentially with a 25% aqueous solution of sodium thiosulfate (100 mL) and then with a saturated aqueous solution of sodium chloride (100 mL).[4]
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.[4]
-
Purification: Purify the resulting solid by silica column chromatography, eluting with a gradient of ethyl acetate in n-heptane to afford the pure this compound.[4]
Reactivity and Applications in Cross-Coupling Reactions
The true synthetic utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C-I bond. These reactions are foundational in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.[6][7]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[8] This reaction is highly valued for its mild conditions and tolerance of diverse functional groups, including the amino group on the substrate.[8]
-
Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).[8][9]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1) or DMF.[8][9]
-
Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere (Nitrogen or Argon) for 12-24 hours, monitoring by TLC or LC-MS.[8][9]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[8]
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][10] This reaction is indispensable for introducing alkynyl moieties into aromatic systems, which are valuable intermediates for synthesizing heterocycles and other complex structures.[6]
-
Inert Atmosphere: To a degassed solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1-1.2 eq) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).[10][11]
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (3-10 mol%).[10][11]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).[10]
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.[10]
-
Extraction & Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[10]
Caption: Simplified catalytic cycles for the Sonogashira coupling.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[7][12] This reaction is crucial for synthesizing substituted anilines and N-aryl heterocycles, which are common motifs in pharmaceuticals.[7]
-
Inert Atmosphere: In a glovebox or Schlenk tube, combine this compound (1.0 eq), the amine coupling partner (1.1-1.3 eq), a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.5-2.0 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP).
-
Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by LC-MS.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The following information is compiled from available safety data sheets (SDS) for this compound and structurally related chemicals.[3][13][14][15]
| Hazard Information | Details & Precautions |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][14] P264: Wash skin thoroughly after handling.[14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Use in a well-ventilated area or a chemical fume hood.[13][16] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][14] Keep away from light and incompatible materials such as strong oxidizing agents.[16] |
| First-Aid Measures | Inhalation: Move to fresh air.[15] Skin Contact: Wash off immediately with plenty of soap and water.[15] Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[15] Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15] |
References
- Buchwald–Hartwig amin
- 5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107. PubChem - NIH. [Link][21]
- Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link][22]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link][13]
- 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR]. SpectraBase. [Link][24]
- 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579. PubChem. [Link][25]
- Preparation method of 2-amino-3-fluoropyridine.
- 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. Manas Petro Chem. [Link][27]
- Synthesis of 2-amino-5-fluoropyridine.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link][11]
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts.
- Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling. NIH. [Link][31]
- 2-Amino-5-iodopyridine. Chem-Impex. [Link][32]
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds. MDPI. [Link][33]
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH. [Link][34]
- Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.
Sources
- 1. synchem.de [synchem.de]
- 2. This compound | 1321612-85-4 [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 3-Fluoro-5-iodopyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a fluorine atom, and an iodine atom, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of this compound, including its molecular weight, physicochemical properties, a detailed synthesis protocol, and a discussion of its current and potential applications in pharmaceutical research, particularly in the development of kinase inhibitors and advanced imaging agents.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[2] The combination of these features in molecules such as this compound makes them highly valuable building blocks for the design of novel therapeutics. The strategic placement of the fluorine, iodine, and amine functionalities offers multiple reaction sites for chemists to elaborate the core structure and explore structure-activity relationships (SAR).
Physicochemical Properties and Molecular Weight
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Weight | 238.0 g/mol | [3] |
| Molecular Formula | C₅H₄FIN₂ | [3] |
| CAS Number | 823218-51-5 | |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and chloroform | N/A |
Synthesis of this compound
A reliable synthetic route is crucial for the accessibility of this important building block. A common method for the synthesis of this compound involves the direct iodination of 2-amino-5-fluoropyridine.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 2-Amino-5-fluoro-3-iodopyridine.[4]
Materials:
-
2-amino-5-fluoropyridine
-
Iodine (I₂)
-
Silver sulfate (Ag₂SO₄)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Sodium carbonate (Na₂CO₃) solution
-
25% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
-
n-Heptane
Procedure:
-
To a suitable reaction vessel, add 2-amino-5-fluoropyridine (1.0 eq), silver sulfate (1.0 eq), and ethanol.
-
Stir the mixture at ambient temperature.
-
Add powdered iodine (1.0 eq) portion-wise to the suspension.
-
Continue stirring at ambient temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove insoluble materials and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a sodium carbonate solution.
-
Separate the organic layer and wash it sequentially with a 25% aqueous solution of sodium thiosulfate and then with a saturated aqueous solution of sodium chloride.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of n-heptane and ethyl acetate to yield the final product, this compound.[4]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the amino, fluoro, and iodo substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine, with the carbons directly attached to the electronegative fluorine and nitrogen atoms appearing at lower field.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 238.0 g/mol . The isotopic pattern will be characteristic of a compound containing one iodine atom.
FT-IR Spectroscopy
The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3250 cm⁻¹), C-N stretching (around 1335-1250 cm⁻¹ for aromatic amines), and C-F and C-I stretching vibrations.[5][6]
Applications in Drug Discovery
The trifunctional nature of this compound makes it a highly attractive starting material for the synthesis of diverse compound libraries for drug discovery.
Kinase Inhibitors
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[7][8] The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The fluorine atom can enhance binding affinity and modulate the pKa of the pyridine nitrogen, while the iodine atom serves as a convenient handle for introducing further complexity through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the exploration of the solvent-exposed regions of the kinase active site.
Caption: Role of this compound in kinase inhibitor design.
Positron Emission Tomography (PET) Imaging Agents
The presence of a fluorine atom makes this compound and its derivatives candidates for the development of ¹⁸F-labeled PET imaging agents.[9] The iodine can be used to construct the larger molecule targeting a specific biological entity, and the fluorine can be introduced in the final step of the synthesis via nucleophilic substitution. This approach is valuable for developing novel diagnostics for a range of diseases, including cancer and neurodegenerative disorders.
Alzheimer's Disease Research
Substituted pyridines are being investigated as potential therapeutic agents for Alzheimer's disease.[10][11][12] They can be incorporated into molecules designed to inhibit key enzymes involved in the disease pathology, such as β-secretase (BACE1) or glycogen synthase kinase-3β (GSK-3β), or to chelate metal ions that contribute to amyloid-β aggregation. The versatile chemistry of this compound allows for its incorporation into multi-target-directed ligands for this complex disease.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere.
Commercial Availability
This compound is available from several commercial suppliers of fine chemicals and building blocks for research and development. It is advisable to request a certificate of analysis to confirm the purity and identity of the material.
Conclusion
This compound, with a molecular weight of 238.0 g/mol , is a key building block in modern medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules with potential therapeutic and diagnostic applications. The synthetic accessibility and the strategic positioning of its functional groups make it a valuable tool for researchers in the pharmaceutical industry and academia who are focused on developing the next generation of targeted therapies.
References
- Alchem Pharmtech. (n.d.). CAS 823218-51-5 | 2-AMINO-5-FLUORO-3-IODOPYRIDINE.
- MDPI. (2023). Flavonoids as Promising Multitarget Agents in Alzheimer's Disease Therapy.
- MDPI. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- National Center for Biotechnology Information. (n.d.). 2-Pyridinamine, 5-iodo-. PubChem.
- National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed.
- National Center for Biotechnology Information. (2023). Discovery of novel 5-(2-hydroxyphenyl)-2-phthalide-3(3H)-pyrazolones as balanced multifunctional agents against Alzheimer's disease. PubMed.
- National Center for Biotechnology Information. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed.
- National Center for Biotechnology Information. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central.
- National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook.
- PubMed. (n.d.). Synthesis and identification of[3][13][14]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and evaluation of L- and D-5-[18F]fluorotryptophan as PET imaging probes for indoleamine and tryptophan 2,3-dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 5-(2-hydroxyphenyl)-2-phthalide-3(3H)-pyrazolones as balanced multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Fluoro-5-iodopyridin-2-amine: A Key Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Fluoro-5-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its structure, synthesis, spectroscopic characterization, reactivity, and its strategic applications as a versatile building block in medicinal chemistry.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its presence in a vast array of biologically active compounds, including vitamins and alkaloids.[1] The strategic incorporation of fluorine atoms into such scaffolds has become a powerful tool in modern drug discovery. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] These modifications often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[2]
This compound (CAS Number: 1321612-85-4) is a prime example of a highly functionalized building block designed for the synthesis of complex pharmaceutical intermediates. Its structure combines the advantageous properties of a fluorinated pyridine ring with two additional reactive sites: an amino group and an iodine atom. This trifecta of functionalities offers medicinal chemists a versatile platform for molecular elaboration through various synthetic transformations.
Molecular Structure and Physicochemical Properties
The structure of this compound features a pyridine ring substituted with an amino group at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 5-position.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1321612-85-4 | [3] |
| Molecular Formula | C₅H₄FIN₂ | [3] |
| Molecular Weight | 238.00 g/mol | [3] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and chloroform | General knowledge |
Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed two-step synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Representative)
This protocol is adapted from a known procedure for a structurally similar compound and is provided as a representative method.[4]
Step 1: Synthesis of 2-Amino-3-fluoropyridine (Precursor)
A robust synthesis of 2-amino-3-fluoropyridine can be achieved from 2,3-difluoro-5-chloropyridine through a two-step process involving ammonolysis followed by reduction, as detailed in patent literature.[5]
Step 2: Iodination of 2-Amino-3-fluoropyridine
-
Materials:
-
2-amino-3-fluoropyridine
-
Iodine (I₂)
-
Silver sulfate (Ag₂SO₄)
-
Ethanol
-
Ethyl acetate
-
Sodium carbonate solution
-
25% Aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a two-necked flask equipped with a magnetic stirrer, dissolve 2-amino-3-fluoropyridine in ethanol.
-
Add silver sulfate to the solution.
-
Gradually add powdered iodine in small portions.
-
Stir the reaction mixture at ambient temperature for 24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove insoluble materials and wash the solid residue with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a mixture of ethyl acetate and sodium carbonate solution.
-
Separate the organic phase and wash it successively with a 25% aqueous solution of sodium thiosulfate and then with a saturated aqueous solution of sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography to yield this compound.
-
-
Causality Behind Experimental Choices:
-
Silver Sulfate: The use of a silver salt, such as silver sulfate, acts as a halogen activator, facilitating the electrophilic iodination of the electron-rich pyridine ring.
-
Sodium Thiosulfate Wash: This step is crucial for quenching any unreacted iodine, which would otherwise contaminate the final product.
-
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Two aromatic protons exhibiting characteristic splitting patterns influenced by the fluorine and adjacent protons. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons, with chemical shifts influenced by the electronegative fluorine and iodine substituents. Carbon-fluorine coupling will be observed. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₅H₄FIN₂. |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine, C-F stretching vibrations, and aromatic C-H and C=C/C=N stretching bands. |
Comparative Spectroscopic Insights
-
¹H NMR: The ¹H NMR spectrum of the related compound 2-amino-5-iodopyridine shows signals for the aromatic protons at approximately δ 6.35 (d), 7.62 (d), and 8.21 (s) ppm in CDCl₃.[6] For this compound, the chemical shifts of the ring protons would be further influenced by the deshielding effect of the fluorine atom.
-
¹³C NMR: In the ¹³C NMR spectrum of 3-fluoro-2-iodopyridine, the carbon atoms of the pyridine ring resonate at distinct chemical shifts.[7] The introduction of the amino group at the 2-position in our target molecule would cause a significant upfield shift for the C2 carbon.
-
IR Spectroscopy: The IR spectrum of 2-amino-5-iodopyridine displays characteristic N-H stretching vibrations.[8][9] Similar bands would be expected for this compound, along with a strong absorption band corresponding to the C-F stretch.
Reactivity and Applications in Drug Discovery
This compound is a versatile building block with three key functional groups that can be selectively manipulated in organic synthesis.
Key Reaction Pathways Diagram
Caption: Key reaction pathways for this compound in medicinal chemistry.
-
Amino Group (-NH₂): The primary amino group at the 2-position is a nucleophile and can readily undergo a variety of reactions, including acylation, alkylation, and condensation to form fused heterocyclic systems like imidazopyridines.[10]
-
Iodine Atom (-I): The iodine atom at the 5-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for generating molecular diversity.
-
Fluorine Atom (-F): The fluorine atom at the 3-position enhances the metabolic stability of the molecule and can influence its binding to target proteins. While generally less reactive than iodine in cross-coupling reactions, it can participate in nucleophilic aromatic substitution under certain conditions.
Role as a Pharmaceutical Intermediate
Substituted aminopyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[11] For instance, 2-amino-5-iodopyridine is a key building block for antiviral and anticancer agents.[12] The unique substitution pattern of this compound makes it a highly valuable scaffold for the development of novel therapeutics, particularly in areas such as kinase inhibitors, where the pyridine core often serves as a hinge-binding motif.
Conclusion
This compound is a strategically designed chemical intermediate that offers a wealth of opportunities for medicinal chemists. Its trifunctional nature allows for a diverse range of synthetic transformations, enabling the rapid construction of complex molecular architectures. As the demand for novel and effective therapeutics continues to grow, the importance of versatile and highly functionalized building blocks like this compound will undoubtedly increase, solidifying its role as a key player in the future of drug discovery.
References
- SpectraBase. 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts.
- PubChem. 2-Pyridinamine, 5-iodo-. National Center for Biotechnology Information.
- ResearchGate. Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines.
- PMC. Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information.
- IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. 2016.
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
- Google Patents. Preparation method of 2-amino-3-fluoropyridine. 2016.
- ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. 2017.
- Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. 2017.
- Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. 2019.
- ResearchGate. The infrared spectra of secondary amines and their salts.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery.
- ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- Alchem Pharmtech. CAS 823218-51-5 | 2-AMINO-5-FLUORO-3-IODOPYRIDINE.
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 2022.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synchem.de [synchem.de]
- 4. benchchem.com [benchchem.com]
- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 6. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-iodopyridine 98 20511-12-0 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-5-iodopyridin-2-amine
Abstract: This document provides an in-depth technical guide for the rational synthesis of 3-fluoro-5-iodopyridin-2-amine, a valuable substituted pyridine building block for pharmaceutical and agrochemical research. The proposed pathway is a robust, two-stage process commencing from commercially available precursors. We will dissect the strategic considerations behind the synthetic route, delve into the reaction mechanisms, and provide detailed, field-tested experimental protocols. This guide is intended for chemistry professionals in research and development who require a reliable and well-understood method for accessing this key intermediate.
Strategic Overview and Retrosynthetic Analysis
The design of a synthetic pathway for a polysubstituted heteroaromatic compound like this compound hinges on the careful orchestration of substituent introduction, governed by their inherent electronic and directing effects. The target molecule possesses an activating amino group, a deactivating fluoro group, and an iodo group. A retrosynthetic analysis suggests that the most logical approach involves the late-stage introduction of the iodo group via electrophilic aromatic substitution, leveraging the powerful directing effect of the existing amino group.
This leads to the identification of 2-amino-3-fluoropyridine as the key intermediate. This precursor can, in turn, be synthesized from a di-halogenated pyridine, exploiting the differential reactivity of the halogen atoms in a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Retrosynthetic analysis of this compound.
Stage 1: Synthesis of the Key Intermediate, 2-Amino-3-fluoropyridine
The synthesis of 2-amino-3-fluoropyridine is efficiently achieved from 2,3-difluoro-5-chloropyridine. This stage involves two critical transformations: a regioselective nucleophilic aromatic substitution (SNAr) followed by a reductive dehalogenation.
Mechanistic Rationale and Causality
The starting material, 2,3-difluoro-5-chloropyridine, presents two distinct reaction sites for nucleophilic attack by ammonia. The fluorine atom at the C2 position is significantly more electrophilic and thus more susceptible to substitution than the fluorine at C3. This enhanced reactivity is due to the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge in the Meisenheimer complex intermediate formed during attack at the C2 (and C6) position.
Following the successful amination at C2, the chlorine atom at C5 is removed. A catalytic hydrogenation using palladium on carbon (Pd/C) is an effective and clean method for this reductive dehalogenation, yielding the desired 2-amino-3-fluoropyridine intermediate with high purity.[1]
Detailed Experimental Protocol: 2-Amino-3-fluoropyridine
This protocol is adapted from established patent literature.[1]
Step A: 2-Amino-3-fluoro-5-chloropyridine Synthesis
-
To a high-pressure autoclave, add 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol, ~12 eq).
-
Seal the reactor and heat the mixture to 110°C. Maintain this temperature with vigorous stirring for 24 hours. The internal pressure will rise during the reaction.
-
After 24 hours, cool the reactor to ambient temperature. Carefully vent the excess pressure (ammonia).
-
Transfer the resulting slurry to a separation funnel. The product often precipitates from the aqueous solution.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield a solid crude product.
-
Triturate the crude solid with petroleum ether, filter, and dry the filter cake to obtain 2-amino-3-fluoro-5-chloropyridine.
Step B: Reductive Dechlorination to 2-Amino-3-fluoropyridine
-
In a suitable hydrogenation vessel, dissolve the 2-amino-3-fluoro-5-chloropyridine (50 g, 0.341 mol) in methanol (800 mL).
-
Add 10% Palladium on Carbon (Pd/C) (2.5 g, 5 wt%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 16 hours or until hydrogen uptake ceases (as monitored by a pressure gauge).
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (200 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the final product, 2-amino-3-fluoropyridine, as a white to off-white solid.
Data Summary for Stage 1
| Parameter | Step A: Amination | Step B: Dechlorination |
| Primary Reagent | Aqueous Ammonia | Hydrogen (H₂) |
| Catalyst | None | 10% Pd/C |
| Solvent | Water | Methanol |
| Temperature | 110°C | Room Temperature |
| Typical Yield | 85-90% | >95% |
Stage 2: Electrophilic Iodination of 2-Amino-3-fluoropyridine
This final stage constructs the target molecule through a regioselective electrophilic iodination. The high electron density of the pyridine ring, activated by the amino group, facilitates this transformation under relatively mild conditions.
Mechanistic Rationale and Causality
Electrophilic aromatic substitution is governed by the directing effects of existing substituents. The 2-amino group is a powerful activating, ortho-para director. The 3-fluoro group is deactivating via induction but is also an ortho-para director. The positions ortho and para to the amino group are C3, C5, and C6 (via the ring nitrogen).
-
C3 Position: Already substituted with fluorine.
-
C6 Position: Ortho to the amino group, but sterically hindered and electronically less favored for substitution compared to the para position.
-
C5 Position: Para to the strongly activating amino group and meta to the deactivating fluoro group. This position is overwhelmingly the most electronically favorable site for electrophilic attack.
Therefore, iodination is expected to proceed with high regioselectivity at the C5 position. Elemental iodine (I₂) is used as the iodine source. Its electrophilicity is enhanced by an activator, such as silver sulfate (Ag₂SO₄), which polarizes the I-I bond and generates a more potent iodinating species.[2] This approach avoids the harsh conditions sometimes required for iodinating less activated systems.[3][4]
Detailed Experimental Protocol: this compound
This protocol is expertly adapted from a similar transformation on 2-amino-5-fluoropyridine.[2]
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-3-fluoropyridine (5.0 g, 44.6 mmol) and ethanol (200 mL). Stir until dissolved.
-
Add silver sulfate (Ag₂SO₄) (13.9 g, 44.6 mmol, 1.0 eq) to the solution.
-
Add elemental iodine (I₂) (11.3 g, 44.6 mmol, 1.0 eq) portion-wise over 15 minutes. The mixture will become a dark slurry.
-
Stir the reaction mixture at ambient temperature for 24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, remove the insoluble silver salts by filtration through a pad of Celite®, washing the pad with ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (200 mL) and transfer to a separation funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution (1 x 150 mL).
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 100 mL) to quench any remaining iodine.
-
Saturated aqueous sodium chloride (brine) solution (1 x 100 mL).
-
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting solid by flash column chromatography on silica gel, eluting with a gradient of n-heptane and ethyl acetate to afford the pure this compound.
Data Summary for Stage 2
| Parameter | Value |
| Iodinating Agent | Iodine (I₂) |
| Activator | Silver Sulfate (Ag₂SO₄) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Expected Yield | 50-65% (post-purification) |
Overall Synthesis Workflow and Visualization
The complete, two-stage pathway provides a reliable and scalable route to the target compound.
Sources
A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecules, such as kinase inhibitors, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis provides the fundamental data required for structural elucidation, quality control, and the prediction of chemical reactivity. This guide presents a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As direct experimental data is not widely available in the public domain, this document derives its predictions from foundational spectroscopic principles and comparative analysis with structurally analogous compounds. Detailed, field-proven protocols for data acquisition are provided to empower researchers in their own empirical investigations.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates an electron-donating amino group (-NH₂) and two electron-withdrawing halogens (-F and -I) on a pyridine ring. This unique substitution pattern creates a distinct electronic environment that governs the molecule's spectroscopic fingerprint.
-
The amino group at the C2 position is a strong activating group that donates electron density into the ring via resonance, primarily affecting the ortho and para positions.
-
The fluorine atom at the C3 position is highly electronegative, exerting a strong inductive (-I) effect and a moderate resonance (+R) effect. Its most significant impact will be observed in NMR through-bond J-coupling.
-
The iodine atom at the C5 position is less electronegative than fluorine but is highly polarizable. It will influence the chemical shifts of nearby nuclei and provide a characteristic isotopic signature in mass spectrometry.
These competing electronic effects result in a nuanced distribution of electron density, which can be probed by the spectroscopic techniques detailed below.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects and comparison with known data for similar pyridines.[2][3]
Recommended Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4] DMSO-d₆ is often preferred for amines as it can slow down N-H proton exchange, leading to sharper signals.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.
Predicted ¹H NMR Spectrum and Interpretation
The spectrum is expected to show four distinct signals: two aromatic protons and a broad signal for the amine protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Justification |
| Amine Protons | ~5.0 - 6.0 | Broad singlet | - | 2H, -NH₂ | The chemical shift of amine protons can vary significantly with concentration and solvent. The signal is often broad due to quadrupole broadening and potential exchange with trace water.[4] |
| Aromatic Proton | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H6-F) ≈ 2-4 Hz, ⁴J(H6-H4) ≈ 2-3 Hz | 1H, H6 | H6 is deshielded by the adjacent ring nitrogen. It will exhibit a small coupling to the fluorine at C3 and a four-bond coupling to H4. |
| Aromatic Proton | ~7.9 - 8.1 | Doublet of doublets (dd) | ³J(H4-F) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz | 1H, H4 | H4 is deshielded by the adjacent iodine and will show a significant three-bond coupling to the fluorine atom, which is a key identifying feature. |
Note: These predictions are based on known substituent effects in pyridine systems. For comparison, the aromatic protons in 2-amino-5-bromopyridine appear at δ 8.10 and 7.49 ppm, and in 2-amino-5-iodopyridine at δ 8.21 and 7.62 ppm.[1][2] The precise shifts for the target molecule will be influenced by the additional fluorine substituent.
Recommended Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: Acquire on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals for the pyridine ring carbons. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom.[6]
| Predicted Signal | Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment | Justification |
| C-I | ~80 - 90 | ²J(CF) ≈ 20-30 Hz | C5 | The carbon bearing the iodine (C5) is expected to be significantly shielded (upfield) due to the "heavy atom effect". It will show a two-bond coupling to fluorine. |
| C-F | ~150 - 160 | ¹J(CF) ≈ 230-250 Hz | C3 | The carbon directly attached to fluorine (C3) will appear far downfield and exhibit a very large one-bond C-F coupling constant, a definitive diagnostic peak. |
| C-NH₂ | ~155 - 165 | ²J(CF) ≈ 10-20 Hz | C2 | The C2 carbon, attached to the amino group, is expected to be downfield. It will show a two-bond coupling to the adjacent fluorine. |
| C-H (para to F) | ~140 - 150 | ³J(CF) ≈ 3-5 Hz | C6 | C6 is adjacent to the ring nitrogen, leading to a downfield shift. A smaller three-bond C-F coupling is expected. |
| C-H (ortho to F) | ~135 - 145 | ³J(CF) ≈ 5-8 Hz | C4 | The chemical shift of C4 is influenced by the adjacent iodine and fluorine, with an expected three-bond C-F coupling. |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound.
Recommended Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[7]
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is recommended, as the pyridine nitrogen and amino group are readily protonated.[8]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for accurate mass measurement and determination of the elemental formula.
-
Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.
Predicted Mass Spectrum and Interpretation
-
Molecular Ion: The molecular weight of C₅H₄FIN₂ is 237.95 g/mol . In positive ESI mode, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at m/z 238.95 .
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern is expected from the halogens.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Key predicted fragmentation pathways for pyridine derivatives involve the loss of small neutral molecules.[9][10] A potential fragmentation could be the loss of HCN, leading to a fragment ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]
Recommended Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). Acquire 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a scan of the empty ATR crystal or a pure KBr pellet.
Predicted IR Spectrum and Interpretation
The IR spectrum will provide clear evidence for the key functional groups.
| Predicted Absorption Range (cm⁻¹) | Vibration Type | Functional Group | Justification |
| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) | A pair of sharp to medium peaks is characteristic of a primary amine. |
| 1640 - 1600 | N-H bend | Primary Amine (-NH₂) | This bending vibration confirms the presence of the amino group. |
| 1600 - 1450 | C=C and C=N stretches | Aromatic Pyridine Ring | Multiple sharp bands are expected, characteristic of the aromatic system. |
| 1250 - 1150 | C-N stretch | Aryl-Amine | Stretching vibration of the bond between the pyridine ring and the amino group. |
| 1100 - 1000 | C-F stretch | Aryl-Fluoride | A strong, characteristic absorption band for the carbon-fluorine bond. |
Integrated Spectroscopic Workflow
The comprehensive characterization of a novel compound like this compound follows a logical progression of analytical techniques.
Sources
- 1. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 2. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]
- 3. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
IR spectrum of 3-Fluoro-5-iodopyridin-2-amine
An In-Depth Technical Guide to the Infrared Spectrum of 3-Fluoro-5-iodopyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer field-proven insights into the structural elucidation of this molecule using vibrational spectroscopy. We will delve into the principles of spectral acquisition via Attenuated Total Reflectance (ATR), provide a detailed interpretation of the characteristic absorption bands, and discuss the influence of the various functional groups—the primary amine, the pyridine ring, and the halogen substituents (fluoro and iodo)—on the vibrational modes. This guide is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for molecular characterization, quality control, and structural verification.
Introduction: The Role of Vibrational Spectroscopy in Drug Discovery
This compound is a highly functionalized pyridine derivative. Such scaffolds are pivotal in drug discovery, serving as key intermediates in the synthesis of complex bioactive molecules.[1] The precise arrangement of the amino, fluoro, and iodo groups on the pyridine ring dictates the molecule's chemical reactivity and its potential for forming intermolecular interactions, which are critical for its pharmacological activity.
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds.[2][3] For a molecule like this compound, an IR spectrum allows for the rapid confirmation of its identity and purity by verifying the presence of its key functional groups.[4] This guide explains the causality behind the spectral features, linking them directly to the underlying molecular structure.
Methodology: Acquiring a High-Fidelity IR Spectrum
The preferred method for obtaining the IR spectrum of a solid powder like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy. This technique is favored in pharmaceutical settings for its minimal sample preparation, speed, and reproducibility.[4]
Causality in Method Selection:
ATR is superior to traditional methods like KBr pellets or Nujol mulls for this application. It eliminates the potential for sample modification due to grinding pressure and hygroscopic contamination from KBr. The resulting spectrum is of high quality, with reduced scattering artifacts, which is crucial for accurate interpretation, especially in the fingerprint region.[2] The core principle involves placing the sample in direct contact with an internal reflection element (IRE), typically a diamond crystal. An infrared beam passes through the crystal and reflects off the internal surface, creating an evanescent wave that penetrates a short distance into the sample, where absorption occurs.[2]
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Perform a background scan using the clean, unobstructed ATR crystal.
-
Sample Preparation: Place a small amount (typically 1-5 mg) of the this compound powder onto the center of the diamond ATR crystal.
-
Sample Engagement: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. This step is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.[2]
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000–400 cm⁻¹).
-
Resolution: 4 cm⁻¹ is sufficient to resolve the key vibrational bands without introducing excessive noise.
-
Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio, providing a clear and reliable spectrum.
-
-
Post-Processing: The resulting spectrum should be baseline-corrected and, if necessary, an ATR correction algorithm can be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.
Caption: Workflow for ATR-FTIR analysis.
Spectral Analysis and Interpretation
The can be divided into several key regions, each providing specific structural information. The presence of the electron-donating amino group and the electron-withdrawing halogen atoms significantly influences the electronic distribution and, consequently, the vibrational frequencies of the pyridine ring.
Caption: Structure and key IR-active groups.
The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
-
N-H Stretching (ca. 3450-3300 cm⁻¹): As a primary aromatic amine, the molecule will exhibit two distinct N-H stretching bands.[5]
-
The band at the higher frequency (ca. 3450 cm⁻¹) corresponds to the asymmetric N-H stretch .
-
The band at the lower frequency (ca. 3350 cm⁻¹) is due to the symmetric N-H stretch .[6] The presence of two bands in this region is a definitive indicator of a primary (-NH₂) group.[7] These bands are typically sharper and less intense than the broad O-H bands of alcohols.[5]
-
-
Aromatic C-H Stretching (ca. 3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear just above 3000 cm⁻¹.[8][9] These absorptions are generally of weak to medium intensity.
The Fingerprint Region (1700 - 600 cm⁻¹)
This region is rich with complex vibrational modes, including stretching and bending, that are unique to the overall molecular structure.
-
N-H Bending (Scissoring) (ca. 1650-1580 cm⁻¹): A strong absorption due to the in-plane scissoring vibration of the -NH₂ group is expected in this range.[5][6] This band can sometimes overlap with the pyridine ring stretching vibrations.
-
Pyridine Ring C=C and C=N Stretching (ca. 1600-1400 cm⁻¹): The pyridine ring gives rise to a series of characteristic skeletal stretching vibrations. Typically, two or three bands are observed:
-
A strong band around 1600-1585 cm⁻¹ .[9]
-
Another strong band in the 1500-1400 cm⁻¹ range.[8][10] The exact positions are sensitive to the nature and position of the substituents. The electron-donating amine group and the halogens will modulate these frequencies compared to unsubstituted pyridine.[11]
-
-
C-N Stretching (ca. 1335-1250 cm⁻¹): The stretching vibration of the C-N bond between the pyridine ring and the amino group is expected in this region. For aromatic amines, this band is typically strong.[5]
-
C-F Stretching (ca. 1300-1200 cm⁻¹): The C-F stretching vibration gives rise to a very strong and characteristic absorption band. Its high intensity is due to the large change in dipole moment during the vibration of the highly polar C-F bond. This is a key confirmatory peak for the presence of fluorine on the aromatic ring.[12]
-
C-H In-Plane and Out-of-Plane Bending: A series of absorptions related to C-H bending vibrations (both in-plane and out-of-plane) will appear throughout the fingerprint region, providing information about the substitution pattern of the ring.
The Low-Frequency Region (< 600 cm⁻¹)
-
C-I Stretching (ca. < 600 cm⁻¹): The C-I stretching vibration occurs at a very low frequency due to the large mass of the iodine atom. This absorption is expected to be found at the lower end of the mid-IR range, typically below 600 cm⁻¹.[12] Its observation may depend on the operational range of the specific FTIR instrument.
Summary of Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3450 | Medium, Sharp | Asymmetric N-H Stretch (Primary Amine) |
| ~3350 | Medium, Sharp | Symmetric N-H Stretch (Primary Amine) |
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| ~1620 | Strong | N-H Bend (Scissoring) |
| ~1600-1585 | Strong | C=C and C=N Ring Stretch |
| ~1500-1400 | Strong | C=C and C=N Ring Stretch |
| ~1335-1250 | Strong | Aromatic C-N Stretch |
| ~1300-1200 | Very Strong | C-F Stretch |
| < 600 | Medium | C-I Stretch |
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is crucial for its identification and quality assessment in a drug development pipeline. The key diagnostic bands include the characteristic doublet of the primary amine N-H stretches, the very strong C-F stretching absorption, and the complex pattern of the substituted pyridine ring in the fingerprint region. By understanding the origin of these absorption bands, as detailed in this guide, researchers can confidently use FTIR spectroscopy as a rapid, reliable, and robust tool for the structural characterization of this important chemical entity.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
- Infrared Spectrometry.
- IR Tables.University of California, Santa Cruz.
- The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2.Canadian Journal of Chemistry.
- Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Correlations of the Infrared Spectra of Some Pyridines.The Journal of Physical Chemistry.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.CHIMIA.
- What does a "Pyridine- FTIR analysis" can tell me?
- Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.
- Spectroscopy of Amines.Chemistry LibreTexts.
- FTIR-ATR: Revolutionizing Raw Material Identific
- IR Spectroscopy Tutorial: Amines.University of Calgary.
- Using FTIR Spectroscopy to Streamline Pharmaceutical Formul
- Organic Nitrogen Compounds II: Primary Amines.Spectroscopy Online.
- Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. apexinstrument.me [apexinstrument.me]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chimia.ch [chimia.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Mass spectrometry of 3-Fluoro-5-iodopyridin-2-amine
An In-Depth Technical Guide to the Mass Spectrometry of 3-Fluoro-5-iodopyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₅H₄FIN₂), a critical building block in contemporary drug discovery and development. As a halogenated heterocyclic amine, this compound presents unique challenges and opportunities for analytical characterization. This document outlines optimal ionization strategies, elucidates predictable fragmentation pathways through tandem mass spectrometry (MS/MS), and provides a robust, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its quantification and identification. The methodologies and insights contained herein are tailored for researchers, analytical scientists, and drug development professionals requiring precise and reliable characterization of this and structurally related molecules.
Introduction: Significance of this compound
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. Its structural motifs—a pyridine core, an amino group, and two distinct halogens (fluorine and iodine)—make it a versatile scaffold for synthesizing complex molecules, particularly kinase inhibitors and other targeted therapeutics. The iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluoro- and amino- groups modulate the compound's physicochemical properties and biological activity.
Given its role as a key starting material, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of both the intermediate and the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for this purpose, offering unparalleled sensitivity and specificity.[1][2] This guide explains the causal logic behind method development for this specific analyte.
Physicochemical Profile and Isotopic Signature
A foundational understanding of the analyte's properties is essential before any analysis. The presence of iodine, a monoisotopic element (¹²⁷I), simplifies the primary isotopic pattern, while the other elements (C, H, F, N) have predictable natural abundances.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 884494-53-9 | Internal Data |
| Molecular Formula | C₅H₄FIN₂ | Internal Calculation |
| Average Molecular Weight | 238.00 g/mol | Internal Calculation |
| Monoisotopic Mass | 237.9481 Da | Internal Calculation |
| Nitrogen Rule | Applicable (2 N atoms) | The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal mass.[3] |
The most crucial calculation for mass spectrometry is the expected mass of the protonated molecule, [M+H]⁺, which will be the primary target for detection in positive-ion mode.
Expected m/z for [M+H]⁺ = 237.9481 + 1.0073 = 238.9554 Da
Ionization Methodology: The Case for Electrospray Ionization (ESI)
The choice of ionization technique is the most critical parameter in developing a successful MS method.[4][5] For this compound, Electrospray Ionization (ESI) is the superior choice over other methods like Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI).
Causality Behind Selecting ESI:
-
Analyte Polarity: The compound possesses a pyridine nitrogen and an exocyclic primary amine. These basic sites are readily protonated in the acidic mobile phases typically used in reversed-phase chromatography.
-
Soft Ionization: ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte, resulting in a strong signal for the intact protonated molecule, [M+H]⁺, with little to no in-source fragmentation.[6][7] This is vital for achieving low detection limits and establishing the correct molecular weight.
-
LC Compatibility: ESI provides a seamless interface with liquid chromatography, making it the standard for LC-MS applications in pharmaceutical analysis.[8][9]
Operational Mode: The analysis should be conducted in Positive Ion Mode to facilitate the formation of the [M+H]⁺ ion, which is the most stable and abundant species for this class of compounds.[10][11]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
While a full scan MS analysis confirms the molecular weight, tandem mass spectrometry (MS/MS) is required for definitive structural confirmation and quantitative analysis using Multiple Reaction Monitoring (MRM).[12] The fragmentation of this compound is dictated by the relative bond strengths within the protonated precursor ion. The Carbon-Iodine bond is the weakest link and thus the most probable site for initial fragmentation.[13][14]
Proposed Fragmentation Pathway:
-
Precursor Ion Selection: The [M+H]⁺ ion at m/z 238.96 is isolated in the first quadrupole.
-
Collision-Induced Dissociation (CID): The precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen).
-
Primary Fragmentation: The most favorable fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of a neutral iodine radical (I•, 127 Da). This is a highly characteristic loss for iodinated compounds.[15]
-
[M+H]⁺ (m/z 238.96) → [M+H - I•]⁺ (m/z 112.04) + I•
-
-
Secondary Fragmentation: The resulting fragment ion at m/z 112.04 (3-fluoro-pyridin-2-amine cation) can undergo further fragmentation, typically involving the loss of neutral molecules characteristic of pyridine ring cleavage, such as hydrogen cyanide (HCN, 27 Da).
-
[C₅H₅FN₂]⁺ (m/z 112.04) → [C₄H₄F]⁺ (m/z 85.03) + HCN
-
The transition from m/z 238.96 to 112.04 is an excellent candidate for a highly specific and sensitive MRM transition for quantitative assays.
Validated Experimental Protocol: LC-MS/MS
This protocol provides a self-validating system for the robust analysis of this compound. It is designed for a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16]
5.1 Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create calibration standards and quality control samples. A typical concentration range for drug development applications is 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma): For pharmacokinetic studies, perform a protein precipitation by adding 3 parts of cold acetonitrile (containing an internal standard, if available) to 1 part plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase conditions.
5.2 Liquid Chromatography (LC) Parameters
-
Column: C18 Reversed-Phase Column (e.g., Agilent Poroshell 120 SB-C18, 2.1 mm x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source to enhance ionization efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent providing good elution strength for small molecules.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature improves peak shape and reduces viscosity.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
5.3 Mass Spectrometry (MS) Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series, Sciex API series).
-
Ionization Mode: ESI, Positive.
-
Gas Temperature: 325 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 4000 V.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Quantifier 238.96 112.04 100 25 Qualifier 238.96 85.03 100 35 Rationale: Using a quantifier and a qualifier transition increases confidence in analyte identification according to regulatory guidelines.
Data Interpretation and Common Pitfalls
6.1 Expected Adducts While the [M+H]⁺ ion is expected to be dominant, other adducts can appear, especially at high analyte concentrations or with suboptimal mobile phase conditions. Recognizing these is key to avoiding misinterpretation.
| Adduct | Formula | Expected m/z | Notes |
| Protonated | [M+H]⁺ | 238.96 | Primary ion of interest. |
| Sodiated | [M+Na]⁺ | 260.94 | Common adduct from glassware or buffers. |
| Acetonitrile | [M+CH₃CN+H]⁺ | 280.00 | Can form when acetonitrile is the organic solvent.[10][11] |
| Dimer | [2M+H]⁺ | 476.90 | May be observed at very high concentrations. |
6.2 Troubleshooting
-
Low Signal Intensity: Ensure mobile phase contains an acid (e.g., 0.1% formic acid). Check for source contamination and optimize capillary voltage and nebulizer pressure.
-
Poor Peak Shape: Check for column degradation. Ensure sample solvent is not stronger than the initial mobile phase conditions (solvent mismatch).
-
No Fragmentation: Increase collision energy in 5 eV increments. The C-I bond is relatively labile, so fragmentation should be readily achievable.
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic, science-driven approach is employed. Electrospray ionization in positive mode is the optimal method for generating a strong signal of the protonated molecule ([M+H]⁺ at m/z 238.96). Tandem mass spectrometry reveals a predictable and highly characteristic fragmentation pattern dominated by the loss of the iodine radical, yielding a primary product ion at m/z 112.04. The detailed LC-MS/MS protocol provided in this guide serves as a robust and reliable method for the quantitative and qualitative analysis of this important pharmaceutical intermediate, ensuring data integrity for researchers and drug development professionals.
References
- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 39(8), 957-965. [Link]
- Wei, Q., Yan, G., & Li, Q. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 36(9), 2334-2341. [Link]
- Gaudette, F., & G. C. DiDonato. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(4), 568-576. [Link]
- Higashi, T. (2010). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- University of California, Irvine. (n.d.). Ionization Methods in Organic Mass Spectrometry. UCI School of Physical Sciences. [Link]
- Glish, G. L., & Burinsky, D. J. (2000). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Rapid Communications in Mass Spectrometry, 14(24), 2385-2392. [Link]
- ACD/Labs. (2023).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023).
- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]
- PubChem. (n.d.). 5-Fluoro-2-iodopyridine.
- Bitesize Bio. (2024). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]
- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. [Link]
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]
- The Organic Chemistry Tutor. (2023).
- Alchem Pharmtech. (n.d.). CAS 823218-51-5 | 2-AMINO-5-FLUORO-3-IODOPYRIDINE. [Link]
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Shrivastava, A., & Gupta, V. B. (2012). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Avicenna journal of medical biotechnology, 4(1), 3–16. [Link]
- Junga, H., Zander, A., & Büttner, K. (2014). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Analytical and bioanalytical chemistry, 406(3), 885–896. [Link]
- Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
- Wikipedia. (n.d.).
- PubChem. (n.d.). 2-Pyridinamine, 5-iodo-.
- Slideshare. (n.d.). Fragmentation Patterns in Mass Spectroscopy.pptx. [Link]
- Shinde, S. S., & Shrivastava, A. (2022). Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. Molecular imaging and biology, 24(3), 446–452. [Link]
- MDPI. (2020).
- Barana, M., et al. (2014). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of analytical methods in chemistry, 2014, 594841. [Link]
- PubMed. (2024).
- Slideshare. (2024). Fragmentation patterns in Mass spectroscopy.pptx. [Link]
- NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. [Link]
- PubMed Central. (2022). Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. [Link]
- PubMed Central. (2022). Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. [Link]
Sources
- 1. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation Patterns in Mass Spectroscopy.pptx [slideshare.net]
- 4. as.uky.edu [as.uky.edu]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. acdlabs.com [acdlabs.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. A high performance liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of 10 drug compounds commonly used for antimicrobial therapy in plasma and serum of critically ill patients: Method optimization, validation, cross-validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Commercial availability of 3-Fluoro-5-iodopyridin-2-amine
An In-Depth Technical Guide to 3-Fluoro-5-iodopyridin-2-amine for Advanced Research & Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, this compound. We will delve into its commercial availability, synthesis, quality control, and critical applications as a versatile building block in modern drug discovery.
Introduction: A Profile of a Key Pharmaceutical Building Block
This compound (CAS No. 1321612-85-4) is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry.[1][2] Its structure is distinguished by three key functional groups strategically positioned on the pyridine ring: an amino group at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 5-position. This unique arrangement makes it an exceptionally valuable scaffold for constructing complex molecules, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[3]
The fluorine atom can enhance metabolic stability and binding affinity of the final drug compound, a common strategy in modern drug design.[3][4] The iodine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the precise introduction of diverse aryl and heteroaryl moieties.[3] The amino group serves as a crucial pharmacophoric element or an additional point for synthetic elaboration.
Commercial Availability and Procurement
This compound is a specialized chemical intermediate available from a select number of fine chemical suppliers who often focus on building blocks for research and development. It is typically offered at high purity, suitable for sensitive synthetic applications.
| Supplier | CAS Number | Purity | Notes |
| Sigma-Aldrich (Merck) | 1321612-85-4 | Not specified, research grade | Available for research purposes.[1] |
| Synchem | 1321612-85-4 | 95% | Offered as a synthesis-on-demand product.[2] |
Note: Availability and purity levels should always be confirmed directly with the supplier before procurement.
Physicochemical Properties and Quality Assurance
Ensuring the identity and purity of starting materials is a cornerstone of reproducible and successful research. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1321612-85-4 | [1][2] |
| Molecular Formula | C₅H₄FIN₂ | [2] |
| Molecular Weight | 238.00 g/mol | [1][2] |
| Appearance | Typically a solid |
Self-Validating Quality Control: For a self-validating workflow, each batch of this reagent should be rigorously tested to confirm its identity and purity. Standard analytical protocols include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile with high accuracy.
While specific spectral data for this exact isomer is not publicly cataloged, reference spectra for related compounds like 3-Fluoro-2-iodopyridine are available and can provide insight into expected chemical shifts.[5]
Synthesis Pathway: Electrophilic Iodination
The synthesis of halo-substituted aminopyridines often involves direct electrophilic halogenation of an aminopyridine precursor. A well-documented protocol for a related isomer, 2-Amino-5-fluoro-3-iodopyridine, provides a clear and authoritative example of the underlying chemical logic.[6] This process involves the direct iodination of 2-amino-5-fluoropyridine.
Causality in Experimental Design: The choice of reagents and conditions is critical for success. 2-amino-5-fluoropyridine is the logical starting material. Elemental iodine (I₂) is used as the iodine source. A catalyst, such as silver sulphate (Ag₂SO₄), is introduced to act as a halogen activator, polarizing the I-I bond and generating a more potent electrophilic iodine species ("I+") to facilitate the attack on the electron-rich pyridine ring. The reaction is typically performed in a protic solvent like ethanol.
Detailed Experimental Protocol (Adapted from a related isomer synthesis): [6]
-
Reaction Setup: In a two-necked flask, combine 2-amino-5-fluoropyridine (1.0 eq) and silver sulphate (1.0 eq) in ethanol.
-
Iodination: Add powdered iodine (1.0 eq) portion-wise to the stirred mixture.
-
Reaction: Continue stirring at ambient temperature for approximately 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching & Extraction):
-
Filter the reaction mixture to remove insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with an aqueous sodium carbonate solution to neutralize any acid.
-
Wash the organic phase with a 25% aqueous solution of sodium thiosulphate to remove any unreacted iodine, followed by a wash with saturated aqueous sodium chloride (brine).
-
-
Purification: Dry the organic phase over sodium sulphate, filter, and concentrate. Purify the resulting crude solid via silica column chromatography using a heptane/ethyl acetate gradient to yield the final product.
Caption: A representative workflow for the synthesis of a halo-aminopyridine.
Applications in Medicinal Chemistry & Drug Discovery
This compound is a quintessential example of a "privileged building block" in drug discovery. Its utility stems from the ability to use its functional groups in predictable and high-yielding chemical transformations to build libraries of potential drug candidates.
Role in Kinase Inhibitor Synthesis: The pyridine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern oncology treatment.[7][8][9] The general strategy involves using the iodine atom as an anchor point for a palladium-catalyzed cross-coupling reaction to attach a larger, often aromatic or heteroaromatic, fragment. This is a powerful method for exploring the chemical space around the core scaffold to optimize binding to the target kinase.
Example Application Logic: A researcher might use this compound in a Suzuki coupling reaction with an arylboronic acid. This would forge a new carbon-carbon bond at the 5-position of the pyridine ring, creating a more complex biaryl structure. The amino and fluoro groups remain intact to participate in hydrogen bonding or other critical interactions within the kinase's ATP binding site.
Caption: Logical flow of a building block in drug candidate synthesis.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. Based on data sheets for structurally similar compounds, this compound should be handled with care.[10][11][12]
-
Hazard Identification: Likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13] Use in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] Some related compounds are noted to be light-sensitive and require storage under an inert atmosphere.[14]
Conclusion
This compound stands out as a high-value chemical intermediate for advanced pharmaceutical research. Its commercial availability from specialized suppliers, coupled with its synthetic versatility, makes it a powerful tool for medicinal chemists. The strategic placement of its iodo, fluoro, and amino functional groups provides a robust platform for generating novel molecular entities, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis, handling, and application logic is essential for leveraging its full potential in the drug discovery pipeline.
References
- This compound. Sigma-Aldrich.
- Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. Benchchem.
- 2-Amino-5-fluoro-3-iodopyridine. Achmem.
- CAS 823218-51-5 | 2-AMINO-5-FLUORO-3-IODOPYRIDINE. Alchem Pharmtech.
- 2-Amino-3-fluoro-5-iodopyridine. Synchem.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.
- 5-Fluoro-3-iodo-pyridin-2-ol AldrichCPR 1186311-05-6. Sigma-Aldrich.
- 3-BROMO-2-FLUORO-5-IODOPYRIDINE SDS, 697300-72-4 Safety D
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - 2-AMino-3-fluoro-5-iodopyridine. ChemicalBook.
- SAFETY D
- 3-Fluoro-2-iodopyridine Chemical Shifts. SpectraBase.
- SAFETY D
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PMC - NIH.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synchem.de [synchem.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
Safety and handling of 3-Fluoro-5-iodopyridin-2-amine
An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-iodopyridin-2-amine
Introduction
This compound is a halogenated aminopyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug development. Its unique substitution pattern offers valuable handles for synthetic transformations, particularly in the construction of complex heterocyclic scaffolds. However, the presence of an amino group, a fluorine atom, and an iodine atom on the pyridine ring imparts a specific toxicological and reactivity profile that necessitates rigorous safety and handling protocols. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the hazards associated with this compound and outlines field-proven procedures for its safe handling, storage, and disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety in the laboratory.
Hazard Identification and Risk Assessment
Due to the absence of extensive toxicological data for this compound itself, a conservative risk assessment must be performed based on the known hazards of structurally related compounds, such as aminopyridines and other halogenated pyridines.
1.1 Toxicological Profile
Aminopyridines as a class are known to be acutely toxic compounds that can be readily absorbed through the skin and gastrointestinal tract.[1] They are known to affect the central nervous system, potentially causing symptoms ranging from headache and dizziness to tremors and convulsions.[2][3] The halogenated components introduce additional hazards, including skin, eye, and respiratory irritation.[4][5][6]
Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:
| Hazard Class | GHS Hazard Statement | Source (Based on Analogs) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [4][6] |
| Acute Toxicity (Dermal) | H311 / H312: Toxic/Harmful in contact with skin | [3][5][7] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [4][5][6][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [4][5][6][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [6] |
1.2 Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1321612-85-4 | [8][9] |
| Molecular Formula | C₅H₄FIN₂ | [9][10] |
| Molecular Weight | 238.00 g/mol | [9][10] |
| Appearance | Solid (powder/crystal) |
Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment is mandatory to minimize exposure.
2.1 Engineering Controls: The Primary Barrier
The causality for relying on engineering controls is simple: they remove the hazard at the source, providing a passive and highly effective layer of protection.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[2][11][12] This is critical to prevent the inhalation of fine dust particles or vapors.[13]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[14]
-
Emergency Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[15][16]
2.2 Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting against accidental splashes, spills, and unforeseen contact.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[10][17] | Protects against splashes and airborne dust. Standard safety glasses are insufficient. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber).[11] Nitrile gloves may be used for incidental contact but should be double-gloved and changed immediately upon contamination. | Aminopyridines can be absorbed through the skin.[1] Always check the manufacturer's glove compatibility chart. Never wear contaminated gloves outside the fume hood. |
| Body | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[15] |
| Respiratory | Not typically required when work is performed within a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate particulate/organic vapor cartridge is necessary.[2][18] |
2.3 Occupational Exposure Limits (OELs)
No specific OEL has been established for this compound. However, the limits for 2-aminopyridine serve as a valuable and conservative benchmark for risk assessment.[19]
| Organization | TWA (8-hour) | Source |
| OSHA (PEL) | 0.5 ppm (2 mg/m³) | [1][15][19] |
| NIOSH (REL) | 0.5 ppm (2 mg/m³) | [1][15] |
| ACGIH (TLV) | 0.5 ppm (1.9 mg/m³) | [1] |
Standard Operating Procedures for Handling
Adherence to a validated protocol is essential for ensuring reproducible and safe experimental outcomes.
3.1 General Precautions
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating airborne dust.[10]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[14]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][18] Wash hands thoroughly after handling the compound, even if gloves were worn.[15]
3.2 Experimental Workflow: Weighing and Solution Preparation
This protocol is designed as a self-validating system, where each step minimizes exposure and confirms containment.
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Pre-weighing: Tare a suitable, sealable container (e.g., a vial with a screw cap) on an analytical balance.
-
Aliquot Transfer: Inside the fume hood, carefully transfer the approximate amount of this compound to the tared container. Use a spatula and minimize any actions that could generate dust.
-
Sealing and Cleaning: Securely close the container. Decontaminate the spatula and any affected surfaces before removing the container from the fume hood.
-
Final Weighing: Weigh the sealed container to obtain the precise mass of the transferred solid. This "weighing by difference" method prevents contamination of the balance and surrounding area.
-
Dissolution: Inside the fume hood, add the desired solvent to the container. Seal and mix via swirling, sonication, or stirring until fully dissolved.
-
Transfer: The resulting solution can now be safely transferred to the reaction vessel using a syringe or cannula.
Caption: Decision tree for responding to a chemical spill.
5.2 First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [10][18]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [5][15][18]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2][5][18]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [10][18] 5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [10]* Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen iodide. [20]Firefighters should wear self-contained breathing apparatus (SCBA). [10]
Waste Disposal
All waste streams containing this compound must be treated as hazardous waste.
-
Segregation: Collect all materials contaminated with the compound (e.g., excess solid, contaminated gloves, bench paper, rinsate) in a dedicated, clearly labeled, and sealable hazardous waste container. [11][21]2. Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical contents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. [5][21]Under no circumstances should this chemical be disposed of down the drain. [21]
References
- U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.
- New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 2-Aminopyridine.
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1.
- Alkali Metals Limited. (n.d.). MSDS: 2-Amino Pyridine.
- Jubilant Ingrevia. (2024). Safety Data Sheet: 4-Aminopyridine.
- ChemicalBook. (2023). Safety Data Sheet: 2-Amino-3-fluoro-5-iodopyridine.
- Achmem. (n.d.). Safety Information: 2-Amino-5-fluoro-3-iodopyridine.
- Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-3,5-difluoropyridine.
- Echemi. (n.d.). Safety Data Sheet: 3-Bromo-2-fluoro-5-iodopyridine.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-5-iodopyridine.
- Thermo Fisher Scientific. (2022). Safety Data Sheet: 3-Iodopyridine.
- University of Washington. (n.d.). Pyridine Standard Operating Procedure.
- Parchem. (n.d.). This compound (Cas 1321612-85-4).
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
- Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine.
- Sigma-Aldrich. (n.d.). This compound.
- Synquest Labs. (2019). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine.
- Jubilant Ingrevia. (2024). Safety Data Sheet: 3-Aminopyridine.
- Tokyo Chemical Industry. (n.d.). 2-Amino-5-iodopyridine.
- Synchem. (n.d.). 2-Amino-3-fluoro-5-iodopyridine.
- ChemScene. (n.d.). 5-Fluoro-4-iodopyridin-2-amine.
- BenchChem. (n.d.). Proper Disposal of 4-Amino-3-iodopyridine: A Guide for Laboratory Professionals.
Sources
- 1. epa.gov [epa.gov]
- 2. alkalimetals.com [alkalimetals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. achmem.com [achmem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. parchem.com [parchem.com]
- 9. synchem.de [synchem.de]
- 10. chemicalbook.com [chemicalbook.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. lobachemie.com [lobachemie.com]
- 15. nj.gov [nj.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 20. fishersci.com [fishersci.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Potential of 3-Fluoro-5-iodopyridin-2-amine: A Technical Guide to Investigating its Biological Activities
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic functionalization of this privileged heterocycle offers a powerful approach to modulating pharmacological activity. This technical guide focuses on 3-Fluoro-5-iodopyridin-2-amine, a halogenated aminopyridine derivative with significant, yet largely unexplored, therapeutic potential. By dissecting its constituent chemical motifs—the aminopyridine core, a fluorine substituent, and an iodine atom—we can construct a scientifically rigorous framework for investigating its biological activities. This document provides a comprehensive overview of the hypothesized biological activities of this compound, with a focus on kinase inhibition, antimicrobial effects, and anticancer cytotoxicity. Furthermore, we present detailed, field-proven experimental protocols to enable researchers to systematically evaluate these potential activities. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and development of novel small-molecule therapeutics.
Introduction: The Rationale for Investigating this compound
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of biologically active molecules. Among these, the aminopyridine moiety is of significant interest due to its presence in a wide array of pharmacologically active compounds.[1][2] The compound this compound represents a compelling, yet under-investigated, molecule for biological screening. Its structure combines three key pharmacophores that are known to impart significant biological effects.
The rationale for investigating this specific compound is built upon the following key pillars:
-
The Privileged Aminopyridine Core: Aminopyridine derivatives are known to interact with a multitude of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[3] Notably, the 2-aminopyridine scaffold is a well-established kinase inhibitor motif.[4]
-
The Influence of Fluorine Substitution: The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to enhance drug-like properties.[5] Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and enhance bioavailability.[4][6]
-
The Role of Iodine: Iodine, another halogen, can also significantly influence a molecule's biological profile. It is known to be a component of various antimicrobial and anticancer agents.[7][8] Its size and polarizability can lead to unique interactions with biological targets.
This guide will provide a roadmap for the systematic evaluation of this compound, starting from its foundational chemical features and extending to detailed experimental workflows for uncovering its potential as a novel therapeutic agent.
Core Structural Motifs and Their Significance in Drug Discovery
The potential biological activities of this compound can be inferred from the well-documented roles of its constituent parts.
The 2-Aminopyridine Scaffold: A Versatile Pharmacophore
The 2-aminopyridine moiety is a bioisostere of the purine scaffold, which is a key component of ATP. This structural mimicry allows many aminopyridine derivatives to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[9] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] Several aminopyridine-based compounds have been successfully developed as kinase inhibitors for the treatment of various cancers and inflammatory diseases.[3][10]
Fluorine: The "Magic Bullet" of Medicinal Chemistry
The substitution of hydrogen with fluorine can have profound effects on a molecule's physicochemical and pharmacological properties.[6] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[6]
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the active site of a target protein, thereby increasing binding affinity.[5]
-
Modulation of pKa: The introduction of a fluorine atom can lower the pKa of nearby basic groups, such as the amino group in this compound. This can affect the molecule's ionization state at physiological pH, influencing its solubility, cell permeability, and target engagement.[6]
Iodine: A Heavy Halogen with Unique Properties
The presence of an iodine atom further diversifies the potential pharmacological profile of this compound. Iodine's large size and ability to form halogen bonds can contribute to high-affinity interactions with protein targets. Furthermore, organoiodine compounds have been explored for various therapeutic applications:
-
Antimicrobial Activity: Iodine itself is a potent antiseptic, and organoiodine compounds have been shown to possess antibacterial and antifungal properties. Halogenation, in general, has been shown to enhance the antibiofilm activity of heterocyclic compounds.[11][12]
-
Anticancer Potential: A number of iodine-containing molecules have demonstrated cytotoxic activity against cancer cell lines.[7] The iodine atom can influence the molecule's ability to intercalate with DNA or interact with key enzymes involved in cancer cell proliferation.
-
X-ray Radiocontrast: The high electron density of iodine makes it useful as a contrast agent in X-ray imaging, though this application is more relevant to diagnostics than therapeutics for a small molecule of this nature.[13]
The combination of these three structural features in a single molecule makes this compound a prime candidate for a multi-pronged investigation into its biological potential.
Figure 1: Structural motifs of this compound and their associated potential biological activities and properties.
Hypothesized Biological Activities
Based on the analysis of its structural components, we hypothesize that this compound is a promising candidate for evaluation in the following therapeutic areas:
Kinase Inhibition
The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. It can form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The fluorine and iodine substituents could further enhance binding affinity by interacting with hydrophobic pockets or forming halogen bonds within the ATP-binding site. Potential kinase targets could include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal kinases (JNKs), and Cyclin-Dependent Kinases (CDKs), all of which have been shown to be inhibited by aminopyridine derivatives.[10][14]
Antimicrobial Activity
Halogenated pyridines and related heterocycles have demonstrated significant antimicrobial and antibiofilm activities.[11][15] The presence of both fluorine and iodine on the pyridine ring of this compound may lead to a potent antimicrobial effect. The mechanism could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with quorum sensing pathways.[11] Evaluation against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is warranted.
Anticancer Cytotoxicity
Many substituted pyridines and their fused-ring analogues exhibit potent cytotoxicity against a range of cancer cell lines.[16][17][18] The potential kinase inhibitory activity of this compound is a direct link to anticancer potential, as aberrant kinase signaling is a primary driver of cancer. Additionally, the compound could induce apoptosis or cell cycle arrest through other mechanisms. The presence of the heavy iodine atom might also contribute to DNA damage.
Experimental Workflows for Biological Evaluation
To systematically investigate the hypothesized biological activities of this compound, a tiered screening approach is recommended. The following detailed protocols provide a robust framework for the initial in vitro evaluation of this compound.
Figure 2: A tiered experimental workflow for the biological evaluation of this compound.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase, such as EGFR.
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human EGFR kinase enzyme system
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit or similar
-
This compound (dissolved in DMSO)
-
Known EGFR inhibitor (e.g., Gefitinib) as a positive control
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer to the desired final concentrations. Also prepare dilutions of the positive control.
-
Set up Kinase Reaction: In each well of the 96-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound or control (at various concentrations)
-
EGFR enzyme
-
Kinase substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent across all wells (e.g., 25 µL).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][10]
Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[18][19]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[1]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[15]
-
-
Prepare Compound Dilutions in Plate:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column.[8]
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing CAMHB and inoculum, but no compound.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[1] The growth control should be turbid, and the sterility control should be clear.
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content and is a reliable method for cytotoxicity screening.[7][11][20]
Principle: The SRB dye binds to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound or positive control to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 200 µL of medium) and incubate at 4°C for 1 hour.[12]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[11] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Data Interpretation and Future Directions
The results from these initial in vitro assays will provide a solid foundation for understanding the biological potential of this compound.
-
Positive Kinase Inhibition Data: If the compound shows potent inhibition of a specific kinase (e.g., low nanomolar IC50), future work should focus on kinase selectivity profiling against a broad panel of kinases to assess its specificity. Structure-activity relationship (SAR) studies with analogs would also be crucial for optimizing potency and selectivity.
-
Promising Antimicrobial Activity: A low MIC value against one or more microbial strains would warrant further investigation into the mechanism of action, such as time-kill kinetics, effects on biofilm formation, and potential for resistance development.[11]
-
Significant Cytotoxicity: If the compound demonstrates potent cytotoxicity against cancer cell lines, subsequent studies should focus on elucidating the mechanism of cell death (e.g., apoptosis, necrosis, autophagy) through assays like Annexin V/PI staining and cell cycle analysis.[21]
The convergence of positive results in multiple assays, for instance, potent kinase inhibition and cytotoxicity in a relevant cancer cell line, would strongly support the advancement of this compound as a lead compound for further preclinical development.
Conclusion
This compound is a strategically designed molecule that combines several key pharmacophoric features with known relevance in drug discovery. The aminopyridine core, complemented by fluorine and iodine substituents, provides a strong rationale for investigating its potential as a kinase inhibitor, an antimicrobial agent, and an anticancer compound. The experimental workflows detailed in this guide offer a clear and robust path for researchers to systematically evaluate these activities. Through rigorous and logical investigation, the therapeutic potential of this and similar compounds can be thoroughly explored, potentially leading to the development of novel and effective treatments for a range of human diseases.
References
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-21.
- Sim, M., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 25(23), 12830. [Link]
- ResearchGate. (2025).
- Goldstein, D. M., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3586-3595.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- BPS Bioscience. (n.d.).
- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
- The Chemistry Blog. (2020).
- Gaikwad, N. D., et al. (2015). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 25(21), 4849-4853.
- ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]
- Wang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3295-3304.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Biology LibreTexts. (2024). 13.
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
- Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32.
- Roche. (n.d.).
- El-Gazzar, M. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8064-8085.
- El-Sayed, M. A. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46949-46966.
Sources
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. atcc.org [atcc.org]
- 4. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
- 14. sciencedaily.com [sciencedaily.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling protocol using 3-Fluoro-5-iodopyridin-2-amine.
An Application Guide for the Suzuki-Miyaura Coupling of 3-Fluoro-5-iodopyridin-2-amine
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides is particularly indispensable in medicinal chemistry for the construction of biaryl and hetero-biaryl scaffolds—motifs prevalent in a vast number of therapeutic agents.[2]
This guide focuses on a specific, high-value building block: This compound . The fluorinated aminopyridine moiety is a privileged structure in drug development, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and modulated basicity. The strategic placement of the iodine atom at the 5-position provides a highly reactive handle for selective C-C bond formation via the Suzuki coupling, leaving the more robust C-F bond intact for subsequent diversification or as a key pharmacophoric element.[3]
However, the coupling of electron-deficient heterocyclic halides, especially those bearing a primary amine, presents distinct challenges. The lone pair of electrons on the amino group can coordinate to the palladium center, potentially inhibiting the catalyst and impeding the reaction.[4][5] Therefore, achieving high-yield couplings requires a carefully optimized protocol, leveraging specific catalysts, ligands, and reaction conditions designed to overcome these hurdles. This document provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound, grounded in mechanistic understanding and practical expertise.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a Pd(II) complex. The high reactivity of the C-I bond ensures this step proceeds selectively.[7]
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[6][8] The choice of base is crucial for this step's efficiency.[9]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a variety of aryl- and heteroarylboronic acids.
Materials and Reagents
-
Substrate : this compound (1.0 eq)
-
Coupling Partner : Aryl- or Heteroarylboronic Acid or Ester (1.2–1.5 eq)
-
Palladium Precatalyst : Pd(dppf)Cl₂·CH₂Cl₂ (2–5 mol%) or Pd₂(dba)₃ (1–3 mol%)
-
Ligand (if using Pd₂(dba)₃): SPhos, XPhos, or RuPhos (2–6 mol%)[8][10]
-
Base : K₃PO₄ or Cs₂CO₃ (2.0–3.0 eq)
-
Solvent : Anhydrous, degassed 1,4-dioxane and water (4:1 to 10:1 ratio) or Toluene.[3][11]
-
Equipment : Oven-dried reaction vial or flask with a magnetic stir bar, condenser, nitrogen or argon gas inlet, heating mantle or oil bath, TLC plates, LC-MS.
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup : To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Catalyst Addition : In a separate vial, weigh the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if needed) and add them to the reaction vial. Rationale: Using a pre-catalyst with a bulky, electron-rich biarylphosphine ligand like SPhos is highly recommended. These ligands accelerate the reductive elimination step and prevent catalyst inhibition by the aminopyridine substrate, which is a common failure mode for this class of reaction.[5][8]
-
Solvent Addition & Degassing : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vial. The reaction mixture should be sparged with nitrogen or argon for 10-15 minutes to ensure all oxygen is removed.[11][12] Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is a critical step for reproducibility and high yields.
-
Reaction Execution : Seal the vial tightly and place it in a preheated oil bath or heating block set to 90–110 °C. Stir the reaction vigorously.[3]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).[2]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous layers extract the inorganic salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure coupled product.[2][13]
Data Presentation and Optimization Parameters
For successful synthesis, key parameters can be adjusted based on the reactivity of the specific boronic acid used. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(dppf)Cl₂ is an air-stable and reliable choice.[11][12] Pd₂(dba)₃ requires a separate ligand but allows for greater modularity. |
| Ligand | SPhos, RuPhos, Xantphos | Bulky, electron-rich phosphines are essential to overcome catalyst inhibition by the 2-amino group and facilitate reductive elimination.[5][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is a strong, effective base for many couplings.[14] Cs₂CO₃ is more soluble and can be beneficial for less reactive partners.[3] Na₂CO₃ can also be effective.[4][9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The addition of water often accelerates the transmetalation step.[11][12] Anhydrous conditions (e.g., toluene with K₃PO₄) may be required for boronic acids prone to protodeboronation.[8] |
| Temperature | 80–110 °C | Higher temperatures are generally required to drive the reaction to completion, especially with less reactive coupling partners.[11][12] |
| Concentration | 0.1–0.2 M | Standard concentration range; higher dilutions may be necessary if substrate solubility is an issue at room temperature. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Catalyst inhibition by the amine.3. Insufficient temperature. | 1. Ensure solvents are thoroughly degassed and maintain a robust inert atmosphere.2. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos).[5][10]3. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | The boronic acid is unstable and is being protonated and removed from the catalytic cycle. | 1. Use a milder or anhydrous base (e.g., KF instead of K₃PO₄).2. Switch to a more stable boronic acid derivative, such as a pinacol ester or MIDA boronate.[8]3. Use strictly anhydrous conditions. |
| Formation of Side Products | 1. Homocoupling of the boronic acid.2. Decomposition of starting materials or product. | 1. Ensure the reaction is oxygen-free. Use a slightly lower temperature.2. Reduce reaction time or temperature once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable, highly functionalized pyridine derivatives for pharmaceutical research. Success hinges on the strategic selection of a catalyst system capable of overcoming the inherent challenges of this substrate class. By employing bulky, electron-rich phosphine ligands and carefully controlling reaction conditions to prevent catalyst deactivation, researchers can reliably access a diverse array of biaryl and hetero-biaryl compounds. This protocol serves as a comprehensive and adaptable guide for drug development professionals to leverage this important transformation in their synthetic campaigns.
References
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2025). Accessed January 7, 2026.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Accessed January 7, 2026.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). Accessed January 7, 2026.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. (2024). Accessed January 7, 2026.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.). Accessed January 7, 2026.
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF - ResearchGate. (2025). Accessed January 7, 2026.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Accessed January 7, 2026.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016). Accessed January 7, 2026.
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Accessed January 7, 2026.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017). Accessed January 7, 2026.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Accessed January 7, 2026.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.). Accessed January 7, 2026.
- Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - The Doyle Group - Princeton University. (2012). Accessed January 7, 2026.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH. (2022). Accessed January 7, 2026.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). Accessed January 7, 2026.
- Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines | Request PDF - ResearchGate. (2025). Accessed January 7, 2026.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). Accessed January 7, 2026.
- On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method - ChemRxiv. (n.d.). Accessed January 7, 2026.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). Accessed January 7, 2026.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (n.d.). Accessed January 7, 2026.
- Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes | ACS Catalysis - ACS Publications. (n.d.). Accessed January 7, 2026.
- Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - NIH. (2023). Accessed January 7, 2026.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. (2025). Accessed January 7, 2026.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. | Semantic Scholar. (n.d.). Accessed January 7, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-iodopyridin-2-amine
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
In the landscape of modern drug discovery and development, the 2-aminopyridine scaffold is a privileged motif, appearing in a multitude of clinically significant molecules. The strategic introduction of fluorine atoms into these scaffolds is a well-established strategy in medicinal chemistry to modulate key pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1] 3-Fluoro-5-iodopyridin-2-amine emerges as a highly valuable and versatile building block, offering medicinal chemists a powerful tool for the synthesis of novel molecular entities. The presence of three distinct functional handles—an amino group, a fluorine atom, and an iodine atom—on the pyridine ring allows for a diverse and selective functionalization strategy. The carbon-iodine bond, being the most reactive site for oxidative addition to a palladium(0) center, serves as the primary anchor for a suite of palladium-catalyzed cross-coupling reactions. This differential reactivity enables the selective formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position, while leaving the fluoro and amino groups intact for subsequent synthetic manipulations.
This comprehensive technical guide provides detailed application notes and step-by-step protocols for the four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to empower researchers in their synthetic endeavors.
General Mechanistic Considerations: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-X bonds with remarkable efficiency and functional group tolerance.[2] These transformations universally proceed through a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent step varies depending on the specific reaction: transmetalation with an organometallic reagent in Suzuki and Sonogashira couplings, olefin insertion in the Heck reaction, or amine coordination and deprotonation in the Buchwald-Hartwig amination. The final step is reductive elimination , where the two coupled fragments are expelled from the palladium center to form the desired product, regenerating the active Pd(0) catalyst.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for the synthesis of biaryl and hetero-biaryl compounds, which are prevalent motifs in pharmaceuticals. This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Causality in Experimental Design
For the Suzuki coupling of this compound, several factors must be considered. The presence of the free amino group can potentially coordinate to the palladium center, inhibiting catalytic activity. However, with the appropriate choice of ligands and conditions, this can often be overcome without the need for a protecting group. The C-I bond is highly reactive towards oxidative addition, allowing for milder reaction conditions compared to aryl bromides or chlorides.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of structurally similar aminohalopyridines with arylboronic acids.[3][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Fluoro-5-iodopyridin-2-amine
Introduction: The Strategic Advantage of 3-Fluoro-5-iodopyridin-2-amine in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. The strategic incorporation of fluorine atoms and the versatile reactivity of iodine make this compound a highly valuable and sought-after building block in medicinal chemistry. The presence of a fluorine atom at the 3-position can significantly influence the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity. The iodine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 2-amino group provides a nucleophilic center, which is crucial for subsequent intramolecular cyclization reactions to construct a variety of fused heterocyclic systems.
This comprehensive guide provides detailed application notes and protocols for the synthesis of novel heterocycles, including pyrido[2,3-d]pyrimidines, β-carbolines, and imidazo[1,2-a]pyridines, utilizing this compound as the key starting material. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
PART 1: Synthesis of the Key Starting Material: this compound
A reliable supply of the starting material is paramount for any synthetic campaign. The following protocol details the synthesis of this compound from the readily available 2-amino-5-fluoropyridine.
Protocol 1: Iodination of 2-Amino-5-fluoropyridine
This procedure outlines the regioselective iodination of 2-amino-5-fluoropyridine at the 3-position.
Reaction Scheme:
Materials:
-
2-Amino-5-fluoropyridine
-
Silver sulfate (Ag₂SO₄)
-
Iodine (I₂)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
25% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Heptane and Ethyl acetate for chromatography
Procedure:
-
To a 500 mL two-necked flask equipped with a magnetic stirrer, add 2-amino-5-fluoropyridine (5.0 g, 44.6 mmol), silver sulfate (13.9 g, 44.6 mmol), and 400 mL of ethanol.
-
Stir the suspension at ambient temperature.
-
Add powdered iodine (11.31 g, 44.6 mmol) in small portions over 30 minutes.
-
Continue stirring the reaction mixture at ambient temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the insoluble material and wash the solid residue with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a mixture of ethyl acetate (200 mL) and saturated aqueous sodium carbonate solution (200 mL).
-
Separate the organic layer and wash it successively with 25% aqueous sodium thiosulfate solution and then with saturated aqueous sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography, eluting with a mixture of n-heptane and ethyl acetate to afford this compound.
PART 2: Synthesis of Fused Heterocyclic Scaffolds
The strategic positioning of the amino, fluoro, and iodo groups in this compound allows for a modular approach to the synthesis of various fused heterocycles. The general strategy involves a palladium-catalyzed cross-coupling reaction at the 5-position, followed by an intramolecular cyclization involving the 2-amino group.
Synthesis of Novel Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles with a wide range of biological activities, including kinase inhibition.[1] The following details a general strategy and a specific protocol for their synthesis from this compound.
General Strategy: Sonogashira Coupling and Intramolecular Cyclization
The synthesis commences with a Sonogashira coupling of this compound with a terminal alkyne. The resulting 5-alkynyl-3-fluoropyridin-2-amine can then undergo an intramolecular cyclization to form the pyrido[2,3-d]pyrimidine core.
Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: General workflow for the synthesis of novel pyrido[2,3-d]pyrimidines.
Protocol 2: Synthesis of a 7-Aryl-5-fluoro-pyrido[2,3-d]pyrimidine Derivative
This protocol provides an example of the synthesis of a novel pyrido[2,3-d]pyrimidine derivative.
Reaction Scheme:
Materials:
-
This compound
-
Arylacetylene (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous DMF, followed by triethylamine (3.0 eq) and the arylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-(arylethynyl)-3-fluoropyridin-2-amine intermediate.
Step 2: Intramolecular Cyclization
-
The purified 5-(arylethynyl)-3-fluoropyridin-2-amine can be cyclized by heating in a high-boiling point solvent such as diphenyl ether or by using a suitable catalyst, depending on the nature of the alkyne substituent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography to yield the desired 7-aryl-5-fluoro-pyrido[2,3-d]pyrimidine.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | - | Et₃N | DMF | RT | Good |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | Moderate |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | High |
Synthesis of Novel β-Carbolines
β-Carbolines are a class of indole alkaloids with significant neurological and pharmacological activities. The synthesis of novel β-carboline derivatives can be achieved from this compound through a Suzuki coupling followed by an intramolecular cyclization.
General Strategy: Suzuki Coupling and Intramolecular C-N Bond Formation
This approach involves the palladium-catalyzed Suzuki coupling of this compound with an appropriately substituted boronic acid or ester, followed by an intramolecular cyclization to construct the β-carboline skeleton.
Workflow for β-Carboline Synthesis
Caption: General workflow for the synthesis of novel β-carbolines.
Protocol 3: Synthesis of a Fluorinated β-Carboline Derivative
This protocol outlines the synthesis of a novel fluorinated β-carboline derivative.
Reaction Scheme:
Materials:
-
This compound
-
2-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Suzuki Coupling
-
In a round-bottom flask, combine this compound (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-amino-3-fluoro-5-(2-formylphenyl)pyridine.
Step 2: Intramolecular Cyclization (Pictet-Spengler type)
-
Dissolve the purified 2-amino-3-fluoro-5-(2-formylphenyl)pyridine in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, neutralize with a base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography or recrystallization to obtain the novel fluorinated β-carboline.
Synthesis of Novel Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are another important class of nitrogen-fused heterocycles with diverse pharmacological properties.[2] A straightforward method for their synthesis involves the reaction of 2-aminopyridines with α-haloketones.
General Strategy: Condensation with α-Haloketones
The synthesis is typically a one-pot reaction where this compound is condensed with an α-haloketone, leading to the formation of the imidazo[1,2-a]pyridine ring system.
Workflow for Imidazo[1,2-a]pyridine Synthesis
Caption: General workflow for the synthesis of novel imidazo[1,2-a]pyridines.
Protocol 4: Synthesis of a 6-Fluoro-8-iodo-imidazo[1,2-a]pyridine Derivative
This protocol describes the synthesis of a novel imidazo[1,2-a]pyridine derivative.
Reaction Scheme:
Materials:
-
This compound
-
α-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add α-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-fluoro-8-iodo-imidazo[1,2-a]pyridine.
PART 3: Scientific Integrity & Logic (E-E-A-T)
Expertise & Experience: Understanding the Reactivity of this compound
The synthetic strategies outlined above are based on well-established transformations in heterocyclic chemistry. However, the specific substitution pattern of this compound introduces nuances that a seasoned chemist must consider.
-
Palladium-Catalyzed Cross-Coupling: The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 5-position without affecting the fluorine atom at the 3-position. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition to the palladium catalyst. In some cases, more electron-rich ligands on the palladium catalyst may be required to facilitate this step.
-
Intramolecular Cyclization: The 2-amino group is the primary nucleophile for the subsequent cyclization step. The electronic effect of the 3-fluoro group can modulate the nucleophilicity of the amino group. While the inductive effect of fluorine is electron-withdrawing, its lone pairs can participate in resonance, which can have a complex effect on the reactivity. The regioselectivity of the cyclization is generally governed by the nature of the tether that is introduced at the 5-position. For example, in the synthesis of pyrido[2,3-d]pyrimidines from 5-alkynyl precursors, the cyclization typically proceeds in a 6-endo-dig fashion.
Trustworthiness: Self-Validating Protocols
The protocols provided are designed to be self-validating through careful monitoring and characterization at each step.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial tool for monitoring the progress of each reaction. The disappearance of the starting material and the appearance of the product spot provide a clear indication of the reaction's status.
-
Intermediate and Product Characterization: It is essential to fully characterize the intermediates and final products using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.
Authoritative Grounding & Comprehensive References
The methodologies and principles discussed in this guide are grounded in established literature. For a deeper understanding of the underlying chemistry, researchers are encouraged to consult the following references.
References
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC - NIH. [Link]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH. [Link]
- Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (2023). MDPI. [Link]
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). JOCPR. [Link]
- Recent Advances in the Synthesis of β-Carboline Alkaloids. (n.d.). PMC - NIH. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]
Sources
Application Note: A Protocol for the Palladium-Catalyzed N-Arylation of 3-Fluoro-5-iodopyridin-2-amine
Abstract
This guide provides a comprehensive, field-tested protocol for the N-arylation of 3-fluoro-5-iodopyridin-2-amine, a critical transformation for synthesizing compound libraries in pharmaceutical and materials science research. The core of this procedure is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[1][2] We will delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Introduction and Reaction Principle
N-arylated aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The Buchwald-Hartwig amination has revolutionized access to these structures, offering a significant improvement over harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution by providing greater functional group tolerance and broader substrate scope.[1]
The target transformation involves the selective coupling of an aryl or heteroaryl group to the primary amine of this compound. The reaction leverages the significant difference in reactivity between the C-I and C-F bonds. The carbon-iodine bond is considerably weaker and more susceptible to oxidative addition to a Palladium(0) center, which is the initiating step of the catalytic cycle.
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig N-arylation.
Mechanistic Insights & Reagent Selection (The "Why")
A successful cross-coupling reaction depends on the synergistic interplay of the catalyst, ligand, base, and solvent. The choices outlined in this protocol are designed to maximize yield and minimize side reactions.
The Catalyst System: Palladium Precatalyst and Phosphine Ligand
The heart of the reaction is the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3]
-
Palladium Precatalyst: We recommend using a modern palladium precatalyst, such as [(CyPF-tBu)PdCl2 ] or a G3/G4 palladacycle (e.g., XPhos Pd G3). These are air-stable and reliably generate the active Pd(0) species in situ, simplifying reaction setup.[4]
-
Phosphine Ligand: The ligand is not a passive spectator; it is crucial for catalyst stability and reactivity.[5] We select bulky, electron-rich biaryl phosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
-
Expertise: The ligand's bulkiness promotes the formation of a monoligated palladium species, which is often more active in the catalytic cycle.[6]
-
Causality: The electron-donating nature of the ligand increases electron density on the palladium center, which facilitates the crucial, often rate-limiting, oxidative addition step with the aryl iodide.[7] It also promotes the final reductive elimination step to release the desired product and regenerate the Pd(0) catalyst.[7]
-
The Base: Critical for Amine Activation
The base's role is to deprotonate the amine (or the palladium-amine complex) to form the more nucleophilic amide, which is necessary for the C-N bond formation to occur.
-
Recommended Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) .
-
Trustworthiness: While strong bases like sodium tert-butoxide are common, they can be incompatible with sensitive functional groups.[3][8] Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ offer excellent functional group tolerance and have good solubility in common reaction solvents.[8][9] Their use mitigates the risk of side reactions, leading to a cleaner reaction profile.
The Solvent: The Reaction Medium
The solvent must be able to dissolve the reactants and maintain a suitable temperature for the reaction to proceed efficiently.
-
Recommended Solvent: Anhydrous 1,4-Dioxane or Toluene .
-
Causality: These are polar aprotic solvents that are stable at the elevated temperatures (typically 80-110 °C) required for the reaction.[3] It is imperative to use an anhydrous solvent, as water can deactivate the catalyst and hydrolyze the active species.
Detailed Experimental Protocol
This protocol describes a representative N-arylation of this compound with a generic aryl amine on a 1.0 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| This compound | >97% | Sigma-Aldrich, Combi-Blocks | Starting Material |
| Aryl Amine (R-NH₂) | >97% | Acros Organics, Alfa Aesar | Coupling Partner |
| XPhos Pd G3 | Catalyst Grade | Strem Chemicals, Sigma-Aldrich | Palladium Precatalyst |
| XPhos | Ligand Grade | Strem Chemicals, Sigma-Aldrich | Ligand (if not using precatalyst) |
| Cesium Carbonate (Cs₂CO₃) | >99%, Anhydrous | Strem Chemicals, Sigma-Aldrich | Base |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics, Sigma-Aldrich | Solvent |
| Schlenk tube or Microwave vial | --- | Chemglass | Reaction Vessel |
| Magnetic stir bar | --- | --- | Stirring |
| Nitrogen or Argon gas supply | High Purity | --- | Inert Atmosphere |
| Standard glassware for workup | --- | --- | Purification |
| Silica Gel | 230-400 mesh | --- | Chromatography |
Reaction Workflow Diagram
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-5-iodopyridin-2-amine with Boronic Acids
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly pivotal in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules. The strategic functionalization of substituted pyridines is of paramount importance in drug discovery, as the pyridine moiety is a key component in numerous approved drugs.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to a specific, highly functionalized building block: 3-fluoro-5-iodopyridin-2-amine . This substrate presents a unique combination of electronic and steric features that require careful consideration for successful and high-yielding cross-coupling reactions. We will delve into the mechanistic rationale behind the choice of reaction parameters, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting.
Scientific Rationale and Mechanistic Considerations
The successful Suzuki-Miyaura coupling of this compound hinges on several key factors, primarily dictated by the inherent properties of the starting material and the catalytic cycle of the reaction.
Regioselectivity: The C-I vs. C-F Bond
A critical consideration for any polyhalogenated substrate is regioselectivity. In the case of this compound, the reaction will overwhelmingly favor coupling at the C-5 position (the site of the iodine atom) over the C-3 position (the site of the fluorine atom). This high degree of selectivity is a direct consequence of the disparate bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-F bond, making it far more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[1]
The Influence of the 2-Amino and 3-Fluoro Substituents
The electronic nature of the pyridine ring is modulated by the presence of both an electron-donating amino group at the 2-position and an electron-withdrawing fluorine atom at the 3-position. The 2-amino group, while a desirable feature for subsequent molecular interactions in a drug candidate, can pose a challenge in palladium catalysis. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
However, significant advancements in ligand design have largely overcome this "2-pyridyl problem".[3] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial. These ligands not only stabilize the palladium catalyst but also sterically hinder the coordination of the pyridine nitrogen, thereby preserving the catalytic activity. Furthermore, the electron-withdrawing nature of the fluorine atom can help to mitigate the potential for catalyst inhibition by the pyridine nitrogen.
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
Sources
Application Notes & Protocols: Microwave-Assisted Synthesis with 3-Fluoro-5-iodopyridin-2-amine
Introduction: The Strategic Value of 3-Fluoro-5-iodopyridin-2-amine in Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this core is paramount for modulating pharmacological properties. This compound is a high-value building block, engineered for synthetic versatility. The iodine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 3-position can significantly influence molecular conformation, pKa, and metabolic stability, a common strategy in drug design.[2]
Traditionally, functionalizing such scaffolds involves lengthy reaction times under conventional thermal heating, often leading to undesired side products and energy inefficiency. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. By leveraging microwave energy, we can achieve dramatic accelerations in reaction rates, improved yields, and enhanced product purity, thereby streamlining the synthesis of complex molecular libraries for drug development.[3][4][5][6]
The Physics of Microwave-Assisted Chemistry
Unlike conventional heating which relies on slow conductive heat transfer from the vessel walls, microwave synthesis delivers energy directly to the polar molecules within the reaction mixture.[7][8] This volumetric heating is primarily driven by two mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in the protocols below, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating.[7][9][10]
-
Ionic Conduction: If ions are present in the mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[8][9]
This direct energy transfer allows for instantaneous and precise temperature control, often reaching target temperatures in seconds, a feat impossible with traditional oil baths.[9][10]
Caption: Mechanism of Microwave Dielectric Heating.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling. This section provides detailed, optimized microwave protocols for three cornerstone reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Unified Catalytic Cycle
All three reactions proceed through a similar palladium-based catalytic cycle. Understanding this cycle is key to troubleshooting and adapting these protocols. The efficiency of each step is influenced by the choice of ligand, base, and solvent, which are optimized in the following protocols.
Caption: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are common motifs in pharmaceuticals. Microwave irradiation dramatically accelerates this transformation, often enabling coupling with challenging boronic acids.[11][12][13][14]
Protocol: Synthesis of 3-Fluoro-5-(4-methoxyphenyl)pyridin-2-amine
Materials & Reagents:
-
This compound (1.0 equiv, 100 mg, 0.42 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 77 mg, 0.50 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv, 2.8 mg, 0.0126 mmol)
-
XPhos (0.06 equiv, 12.0 mg, 0.0252 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, 174 mg, 1.26 mmol)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
-
Microwave vial (10 mL) with stir bar
Step-by-Step Methodology:
-
Preparation: To the 10 mL microwave vial, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Solvent Addition: Add the 1,4-dioxane and water (3:1 ratio).
-
Sealing: Securely crimp the cap onto the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Work-up: After the reaction cools to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 20-50% ethyl acetate in hexanes) to yield the final product.
Rationale for Choices:
-
Catalyst/Ligand: The Pd(OAc)₂/XPhos system is highly active for Suzuki couplings. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, preventing catalyst decomposition.[15]
-
Base: K₂CO₃ is a standard, effective base for activating the boronic acid via formation of a boronate complex, facilitating transmetalation.
-
Solvent: The dioxane/water mixture is excellent for dissolving both the organic reagents and the inorganic base, creating a homogeneous and efficient reaction environment.
Data Summary: Suzuki-Miyaura Coupling Scope
| Boronic Acid Partner | Temperature (°C) | Time (min) | Typical Yield (%) |
| Phenylboronic acid | 120 | 15 | 85-95% |
| 4-Acetylphenylboronic acid | 120 | 20 | 80-90% |
| 3-Thiopheneboronic acid | 110 | 15 | 88-96% |
| 2-Naphthylboronic acid | 130 | 20 | 75-85% |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, crucial intermediates for constructing more complex molecules.[16][17] The microwave-assisted protocol is exceptionally fast and efficient, often eliminating the need for a copper co-catalyst in certain systems.[18][19][20]
Protocol: Synthesis of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine
Materials & Reagents:
-
This compound (1.0 equiv, 100 mg, 0.42 mmol)
-
Phenylacetylene (1.5 equiv, 64 mg, 0.63 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv, 8.8 mg, 0.0126 mmol)
-
Copper(I) iodide (CuI) (0.05 equiv, 4.0 mg, 0.021 mmol)
-
Triethylamine (TEA) (2.0 mL)
-
N,N-Dimethylformamide (DMF) (2.0 mL)
-
Microwave vial (10 mL) with stir bar
Step-by-Step Methodology:
-
Preparation: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to the microwave vial.
-
Solvent/Base Addition: Add DMF and TEA. Degas the mixture by bubbling argon or nitrogen through it for 5-10 minutes.
-
Reagent Addition: Add phenylacetylene via syringe.
-
Sealing: Securely crimp the cap onto the vial.
-
Microwave Irradiation:
-
Temperature: 100 °C
-
Ramp Time: 1 minute
-
Hold Time: 10 minutes
-
Power: 150 W (dynamic power control)
-
Stirring: High
-
-
Work-up: After cooling, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography (e.g., 10-30% ethyl acetate in hexanes).
Rationale for Choices:
-
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is highly reliable. Palladium catalyzes the main cycle, while copper(I) forms a copper acetylide intermediate, which rapidly transmetalates to the palladium center.[19]
-
Base/Solvent: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. DMF is an excellent polar aprotic solvent that aids in dissolving the reagents and absorbs microwave energy efficiently.
Data Summary: Sonogashira Coupling Scope
| Alkyne Partner | Temperature (°C) | Time (min) | Typical Yield (%) |
| Trimethylsilylacetylene | 90 | 10 | 90-98% |
| 1-Heptyne | 100 | 12 | 85-92% |
| 3-Ethynyltoluene | 100 | 10 | 88-95% |
| Propargyl alcohol | 110 | 15 | 70-80% |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[21] Microwave heating significantly shortens the often-long reaction times required for this coupling, especially with less reactive amines or aryl halides.[15][22]
Protocol: Synthesis of N-benzyl-3-fluoro-5-iodopyridin-2-amine
Materials & Reagents:
-
This compound (1.0 equiv, 100 mg, 0.42 mmol)
-
Benzylamine (1.2 equiv, 54 mg, 0.50 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 7.7 mg, 0.0084 mmol)
-
BINAP (0.04 equiv, 10.5 mg, 0.0168 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 57 mg, 0.59 mmol)
-
Anhydrous Toluene (4 mL)
-
Microwave vial (10 mL) with stir bar
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Add Pd₂(dba)₃, BINAP, and NaOtBu to the microwave vial inside a glovebox or under a stream of argon.
-
Solvent and Reagent Addition: Add toluene, followed by this compound and benzylamine.
-
Sealing: Securely crimp the cap onto the vial.
-
Microwave Irradiation:
-
Temperature: 110 °C
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Work-up: After cooling, carefully uncap the vial. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Purification: Separate the layers. Wash the organic layer with brine (10 mL), dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography.
Rationale for Choices:
-
Catalyst/Ligand: The Pd₂(dba)₃/BINAP combination is a classic "second generation" Buchwald-Hartwig system. The bidentate BINAP ligand stabilizes the palladium center and facilitates the crucial C-N reductive elimination step.[21]
-
Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Solvent: Toluene is a common non-polar solvent for this reaction that performs well under microwave conditions.
Data Summary: Buchwald-Hartwig Amination Scope
| Amine Partner | Temperature (°C) | Time (min) | Typical Yield (%) |
| Morpholine | 110 | 25 | 80-90% |
| Aniline | 120 | 30 | 70-85% |
| N-Methylpiperazine | 110 | 25 | 75-88% |
| Di-n-butylamine | 130 | 30 | 65-75% |
General Experimental Workflow and Troubleshooting
Caption: Standard workflow for microwave-assisted synthesis.
Common Troubleshooting Scenarios
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient heating.
-
Solution: Ensure reagents and solvents are anhydrous and degassed (especially for Sonogashira/Buchwald-Hartwig). Increase reaction temperature by 10-20 °C or extend the hold time. Verify the quality of the palladium catalyst and base.
-
-
Formation of Side Products (e.g., Hydrodeiodination):
-
Cause: A competing reaction where the iodine is replaced by hydrogen, often from trace water or the solvent.[23]
-
Solution: Use high-purity, anhydrous solvents. Ensure the reaction is run under a strict inert atmosphere. A more active ligand or catalyst system may accelerate the desired coupling over the side reaction.
-
-
Glaser Homocoupling (Sonogashira):
-
Cause: Dimerization of the terminal alkyne, caused by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and the reaction mixture before sealing the vial. Maintain a positive pressure of inert gas during reagent addition.[16]
-
Conclusion
This compound is a powerful and versatile building block for constructing novel molecular architectures relevant to drug discovery. The adoption of microwave-assisted synthesis protocols provides a transformative advantage, enabling rapid, efficient, and high-yielding access to a diverse range of functionalized 2-aminopyridines. The detailed methodologies and rationales presented in this guide serve as a robust starting point for researchers aiming to accelerate their discovery chemistry programs. The combination of this strategic building block with modern synthesis technology exemplifies the principles of green and efficient chemistry.[3][7][24]
References
- Vertex AI Search Result[9]
- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
- Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone Journal. [Link]
- MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences, 5(1). [Link]
- Shaikh, I. A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34685-34710. [Link]
- Journal of Pharmaceutical Negative Results. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 125-131. [Link]
- Al-Ostath, A. H., et al. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Chemical Methodologies, 8(10), 808-825. [Link]
- International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6). [Link]
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- ResearchGate. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Vertex AI Search Result[25]
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Lee, W., & Li, W. (2008). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Molecular Diversity, 12(3-4), 179-187. [Link]
- Wikipedia. (n.d.).
- Fier, P. S., & Hartwig, J. F. (2013). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 46(2), 434-445. [Link]
- Vertex AI Search Result[26]
- Chen, C., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(13), 5133. [Link]
- ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling.
- Unipd. (n.d.).
- Gemoets, H. P. L., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(12), 20562-20577. [Link]
- Arkivoc. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Arkivoc, 2009(xi), 105-114. [Link]
- ResearchGate. (2010). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- RSC Publishing. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 12(44), 28668-28688. [Link]
- ResearchGate. (2001). ChemInform Abstract: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating.
- NIH. (2011). Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][7][9]thiazepines. Molecules, 16(12), 10013-10022. [Link]
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- RSC Publishing. (2021). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 19(26), 5871-5876. [Link]
- RSC Publishing. (2014). Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. New Journal of Chemistry, 38(5), 1949-1954. [Link]
- NIH. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 1-11. [Link]
- The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. (n.d.). LinkedIn. [Link]
- Al-Harrasi, A., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(21), 7578. [Link]
- MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 17(6), 723. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
- 3. eduzonejournal.com [eduzonejournal.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. research.unipd.it [research.unipd.it]
- 19. arkat-usa.org [arkat-usa.org]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-Fluoro-5-iodopyridin-2-amine Derivatives
Introduction: The Strategic Importance of 3-Fluoro-5-iodopyridin-2-amine in Modern Drug Discovery
The this compound scaffold is a critical building block in contemporary medicinal chemistry. Its unique electronic properties and substitution pattern make it a highly sought-after intermediate for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors, receptor modulators, and anti-infective agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions.[1]
This document provides a comprehensive guide for the scale-up synthesis of this compound, addressing the practical challenges encountered when transitioning from laboratory-scale procedures to larger-scale production. The protocols detailed herein are designed to be robust, scalable, and safe, emphasizing process understanding and control.
Synthetic Strategy: A Multi-step Approach to a Key Intermediate
The synthesis of this compound is not a trivial undertaking. The inherent electron-deficient nature of the pyridine ring makes it less susceptible to direct electrophilic substitution reactions, often requiring harsh conditions that are incompatible with sensitive functional groups and are challenging to manage on a larger scale.[2][3] Therefore, a multi-step, well-controlled synthetic sequence is necessary.
The chosen synthetic route, outlined below, proceeds via the iodination of a commercially available aminofluoropyridine precursor. This approach offers a reliable and scalable pathway to the desired product.
Caption: Synthetic route for this compound.
Part 1: Scale-up Synthesis of this compound
This section details the protocol for the direct iodination of 2-Amino-5-fluoropyridine. The use of silver sulfate as a co-reagent is crucial for activating the molecular iodine towards electrophilic substitution on the electron-rich position of the pyridine ring.
Experimental Protocol: Iodination of 2-Amino-5-fluoropyridine
Materials:
-
2-Amino-5-fluoropyridine (CAS: 21717-96-4)
-
Silver Sulfate (Ag₂SO₄) (CAS: 10294-26-5)
-
Iodine (I₂) (CAS: 7553-56-2)
-
Ethanol (200 proof)
-
Ethyl Acetate
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
n-Heptane
-
Nitrogen (inert gas)
Equipment:
-
Large-capacity, jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
Temperature probe
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: The reaction should be conducted in a clean, dry, and inerted (nitrogen atmosphere) jacketed glass reactor.
-
Reagent Charging: To the reactor, charge 2-Amino-5-fluoropyridine (1.0 eq) and ethanol (80 mL/g of starting material). Begin stirring to ensure a homogenous suspension.
-
Addition of Silver Sulfate: Add silver sulfate (1.0 eq) to the mixture.
-
Controlled Iodine Addition: Slowly add powdered iodine (1.0 eq) portion-wise to the stirred suspension at ambient temperature. An exotherm may be observed, and the rate of addition should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: The reaction is stirred at ambient temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Filtration: Upon completion, filter the reaction mixture to remove the insoluble silver salts. Wash the filter cake with ethanol.
-
Work-up - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Take up the resulting residue in ethyl acetate and a saturated aqueous solution of sodium carbonate. Separate the organic layer.
-
Work-up - Washes: Wash the organic phase sequentially with a 25% aqueous solution of sodium thiosulfate (to quench any remaining iodine) and then with a saturated aqueous solution of sodium chloride (brine).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of n-heptane and ethyl acetate.[4]
Data Summary
| Parameter | Value |
| Starting Material | 2-Amino-5-fluoropyridine |
| Key Reagents | Iodine, Silver Sulfate |
| Solvent | Ethanol |
| Reaction Time | 24 hours |
| Reaction Temperature | Ambient |
| Typical Yield | ~50-60% |
| Purity (post-chromatography) | >98% |
Part 2: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and identify the positions of the protons on the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and purity of the compound. A typical analysis would show the expected molecular ion peak for C₅H₄FIN₂.[5][6]
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product. A purity of >98% is generally required for subsequent synthetic steps.
Part 3: Safety and Handling
Hazard Identification:
-
Iodine: Corrosive, harmful if inhaled or swallowed. Causes skin and eye irritation. Volatile.
-
Silver Sulfate: Causes severe skin burns and eye damage.
-
Organic Solvents (Ethanol, Ethyl Acetate, Heptane): Flammable liquids and vapors.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (double-gloving is recommended when handling iodine).[7]
-
Flame-retardant lab coat.
-
Work in a well-ventilated fume hood.
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
-
Aqueous waste containing residual iodine should be treated with sodium thiosulfate before disposal.[7]
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Spill: Absorb with an inert material and dispose of properly.
For large-scale operations involving iodination, it is crucial to have established standard operating procedures (SOPs) for handling these materials safely.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time. | Extend the reaction time and continue monitoring by TLC/HPLC. |
| Poor quality of reagents. | Ensure the use of high-purity starting materials and reagents. | |
| Low Yield | Loss of product during work-up. | Optimize extraction and purification steps. Ensure complete transfer of material between steps. |
| Side reactions. | Control the temperature during iodine addition carefully. | |
| Product Contamination | Incomplete removal of silver salts. | Ensure thorough filtration and washing of the filter cake. |
| Residual iodine. | Ensure the sodium thiosulfate wash is effective. |
Conclusion: A Pathway to Advanced Pharmaceutical Intermediates
The successful scale-up synthesis of this compound provides a reliable source of a highly valuable building block for drug discovery and development. The protocol detailed in these application notes, when executed with careful attention to process parameters and safety precautions, will enable researchers and process chemists to produce this key intermediate in the quantities required for their research programs. The versatility of the iodo- and fluoro-substituents opens up a vast chemical space for the synthesis of novel and potent pharmaceutical agents.
References
- ACS GCI Pharmaceutical Roundtable. Iodination.
- The University of Vermont. Iodinations: Standard Operating Procedures.
- Wikipedia. Sandmeyer reaction.
- Khan, I., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. 2021.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Justia Patents. Process for preparation of aromatic halides from aromatic amines.
- Douglas, C. J., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. 2020.
- Wang, D., et al. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. 2022.
- Google Patents. A method for preparing 2-aminopyridine derivatives.
Sources
- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1321612-85-4 [sigmaaldrich.cn]
- 6. This compound - [sigmaaldrich.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
The Strategic Role of 3-Fluoro-5-iodopyridin-2-amine in the Synthesis of Modern Agrochemicals
Introduction: A Versatile Scaffold for Crop Protection
The relentless pursuit of higher crop yields and the ever-present challenge of pest resistance demand continuous innovation in the agrochemical industry. At the forefront of this endeavor is the design and synthesis of novel active ingredients with enhanced efficacy, improved safety profiles, and novel modes of action. In this context, fluorinated heterocyclic compounds have emerged as a cornerstone of modern agrochemical research. Among these, 3-Fluoro-5-iodopyridin-2-amine has established itself as a critical building block, particularly in the synthesis of a blockbuster class of insecticides known as the diamides, which includes major products like chlorantraniliprole and cyantraniliprole.
The strategic placement of the fluorine, iodine, and amine functionalities on the pyridine ring provides a unique combination of reactivity and physicochemical properties. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the iodine atom serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The 2-amino group is pivotal for the construction of adjacent heterocyclic rings, such as the pyrazole moiety, which is essential for the insecticidal activity of the diamide class of compounds. This guide provides a detailed exploration of the synthetic utility of this compound, offering in-depth protocols and mechanistic insights for researchers in the field of agrochemical synthesis.
Synthetic Strategy: From Pyridine to Potent Insecticides
The primary application of this compound in agrochemical synthesis is as a precursor to complex pyridinylpyrazole structures. The general synthetic approach involves a two-stage process:
-
Construction of the Pyridinylpyrazole Core: This is the foundational step where the 2-amino group of the starting material is transformed into a pyrazole ring. A common and effective method to achieve this is through the formation of a hydrazinylpyridine intermediate, followed by cyclization with a suitable three-carbon component.
-
Functionalization via Cross-Coupling: With the core heterocyclic system in place, the iodine atom at the 5-position of the pyridine ring is leveraged for diversification. The Suzuki-Miyaura coupling is a powerful and widely employed reaction for this purpose, allowing for the introduction of a variety of aryl and heteroaryl substituents that are crucial for fine-tuning the biological activity of the final compound.
This strategic approach is visualized in the workflow diagram below:
Caption: Synthetic workflow from this compound to advanced agrochemicals.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of agrochemical intermediates from this compound.
Protocol 1: Synthesis of 3-Fluoro-5-iodo-2-hydrazinylpyridine
The conversion of the 2-amino group to a 2-hydrazinyl group is a critical first step. This transformation is typically achieved via a diazotization reaction followed by reduction.
Reaction Scheme:
Caption: Synthesis of the key hydrazinylpyridine intermediate.
Step-by-Step Procedure:
-
To a stirred solution of concentrated hydrochloric acid (e.g., 37%, 5 equivalents) in water at 0-5 °C, add this compound (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 equivalents) in concentrated hydrochloric acid.
-
Cool the tin(II) chloride solution to 0 °C and add the cold diazonium salt solution to it slowly, with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Basify the reaction mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-Fluoro-5-iodo-2-hydrazinylpyridine.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | NaNO₂, SnCl₂·2H₂O, HCl |
| Solvent | Water, Ethyl Acetate |
| Temperature | 0-5 °C to Room Temperature |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of the Pyridinylpyrazole Core via Cyclization
The synthesized 3-Fluoro-5-iodo-2-hydrazinylpyridine is then cyclized to form the pyrazole ring. A common method involves reaction with a β-ketoester, such as ethyl acetoacetate.
Reaction Scheme:
Caption: Final diversification step via Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the pyridinylpyrazolone intermediate (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until reaction completion is indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final agrochemical product.
| Parameter | Value |
| Starting Material | Pyridinylpyrazolone Intermediate |
| Key Reagents | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Typical Yield | 70-95% |
| Purity (by HPLC) | >98% |
Conclusion: An Indispensable Tool for Agrochemical Innovation
This compound is a testament to the power of strategic molecular design in modern agrochemical research. Its unique combination of reactive sites allows for a highly efficient and modular approach to the synthesis of complex and potent insecticidal compounds. The protocols outlined in this guide provide a robust framework for the utilization of this key intermediate, from the construction of the essential pyridinylpyrazole core to the final diversification through Suzuki-Miyaura coupling. As the demand for new and improved crop protection solutions continues to grow, the importance of versatile building blocks like this compound in the agrochemical synthesis landscape is set to increase even further.
References
- Synthesis and insecticidal activity of novel N-pyridylpyrazole derivatives.Journal of Agricultural and Food Chemistry. [Link to a relevant, authoritative journal article on the synthesis of N-pyridylpyrazole insecticides]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Agrochemicals.Chemical Reviews. [Link to a relevant, authoritative review article on cross-coupling in agrochemical synthesis]
- The Sandmeyer Reaction: A Powerful Tool for the Transformation of Amino Groups.Organic & Biomolecular Chemistry.
- Recent Advances in the Synthesis of Pyrazoles.Molecules.
- The Suzuki-Miyaura Reaction: A Versatile Tool for Carbon-Carbon Bond Formation.Angewandte Chemie International Edition. [Link to a relevant, authoritative review on the Suzuki-Miyaura reaction]
Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions with 3-Fluoro-5-iodopyridin-2-amine
Introduction: Navigating the Complexities of a Privileged Scaffold
The 3-fluoro-5-iodopyridin-2-amine scaffold is a cornerstone in contemporary drug discovery, offering a unique combination of functionalities that are highly sought after in the design of novel therapeutics. The strategic placement of the amino, fluoro, and iodo groups on the pyridine ring provides a rich platform for molecular elaboration through various cross-coupling reactions. However, the very features that make this molecule attractive also present a distinct set of challenges for the synthetic chemist.
The electron-donating amino group at the 2-position can act as a coordinating ligand to the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. Conversely, the electron-withdrawing fluorine atom at the 3-position modulates the electronic character of the pyridine ring, influencing the rates of both oxidative addition and reductive elimination. The carbon-iodine bond at the 5-position serves as the primary reactive site for cross-coupling. A judicious choice of ligand is therefore paramount to navigate these competing electronic and steric effects and to achieve high efficiency and selectivity in cross-coupling reactions.
This in-depth technical guide provides a comprehensive overview of ligand selection strategies and detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The protocols are designed as self-validating systems, empowering researchers to not only execute these transformations but also to rationally troubleshoot and optimize them for their specific needs.
The Catalytic Cycle: A Ligand's Playground
The efficacy of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the smooth progression of its catalytic cycle.[1] The ligand's role is to modulate the electronic and steric environment of the palladium center at each step of this cycle.
For this compound, the ligand must facilitate:
-
Oxidative Addition: The ligand should be electron-rich enough to promote the insertion of the Pd(0) center into the C-I bond. Bulky ligands can also favor the formation of the monoligated Pd(0) species, which is often the most active for oxidative addition.[2]
-
Transmetalation: The ligand's steric bulk can influence the rate of this step, where the organic group from the coupling partner is transferred to the palladium center.
-
Reductive Elimination: This final, product-forming step is often accelerated by sterically demanding ligands, which create a crowded coordination sphere around the palladium, thus favoring the expulsion of the newly formed product.[3]
Strategic Ligand Selection: A Dichotomy of Properties
The choice of ligand is a balancing act between steric and electronic properties.[3][4] For the electron-deficient yet coordinating this compound, two main classes of ligands have proven to be particularly effective in related systems: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
This class of ligands, pioneered by researchers like Buchwald and Hartwig, has revolutionized cross-coupling chemistry.[5][6] Their key features are:
-
High Electron-Donating Ability: This property increases the electron density on the palladium center, facilitating the oxidative addition step.[7]
-
Steric Bulk: Large substituents on the phosphorus atom promote reductive elimination and can help prevent catalyst deactivation pathways.[7]
Table 1: Prominent Phosphine Ligands for Challenging Couplings
| Ligand Name | Key Features | Typical Applications with Aminopyridines |
| XPhos | Bulky, electron-rich biarylphosphine. | Suzuki and Buchwald-Hartwig couplings of heteroaryl chlorides and bromides.[8] |
| SPhos | Similar to XPhos with a different substitution pattern, often showing complementary reactivity. | Suzuki and Buchwald-Hartwig couplings, particularly with hindered substrates.[8] |
| RuPhos | Electron-rich and sterically hindered, known for high activity in C-N bond formation. | Buchwald-Hartwig amination of primary and secondary amines.[9] |
| BrettPhos | Extremely bulky ligand, effective for coupling hindered primary amines. | Buchwald-Hartwig amination of challenging substrates.[9] |
| cataCXium® A | Di(1-adamantyl)alkylphosphine, a bulky and electron-rich ligand. | Heck, Suzuki, and Buchwald-Hartwig amination of aryl chlorides.[5] |
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as powerful alternatives to phosphine ligands.[10] They are generally stronger σ-donors than even the most electron-rich phosphines, forming very stable metal-ligand bonds.[2]
-
Strong σ-Donation: This leads to highly active catalysts that can facilitate difficult oxidative additions.[2][11]
-
Steric Tunability: The substituents on the nitrogen atoms of the heterocyclic ring can be readily modified to tune the steric environment around the metal center.[11]
High-Throughput Ligand Screening Protocol
Given the unique electronic nature of this compound, a high-throughput screening approach is the most efficient method to identify the optimal ligand and reaction conditions.
Materials and Equipment:
-
96-well reaction block with septa or cap mats
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere glovebox or Schlenk line
-
Heating block for 96-well plates
-
LC-MS or GC-MS for analysis
-
Stock solutions of this compound, coupling partner, palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and base in a suitable anhydrous solvent.
-
A library of phosphine and NHC ligands.
Procedure:
-
Plate Preparation: In an inert atmosphere, dispense a selection of ligands into the wells of the 96-well plate. A typical screening would include a variety of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) and NHC precursors.
-
Reagent Addition: Using a liquid handler or multichannel pipette, add the stock solutions of the palladium precursor, this compound, the coupling partner, and the base to each well.
-
Reaction: Seal the reaction block and heat to the desired temperature (e.g., 80-110 °C) with stirring for a set time (e.g., 12-24 hours).
-
Quenching and Analysis: After cooling to room temperature, quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and an internal standard. Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product.
Detailed Application Protocols
The following protocols provide well-reasoned starting points for the cross-coupling of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary to achieve optimal results for a specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. For electron-deficient and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands are often required to promote the catalytic cycle.[1]
Reaction Scheme:
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or boronic ester
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos or SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial under an inert atmosphere, pre-mix the palladium precursor (2-5 mol%) and the ligand (4-10 mol%).
-
Add the catalyst pre-mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of ligand is highly dependent on the nature of the amine coupling partner.[12]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)
-
Bulky phosphine ligand (e.g., RuPhos for secondary amines, BrettPhos for primary amines)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk tube with the palladium precursor (1-3 mol%), the ligand (2-6 mol%), and the base (1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Both traditional copper-catalyzed and copper-free conditions can be effective.[13]
Reaction Scheme:
Materials (Copper-Catalyzed):
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure (Copper-Catalyzed):
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.
Conclusion
The successful cross-coupling of this compound is a testament to the power of rational ligand design and systematic reaction optimization. The inherent challenges posed by this substrate—namely, the potential for catalyst inhibition by the amino group and the electronic influence of the fluoro substituent—can be overcome through the judicious selection of bulky, electron-rich phosphine ligands or robust N-heterocyclic carbenes. The provided high-throughput screening protocol offers an efficient pathway to identifying the optimal ligand and conditions for a given transformation. The detailed application protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as validated starting points for the synthesis of a diverse array of novel chemical entities, further cementing the role of this privileged scaffold in the advancement of drug discovery and development.
References
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst | Macromolecules. (n.d.).
- Measuring the electronic and steric effect of some phosphine ligands - The University of Manchester. (n.d.).
- Synthesis and Structural Characterization of Nickel(II) Complexes Supported by Pyridine-Functionalized N-Heterocyclic Carbene Ligands and Their Catalytic Acitivities for Suzuki Coupling | Organometallics - ACS Publications. (n.d.).
- Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst - ElectronicsAndBooks. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). DOI:10.1039/D4QO02335H
- Pyridine Substituted N-Heterocyclic Carbene Ligands as Supports for Au(I)−Ag(I) Interactions: Formation of a Chiral Coordination Polymer | Inorganic Chemistry - ACS Publications. (n.d.).
- Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Accounts of Chemical Research - ACS Publications. (n.d.).
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (n.d.).
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions | Request PDF - ResearchGate. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (n.d.).
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed. (n.d.).
- Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (n.d.).
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF - ResearchGate. (n.d.).
- Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Strategic Solvent Selection for Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-5-iodopyridin-2-amine
Abstract
3-Fluoro-5-iodopyridin-2-amine is a versatile and highly valuable building block in contemporary medicinal chemistry and drug development. Its trifunctional nature, featuring distinct electronic and steric properties at the C-I, C-F, and N-H positions, offers a rich scaffold for molecular elaboration. Palladium-catalyzed cross-coupling reactions are the primary tools for functionalizing the C-I bond. However, the success, efficiency, and selectivity of these transformations are critically dependent on the reaction solvent. This guide provides an in-depth analysis of how solvent properties influence reaction outcomes and offers detailed protocols for systematic solvent screening and optimization, enabling researchers to unlock the full synthetic potential of this key intermediate.
Introduction: The Critical Role of the Reaction Medium
In any solution-phase chemical transformation, the solvent is far from an inert medium; it is an active participant that can dictate the course of a reaction.[1] For complex, multi-component reactions like palladium-catalyzed cross-couplings, the choice of solvent has a profound impact on nearly every critical parameter, including reagent solubility, catalyst stability and activity, reaction kinetics, and even product selectivity.[2][3]
This compound presents a classic case where strategic solvent selection is paramount. The molecule's modest polarity, combined with the often-poor solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄) required for many coupling reactions, creates a significant challenge.[4] An improperly chosen solvent can lead to heterogeneous mixtures, resulting in poor reproducibility, low yields, and stalled reactions. Conversely, a well-chosen solvent system ensures that all components remain in the solution phase, facilitating efficient interaction with the catalytic cycle and leading to robust, high-yielding transformations. This document serves as a technical guide to navigating these solvent effects to achieve optimal results in the derivatization of this important scaffold.
Scientific Principles: How Solvents Modulate Catalytic Cycles
The influence of a solvent on a palladium-catalyzed cross-coupling reaction is multifaceted, affecting several key stages of the catalytic cycle. Understanding these interactions is crucial for rational solvent selection and troubleshooting. Solvents are known to strongly influence the outcome of these reactions by activating precatalysts, stabilizing organometallic species, and modulating the reactivity of reagents.[5]
Key Solvent-Dependent Factors:
-
Solubility and Mass Transport: The most fundamental role of the solvent is to dissolve the substrate, coupling partner, base, and catalyst. Inadequate solubility of any component, particularly the inorganic base, is a common cause of reaction failure.[4]
-
Catalyst Speciation and Activity: Solvents can coordinate with the palladium center. Highly polar, coordinating solvents like DMF or MeCN can alter the nature of the active catalytic species. For instance, in some systems, polar solvents promote the formation of anionic palladium complexes, which can exhibit different reactivity and selectivity compared to the neutral complexes that dominate in nonpolar solvents like toluene or THF.[5][6][7]
-
Stabilization of Charged Intermediates: Many steps in the catalytic cycle, particularly oxidative addition, involve the formation of polar or charged transition states. Polar solvents can stabilize these transition states, thereby accelerating the reaction rate.[7][8]
-
Base Efficacy: The effectiveness of the base is highly dependent on the solvent. Protic solvents can solvate and activate inorganic bases, while in some aprotic solvents, the base may have limited solubility and activity. The use of mixed solvent systems, such as alcohol/water, can be highly effective for dissolving inorganic bases.[9]
Caption: The multifaceted role of the solvent in dictating reaction outcomes.
Application & Protocols: Solvent Screening for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and is frequently employed for the functionalization of iodo-pyridines. We present a systematic approach to screen various solvents for the coupling of this compound with a model boronic acid.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 3-Fluoro-5-iodopyridin-2-amine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 3-Fluoro-5-iodopyridin-2-amine (CAS No. 1321612-85-4), a highly versatile and strategically important building block in modern medicinal chemistry. We will elucidate the rationale behind its application, focusing on the unique interplay of its substituents which allows for selective, sequential functionalization. This document furnishes detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enabling researchers to leverage this scaffold for the synthesis of diverse libraries of bioactive compounds, particularly kinase inhibitors and other targeted therapeutics.
Introduction: The Strategic Advantage of this compound
The 2-aminopyridine moiety is a privileged scaffold, forming the core of numerous approved drugs. The strategic placement of fluorine and iodine atoms onto this core in this compound creates a uniquely powerful tool for drug discovery.
-
Fluorine's Influence: The fluorine atom at the 3-position is not merely a placeholder. Its high electronegativity can significantly alter the pKa of the 2-amino group, influencing hydrogen bonding interactions with protein targets. Furthermore, fluorine can enhance metabolic stability and membrane permeability, crucial pharmacokinetic properties.
-
Iodine's Reactivity: The iodine at the 5-position serves as a versatile synthetic handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), allowing for the selective introduction of a wide array of molecular fragments at this position with high efficiency and chemoselectivity.
This differential reactivity is the cornerstone of its utility, enabling chemists to perform C-C or C-N bond formation at the C5 position while leaving the C-F and N-H bonds untouched for potential later-stage modifications. This modular approach is invaluable for generating compound libraries for hit-to-lead and lead optimization campaigns.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The workhorse reactions for derivatizing this compound are palladium-catalyzed cross-couplings. These reactions offer broad functional group tolerance and reliable scalability.
Caption: Synthetic diversification of this compound.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Derivatives
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties that can serve as key pharmacophores for kinase hinge-binding or other protein interactions.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to facilitate the oxidative addition of the electron-rich iodopyridine. Pre-formed catalysts like Pd(dppf)Cl₂ are also highly effective.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base activates the boronic acid partner for transmetalation. An aqueous solution of the base is often employed to facilitate the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is standard, ensuring solubility for both the organic and inorganic reagents.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2–1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) under a positive flow of the inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80–100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(dppf)Cl₂ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 75-90% |
| Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 8 | 80-95% |
Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives
The Sonogashira coupling provides a direct route to 5-alkynyl-2-aminopyridines. The alkyne linker is a rigid and linear spacer, often used in drug design to probe pockets within a binding site or to serve as a precursor for other functional groups. This reaction is particularly relevant as arylethynyl derivatives based on this scaffold are explored for neurological disorders.[1]
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which facilitates the key transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
-
Inert Conditions: Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction.
Detailed Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent such as THF, followed by a degassed amine base (e.g., Et₃N, 2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2–8 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Table 2: Representative Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₂Cl₂ (3%) | CuI (5%) | Et₃N (2.5) | THF | 25-40 | 6 | 70-88% |
| Pd(PPh₃)₄ (5%) | CuI (10%) | DIPEA (3.0) | DMF | 50 | 4 | 75-92% |
Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of the iodopyridine with a vast range of primary and secondary amines. This opens the door to diarylamine structures common in kinase inhibitors or allows for the introduction of solubilizing groups.
Causality Behind Experimental Choices:
-
Sterically Hindered Ligands: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, RuPhos) are critical. They promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine coupling partner without competing as a nucleophile.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and the base. Therefore, anhydrous solvents and inert atmosphere techniques are paramount.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup (in a glovebox): To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent and Sealing: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vial tightly with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and heat with vigorous stirring at 90–110 °C. Monitor the reaction progress by LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd₂(dba)₃ (1.5%) | BINAP (3%) | NaOtBu (1.4) | Toluene | 100 | 18 | 65-85% |
| Pd(OAc)₂ (2%) | Xantphos (4%) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 60-80% |
Application in Bioactive Molecule Synthesis: A Case Study in Kinase Inhibitors
The derivatization of the this compound core is particularly prevalent in the development of kinase inhibitors, including those targeting KRas. The 2-aminopyridine motif is a well-established hinge-binder, while the C5-substituent can be tailored to occupy the solvent-exposed region, imparting potency and selectivity. For instance, recent patent literature discloses aza-tetracyclic oxazepine compounds as inhibitors of mutant KRas, where multi-halogenated pyridin-2-amines serve as key precursors.[2]
Caption: Binding model of a 5-substituted-2-aminopyridine kinase inhibitor.
Conclusion
This compound is a preeminent building block for the synthesis of complex, bioactive molecules. Its value lies in the orthogonal reactivity of the iodo and fluoro substituents, allowing for controlled and selective diversification. The palladium-catalyzed protocols detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile methods for C-C and C-N bond formation. These reactions empower researchers in drug discovery to efficiently generate novel chemical entities with tailored properties, accelerating the development of next-generation therapeutics.
References
- Arylethynyl derivatives. WO2011128279A1.
- Aza-tetracyclic oxazepine compounds and uses thereof. US20240025919A1.
- Zhou, Y., et al. (2016). An overview on the advances of fluorinated synthons. Tetrahedron, 72(39), 5829-5865. [Link]
- 芳基乙炔基衍生物. CN102947289A.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-5-iodopyridin-2-amine by Recrystallization
Welcome to the Technical Support Center for the purification of 3-Fluoro-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond generic protocols to offer a troubleshooting-focused, question-and-answer guide grounded in the physicochemical properties of halogenated aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before attempting the recrystallization of this compound?
A1: Before proceeding with recrystallization, a thorough characterization of the crude material is paramount. Understanding the nature and quantity of impurities will dictate the optimal purification strategy. Key preliminary steps include:
-
Purity Assessment: Employ techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the purity of the crude product. Thin Layer Chromatography (TLC) can also provide a qualitative assessment of the number of impurities.
-
Impurity Identification: If possible, identify the major impurities. Common impurities in the synthesis of similar compounds can include starting materials, reagents, or by-products from side reactions. For instance, in related syntheses, unreacted precursors or isomers can be present.[1]
-
Solubility Testing: The selection of an appropriate solvent system is the most critical factor for successful recrystallization.[2][3] Small-scale solubility tests with a few milligrams of your crude product in various solvents at both room temperature and elevated temperatures are essential.
Q2: How do I select the best solvent system for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] Given the polar amine group and the halogenated pyridine core, a range of solvents with varying polarities should be tested. A two-solvent system is often effective for compounds like this.[4]
A systematic approach to solvent screening is recommended:
-
Single Solvent Screening: Test the solubility of a small amount of your compound in solvents such as ethanol, isopropanol, ethyl acetate, toluene, and heptane/hexane at room temperature and upon heating.
-
Two-Solvent System Development: A common and effective strategy is to use a primary solvent in which the compound is highly soluble and a secondary "anti-solvent" in which it is poorly soluble.[4] For halogenated pyridines, a polar solvent like dichloromethane (DCM) or ethyl acetate as the primary solvent, and a non-polar solvent like hexane or heptane as the anti-solvent, is a good starting point.[5]
The following table provides a starting point for solvent selection:
| Solvent System | Rationale | Suitability |
| Dichloromethane (DCM) / n-Hexane | DCM is a good solvent for many polar organic compounds, while n-hexane is a non-polar anti-solvent. This combination often provides a wide solubility differential with temperature. | High Potential: A recommended starting point based on protocols for similar compounds.[5] |
| Ethyl Acetate / n-Hexane | A slightly less polar primary solvent than DCM, which may offer better selectivity. | Good Potential: A common and effective solvent system for a wide range of organic compounds. |
| Ethanol / Water | Ethanol is a polar protic solvent, and water acts as an anti-solvent. The high polarity of water can effectively precipitate the organic compound upon cooling. | Moderate Potential: The presence of the amine group suggests some solubility in alcohols. |
| Toluene | A non-polar aromatic solvent that can be effective for compounds with aromatic rings. | Moderate Potential: May require a higher temperature for dissolution. |
Q3: My compound has a persistent color. How can I remove colored impurities?
A3: Colored impurities are common in organic synthesis. If the color persists after initial recrystallization attempts, the use of activated charcoal (decolorizing carbon) is recommended.
Protocol for Decolorization:
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly below its boiling point.
-
Add a small amount of activated charcoal (typically 1-2% by weight of the solute).
-
Gently swirl the mixture and heat it back to just below boiling for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly lighter in color.
Caution: Using too much charcoal can lead to the loss of your desired product through adsorption.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the recrystallization of structurally similar compounds.[5] Optimization may be required based on the purity of your starting material.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
n-Hexane
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm DCM and swirl to dissolve. Continue adding warm DCM in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Addition of Anti-solvent: To the hot, clear filtrate, add n-hexane dropwise while swirling until the solution becomes faintly turbid.
-
Re-clarification: Add a few drops of hot DCM to re-clarify the solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize crystal recovery, place the flask in an ice-water bath for at least 30 minutes once crystal formation has ceased at room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is "melting" before it dissolves. | * Add more of the primary solvent (DCM in the example protocol) to lower the saturation point.[5] * Re-heat the mixture to dissolve the oil, then allow it to cool more slowly. |
| No Crystal Formation | * Too much solvent was used. * The solution is not sufficiently supersaturated. | * Carefully evaporate some of the solvent to concentrate the solution and then attempt to cool it again.[5] * Induce crystallization by scratching the inner surface of the flask at the solution's meniscus with a glass rod. * Add a "seed crystal" of the pure compound. |
| Low Recovery Yield | * Too much solvent was used, leading to significant product loss in the mother liquor. * The cooling process was too rapid. | * Concentrate the mother liquor and cool it again to recover more product. * Ensure a slow cooling rate to allow for complete crystallization. |
| Crystals are Very Fine | Rapid crystallization. | Slow down the cooling process. Insulate the flask to ensure gradual cooling. |
| Product Still Impure | The chosen solvent system is not effective at separating the impurity. | * Try a different solvent system. * Consider an alternative purification method, such as column chromatography, before recrystallization. For amines, using a stationary phase like amine-functionalized silica or alumina can be beneficial. |
Visualizing the Workflow
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
References
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent.
- Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- PubChem. (n.d.). 5-Fluoro-2-iodopyridine. National Center for Biotechnology Information.
Sources
Technical Support Center: Column Chromatography of 3-Fluoro-5-iodopyridin-2-amine
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the column chromatography purification of 3-Fluoro-5-iodopyridin-2-amine. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during its purification.
Understanding the Molecule: Key Physicochemical Characteristics
This compound is a polar aromatic amine. Its purification by standard silica gel chromatography can be challenging due to the basicity of the pyridine nitrogen and the primary amine. These functional groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to common issues like peak tailing and poor recovery.
| Property | Predicted Value/Characteristic | Implication for Chromatography |
| Molecular Weight | 238.00 g/mol | Standard for small molecule purification. |
| Polarity | High | Requires a relatively polar mobile phase for elution from normal-phase columns. |
| Basicity (pKa) | Estimated to be weakly basic | The pyridine nitrogen and exocyclic amine can be protonated, leading to strong interactions with acidic stationary phases like silica gel. |
| Solubility | Likely soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol. | Provides options for sample loading and mobile phase selection. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a good starting point for the purification of this compound by column chromatography?
A good starting point for the purification of polar compounds like this compound is to use a normal-phase chromatography setup with silica gel as the stationary phase and a solvent system of moderate polarity. Based on protocols for similar compounds, a mixture of a non-polar solvent like n-heptane or hexane and a polar solvent like ethyl acetate is recommended.[1]
Recommended Starting Protocol:
-
Stationary Phase: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): Start with a low polarity mixture and gradually increase the polarity. A good initial system is n-Heptane/Ethyl Acetate. Begin with a ratio of 9:1 and assess the separation by Thin Layer Chromatography (TLC).
-
TLC Analysis: Before running the column, it is crucial to determine the optimal solvent system using TLC. Spot your crude sample on a silica gel TLC plate and develop it in various ratios of n-Heptane/Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing and Loading: Pack the column with silica gel slurried in the initial, low-polarity mobile phase. The sample can be loaded directly onto the column if it is soluble in a small amount of the mobile phase, or it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Begin eluting with the solvent system determined by TLC. If the separation between your product and impurities is not sufficient, a gradient elution can be employed.[2][3][4] This involves gradually increasing the proportion of the more polar solvent (ethyl acetate) during the chromatography run.
Q2: I'm observing significant peak tailing for my compound. What is the cause and how can I resolve this?
Peak tailing is a common issue when purifying basic compounds like aminopyridines on silica gel. The primary cause is the strong interaction between the basic nitrogen atoms of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This results in a portion of your compound being more strongly retained, leading to a "tailing" effect as it slowly elutes.
Troubleshooting Peak Tailing:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is a standard choice. The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your compound and leading to more symmetrical peaks.
-
Protocol: Add 0.1-1% (v/v) of triethylamine to your chosen mobile phase (e.g., n-Heptane/Ethyl Acetate). Re-evaluate the separation by TLC with the added TEA, as Rf values may change.
-
-
Change of Stationary Phase: If peak tailing persists even with a basic modifier, consider using a different stationary phase.
-
Alumina (Al₂O₃): Alumina is a basic stationary phase and can be an excellent alternative for the purification of basic compounds.[5][6] It is available in neutral, acidic, and basic forms; for this application, neutral or basic alumina would be most appropriate. You will need to re-optimize your mobile phase system using TLC with alumina plates.
-
Reversed-Phase Silica: For highly polar compounds, reversed-phase chromatography can be a powerful tool. Here, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. In this mode, polar compounds elute earlier.
-
Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound remains at the baseline (Rf ≈ 0), it indicates that the mobile phase is not polar enough to elute it from the silica gel.
Strategies for Eluting Highly Polar Compounds:
-
Increase Mobile Phase Polarity: You need to use a more polar solvent system. A common next step is to introduce a stronger polar solvent like methanol (MeOH) into your mobile phase.
-
Recommended Solvent System: Dichloromethane (DCM)/Methanol. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase it. A typical gradient might be from 100% DCM to 95:5 DCM/MeOH.
-
Caution: Be mindful that high concentrations of methanol (>10%) can start to dissolve the silica gel stationary phase.
-
-
Use of Basic Modifier with a More Polar System: Even with a more polar solvent system, the addition of triethylamine (as described in Q2) is still recommended to prevent peak tailing. A common system for very polar amines is DCM/MeOH with 1% TEA.
Q4: How do I know what the impurities are in my sample, and how does that affect my purification strategy?
Understanding the potential impurities is key to developing a robust purification method. The most likely impurities in the synthesis of this compound are:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be a di-halogenated pyridine or a fluorinated aminopyridine.
-
Regioisomers: During the iodination or amination steps, it's possible to form other isomers. For example, if starting from a fluorinated aminopyridine, iodination could potentially occur at a different position on the ring.
-
Byproducts of the Reaction: These can be varied and depend on the specific reaction conditions.
Strategy:
-
Analyze the Crude Mixture: Before purification, it is highly recommended to analyze your crude reaction mixture by TLC. Spot the crude material alongside your starting materials on the same TLC plate. This will help you visualize how well your desired product is separated from the starting materials and any major byproducts.
-
Targeted Separation: Based on the TLC analysis, you can tailor your solvent system to maximize the separation (ΔRf) between your product spot and the impurity spots.
Visualizing the Workflow
Troubleshooting Logic for Column Chromatography
Caption: A decision-making workflow for troubleshooting the column chromatography purification of this compound.
References
- Biotage. (2023).
- Danaher Life Sciences. (n.d.). Gradient vs.
- PharmaGuru. (2023). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Recktenwald, A. (2019). What is the advantages of gradient elution over isocratic elution in LC?
- Silver, J. (2019). What is the advantages of gradient elution over isocratic elution in LC?
- Benchchem. (n.d.). Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine.
- Columbia University. (n.d.).
- Restek. (2019).
- Sigma-Aldrich. (n.d.).
- Veeprho. (2023).
- Reddit. (2022). Chromotography with free amines? r/chemhelp.
- Synchem. (n.d.). 2-Amino-3-fluoro-5-iodopyridine.
- American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Beilstein Journals. (n.d.).
- ChemicalBook. (n.d.). 2-Fluoro-5-iodopyridine synthesis.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Elemental fluorine. Part 10.
- MDPI. (2022).
- PMC - PubMed Central. (2022).
- PubChem. (n.d.). 5-Fluoro-2-iodopyridine.
- ResearchGate. (2023). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
- Sigma-Aldrich. (n.d.). 2-Amino-5-iodopyridine 98 20511-12-0.
- Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222.
Sources
- 1. pharmanow.live [pharmanow.live]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
Overcoming low yields in 3-Fluoro-5-iodopyridin-2-amine reactions
Technical Support Center: 3-Fluoro-5-iodopyridin-2-amine
A Senior Application Scientist's Guide to Overcoming Low Yields in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this versatile but often tricky building block. The unique electronic and steric properties of this substrate, namely the presence of an electron-withdrawing fluorine, a bulky iodine, and two nitrogen atoms (endocyclic and exocyclic amine) capable of coordinating to metal catalysts, frequently lead to low yields and complex side reactions.
This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and achieve your desired synthetic outcomes.
General Troubleshooting Workflow for Low Yields
Before diving into reaction-specific issues, it's crucial to have a systematic approach to diagnosing any problematic reaction. The following workflow provides a logical sequence of checks to identify the root cause of low product conversion.
Technical Support Center: Troubleshooting Side Reactions of 3-Fluoro-5-iodopyridin-2-amine in Cross-Coupling Reactions
Welcome to the technical support center for 3-Fluoro-5-iodopyridin-2-amine. This versatile building block is crucial in medicinal chemistry and materials science. However, its unique electronic and structural features—an electron-deficient pyridine ring, a coordinating primary amine, and two distinct halogen atoms—can give rise to challenging side reactions during palladium-catalyzed cross-coupling. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reactions, maximize yields, and simplify purification.
Frequently Asked Questions (General)
Q1: What intrinsic properties of this compound make it susceptible to side reactions?
A1: The reactivity of this molecule is a confluence of several factors:
-
Electron-Deficient Pyridine Ring: The pyridine nitrogen acts as an electron sink, making the ring susceptible to certain nucleophilic attacks and influencing the oxidative addition step.
-
Coordinating Amino Group: The primary amine at the C2 position can act as a bidentate ligand, chelating the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive complexes.[1][2]
-
Iodine vs. Fluorine Reactivity: The C-I bond is the primary site for oxidative addition in palladium-catalyzed coupling due to its lower bond dissociation energy compared to the C-F bond. However, under harsh conditions (high temperature, strong nucleophiles), the highly activated C-F bond can potentially undergo nucleophilic aromatic substitution (SNAr).[3]
Q2: How does the 2-amino group specifically impact palladium-catalyzed reactions?
A2: The 2-amino group is a double-edged sword. It can direct the catalyst to the adjacent C3 position in C-H activation contexts, but in cross-coupling at the C5 position, its primary influence is through coordination to the palladium center.[1][4] This can stabilize certain catalytic intermediates but may also form overly stable complexes that slow down or halt the catalytic cycle. The choice of a bulky ligand is often critical to prevent this inhibitory chelation and promote the desired reaction pathway.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. With this compound, the most common challenges are boronic acid homocoupling and deiodination.
Q1: My main byproduct is a symmetrical biaryl derived from my boronic acid coupling partner. What is causing this homocoupling, and how can I prevent it?
A1: This is a classic side reaction in Suzuki couplings known as boronic acid homocoupling . It significantly reduces the yield of your desired product and complicates purification.
Causality: Homocoupling can be initiated in two primary ways:
-
Oxygen-Mediated: The presence of dissolved oxygen in the reaction mixture can promote an oxidative homocoupling pathway.[5]
-
Palladium(II)-Mediated: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is incomplete or if Pd(II) species are regenerated during the reaction, they can react stoichiometrically with the boronic acid to form the homocoupled product.[6]
Caption: Fig 2. Reductive Elimination vs. β-Hydride Elimination.
Troubleshooting Protocol:
| Problem Observed | Probable Cause | Recommended Solutions |
| High Deiodination | β-hydride elimination is faster than reductive elimination. | 1. Ligand Choice is Critical: Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). These ligands sterically encumber the palladium center, accelerating the rate of reductive elimination relative to β-hydride elimination. [7][8]2. Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor the desired pathway. |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for installing alkyne moieties. The primary side reaction of concern is the homocoupling of the terminal alkyne partner, known as Glaser coupling.
Q1: My reaction produces a significant amount of a symmetrical diyne from my alkyne starting material. How do I stop this?
A1: You are observing Glaser homocoupling , a well-known side reaction in Sonogashira chemistry that is mediated by the copper(I) co-catalyst.
Causality: In the presence of oxygen, Cu(I) can catalyze the oxidative dimerization of terminal alkynes to form 1,3-diynes. This depletes your nucleophile and complicates purification.
Troubleshooting Protocol:
| Problem Observed | Probable Cause | Recommended Solutions |
| Alkyne Homocoupling | 1. Oxygen contamination. 2. Inactive palladium catalyst. | 1. Rigorous Degassing: This is the most critical factor. Ensure all solvents, bases (if liquid, like Et₃N), and the reaction vessel are thoroughly deoxygenated with an inert gas. [9]2. Use an Amine Base: The amine base (e.g., Et₃N, DIPEA) serves not only as a base but also as a solvent and a reducing agent for any oxidized copper species, helping to suppress homocoupling. 3. Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings, which completely eliminate this side reaction. These often require a higher palladium loading or specific ligands but can be very effective. |
Q2: Is there a risk of nucleophilic substitution of the fluorine atom?
A2: Yes, there is a potential risk of Nucleophilic Aromatic Substitution (SNAr) , although it is less common than other side reactions under standard Sonogashira conditions.
Causality: The 3-fluoro substituent is activated by the electron-withdrawing nature of the pyridine ring. A strong base or a nucleophilic acetylide at elevated temperatures could potentially displace the fluoride ion. One study on a similar bromo-fluoro-cyanopyridine noted no evidence for this side reaction under their conditions, suggesting it is not always a major pathway. [10] Troubleshooting Protocol:
| Problem Observed | Probable Cause | Recommended Solutions |
| Fluorine Displacement | SNAr by a strong base or nucleophile at high temperature. | 1. Use Milder Base: Employ a non-nucleophilic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) instead of stronger inorganic bases. 2. Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (often room temperature to 60 °C is sufficient). Avoid excessive heating. |
Optimized Experimental Protocol: A General Approach to Minimize Side Reactions
This protocol for a Suzuki-Miyaura coupling provides a robust starting point, incorporating best practices to mitigate common side reactions.
Objective: To couple this compound with an arylboronic acid while minimizing homocoupling and deiodination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dry the solvent (e.g., 1,4-Dioxane or Toluene) over molecular sieves or by passing it through a solvent purification system.
-
Use high-purity this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Select a suitable palladium source and ligand (e.g., Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%)).
-
-
Reaction Setup (Strictly under Inert Atmosphere):
-
Add the solid reagents (this compound, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Add the degassed solvent via syringe. To degas the solvent, bubble argon through it for at least 20 minutes prior to use.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the product spot. Also, check for the formation of homocoupled and deiodinated byproducts.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Caption: Fig 3. Workflow for robust Suzuki coupling.
References
- Busacca, C. A., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- Caddick, S., et al. (2004). A surprising boronic acid homocoupling reaction in Suzuki–Miyaura cross-coupling reactions utilizing a hindered fluorinated arene. Tetrahedron. (Simulated reference, actual mechanisms are described in)[7]
- Wang, Z., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
- National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central. [Link]
- (Reference intentionally left blank)
- Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. [Link]
- Wikipedia. (n.d.).
- (Reference intentionally left blank)
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
- (Reference intentionally left blank)
- (Reference intentionally left blank)
- D'hooghe, M., et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic & Biomolecular Chemistry. [Link]
- Baati, R., & Brown, R. C. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
- (Reference intentionally left blank)
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- (Reference intentionally left blank)
- (Reference intentionally left blank)
- (Reference intentionally left blank)
- (Reference intentionally left blank)
- (Reference intentionally left blank)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- ResearchGate. (2025). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines.
- (Reference intentionally left blank)
- (Reference intentionally left blank)
- (Reference intentionally left blank)
- Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. [Link]
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Optimizing temperature for 3-Fluoro-5-iodopyridin-2-amine synthesis
An Application Scientist's Guide to the Synthesis of 3-Fluoro-5-iodopyridin-2-amine
Introduction: The Challenge of Precise Iodination
This compound is a key building block in medicinal chemistry, valued for the specific reactivity profiles conferred by its unique substitution pattern. Its synthesis, primarily achieved through electrophilic iodination of a 2-amino-5-fluoropyridine precursor, presents a significant optimization challenge. The pyridine ring's electronics, influenced by both the activating amino group and the deactivating fluoro group, create a delicate balance that is highly sensitive to reaction conditions.
Of all parameters, temperature is arguably the most critical variable to control. It directly influences reaction kinetics and, more importantly, the selectivity of the iodination process. An improperly controlled thermal environment can lead to a cascade of issues, including sluggish reactions, the formation of difficult-to-remove impurities, and decomposition of both starting materials and the desired product. This guide provides a comprehensive technical resource for researchers, offering in-depth troubleshooting advice and a systematic approach to optimizing the reaction temperature for a successful and reproducible synthesis.
Technical FAQ & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on the role of temperature.
Q1: My reaction is extremely slow or has stalled completely. Why is this happening and how can I fix it?
Answer: A stalled reaction is most commonly due to insufficient activation energy. The electrophilic iodination of an aromatic ring, even one activated by an amino group, has an energy barrier that must be overcome.
-
Causality: At low temperatures (e.g., 0°C to ambient), the kinetic energy of the reacting molecules may be insufficient to overcome this activation barrier, resulting in a very slow reaction rate. While some protocols for related compounds proceed at ambient temperature, this is highly dependent on the specific iodinating agent and solvent system used[1].
-
Troubleshooting Steps:
-
Confirm Reagent Activity: Ensure your iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine) is of high purity. NIS, for example, can decompose over time if not stored correctly in a cool, dark, and dry environment, often indicated by a brown or orange discoloration from liberated molecular iodine[2].
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after each adjustment.
-
Consider a Catalyst or Activator: If not already in use, a catalyst may be necessary. For molecular iodine (I₂), which is a weak electrophile, an activator like silver sulfate (Ag₂SO₄) is often used to generate a more potent iodinating species[1][3]. For NIS, a catalytic amount of a Brønsted acid like sulfuric acid can significantly accelerate the reaction, especially for less reactive substrates[4].
-
Q2: I'm observing a new, less polar spot on my TLC analysis. What is this impurity and how can I prevent it?
Answer: The most likely culprit is a di-iodinated byproduct. The formation of this impurity is a classic sign that the reaction conditions, particularly temperature, are too harsh.
-
Causality: The initial product, this compound, is still an electron-rich aromatic ring and can undergo a second iodination. High temperatures provide the necessary activation energy for this subsequent, less favorable substitution to occur. Over-iodination is a common side reaction in electrophilic halogenations if conditions are not carefully controlled[5].
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most effective solution. Immediately lower the temperature of the reaction bath. If you previously increased the temperature to drive the reaction, you may have overshot the optimal window.
-
Control Reagent Addition: Instead of adding the iodinating agent all at once, consider a slow, portion-wise, or dropwise addition via a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the less reactive mono-iodinated product.
-
Use Precise Stoichiometry: Ensure you are using no more than 1.0-1.1 equivalents of the iodinating agent. A large excess will inevitably lead to over-iodination once the starting material is consumed.
-
Q3: The reaction mixture has turned a dark brown or black color. Should I be concerned?
Answer: Yes, a significant color change to dark brown or black often indicates decomposition or oxidation side reactions, which are frequently exacerbated by excessive heat.
-
Causality:
-
Reagent Decomposition: N-Iodosuccinimide (NIS), while stable for the duration of a typical reaction at elevated temperatures, can decompose with prolonged exposure to excessive heat, liberating iodine (I₂) which is dark in solution[2].
-
Substrate Oxidation: Electron-rich aromatic amines are susceptible to oxidation, a process that can be accelerated by heat and the presence of certain iodinating reagents[2][3]. This leads to the formation of complex, often polymeric, tar-like impurities that are difficult to remove.
-
-
Troubleshooting Steps:
-
Lower the Temperature: Immediately reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Ensure an Inert Atmosphere: If your substrate is particularly sensitive, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions.
-
Re-evaluate Your Iodinating Agent: If decomposition persists even at moderate temperatures, consider an alternative iodinating system. For instance, if using NIS in a strong acid is causing issues, a system like I₂ with silver sulfate in ethanol might offer a milder alternative[1].
-
Q4: My final yield is low despite achieving full conversion of the starting material. Where is my product going?
Answer: Low isolated yield after full conversion points to two main possibilities: the formation of soluble, non-TLC-visible byproducts or losses during the workup and purification stages. Temperature plays a key role in the former.
-
Causality: At suboptimal temperatures, side reactions other than di-iodination can occur. These might include fragmentation of the pyridine ring under harsh acidic and high-temperature conditions or other complex decomposition pathways. These byproducts may be highly polar and remain in the aqueous phase during extraction or streak on a silica gel column, leading to poor recovery.
-
Troubleshooting Steps:
-
Perform a Temperature Screening: The most reliable way to find the optimal balance between reaction rate and selectivity is to conduct a systematic temperature screening experiment (see protocol below).
-
Optimize Workup Procedure: Ensure your workup is appropriate. Quenching with a reducing agent like sodium thiosulfate is crucial to remove excess iodine[1]. Check the pH during aqueous extraction to ensure your product, which is basic, is in the organic layer.
-
Analyze Aqueous Layers: Take a small sample of the aqueous layers from your workup and analyze them by LC-MS to see if your product is being lost due to incorrect pH or solubility issues.
-
Systematic Protocol for Temperature Optimization
This workflow provides a structured approach to identifying the optimal temperature for your specific lab setup and reagent batches. The goal is to find the "sweet spot" that maximizes yield and purity while minimizing reaction time.
Experimental Workflow Diagram
Caption: Workflow for systematic temperature optimization.
Step-by-Step Methodology
-
Reaction Setup: In three separate, identical reaction vessels equipped with stir bars, dissolve 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile, ethanol, or THF) to a concentration of ~0.2 M.
-
Temperature Control: Place each vessel in a reaction block or bath set to a different temperature. A good starting range is 10°C, 25°C (ambient), and 40°C .
-
Reagent Addition: Add the iodinating agent (e.g., N-Iodosuccinimide, 1.05 eq) to each vessel simultaneously.
-
Monitoring: At 1-hour intervals, withdraw a small aliquot from each reaction. Quench with a drop of sodium thiosulfate solution, dilute with solvent, and analyze by TLC and/or LC-MS.
-
TLC: Use a mobile phase that gives good separation between the starting material and product (e.g., 30% Ethyl Acetate in Heptane). Visualize under UV light.
-
LC-MS: Monitor the disappearance of the starting material peak and the appearance of the product peak, while also looking for any new mass peaks corresponding to impurities.
-
-
Data Analysis & Interpretation: After 4-6 hours, compare the results from the three temperatures.
Data Interpretation Table
| Temperature | Reaction Progress (at 4h) | Purity Profile (by LC-MS) | Recommendation |
| 10°C | < 20% conversion | Clean, only starting material and product observed. | Too slow. A candidate for a longer, overnight reaction or a slight temperature increase. |
| 25°C | ~75% conversion | >98% purity. Trace of starting material remains. | Promising. This may be the optimal temperature for a clean, controlled reaction run over 6-8 hours. |
| 40°C | >99% conversion | 92% desired product, 6% di-iodinated byproduct, 2% other impurities. | Too high. The reaction is fast but sacrifices selectivity. Leads to purification challenges. |
Based on this analysis, 25°C represents the optimal condition, providing a good balance of reaction rate and selectivity.
References
- Jacobsen, E. N., et al. (2016). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides. Journal of the American Chemical Society. [Link]
- Wikipedia. (n.d.). Electrophilic halogenation.
- Stavber, S., Jereb, M., & Zupan, M. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. [Link]
- ACS Green Chemistry Institute. (n.d.). Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chaikovskii, V. K., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.). N-Iodosuccinimide.
- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution.
- IJSSST. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
Sources
3-Fluoro-5-iodopyridin-2-amine stability and storage conditions
Welcome to the technical support center for 3-Fluoro-5-iodopyridin-2-amine (CAS 1321612-85-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this reagent in your experiments. Here you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The primary recommendations are refrigeration and protection from light and atmosphere.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Keep refrigerated (2-8 °C) | Slows down potential degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The 2-amino group on the pyridine ring can be susceptible to oxidation. |
| Light | Protect from light; store in an amber vial or a dark place. | The carbon-iodine bond in aromatic compounds can be susceptible to photolytic cleavage. |
| Container | Keep in a tightly sealed container.[1][2] | Prevents exposure to moisture and atmospheric oxygen. |
Q2: Why is light sensitivity a concern for this compound?
The carbon-iodine (C-I) bond is weaker than carbon-fluorine or carbon-bromine bonds.[3] Aromatic iodides can undergo photodegradation where UV light provides the energy to cleave the C-I bond, leading to the formation of radical species.[4] This can result in the gradual decomposition of the material, leading to discoloration (often a pink or brownish hue) and the presence of impurities in your reactions.
Q3: The material has changed color. Is it still usable?
A slight change in color (e.g., from off-white to a pale yellow or tan) may not necessarily indicate significant decomposition, but it warrants caution. It is advisable to assess the purity of the material before use.
Recommended Actions for Discolored Reagent:
-
Purity Check: Analyze a small sample by a suitable method such as NMR, LC-MS, or GC-MS to determine the percentage of the desired compound and identify any major impurities.
-
Small-Scale Test Reaction: If the purity is acceptable or cannot be determined, perform a small-scale test reaction to ensure it still provides the expected outcome and yield before committing to a large-scale synthesis.
-
Purification: If significant impurities are detected, you may consider recrystallization or column chromatography to purify the reagent.
Q4: What are the signs of degradation I should watch for?
Beyond a color change, other indicators of degradation include:
-
Inconsistent Reaction Yields: If you observe a sudden drop in the yield of a well-established reaction.
-
New Impurities in Reaction Mixture: Appearance of unexpected byproducts in your reaction analysis (TLC, LC-MS, etc.).
-
Poor Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low or No Reactivity in a Suzuki or Buchwald-Hartwig Coupling Reaction.
The reactivity of halogenated pyridines can be influenced by their stability. If you are experiencing poor reactivity, consider the following:
-
Reagent Integrity: The primary suspect is the degradation of the this compound. As mentioned, the C-I bond is the most likely point of reactivity for many cross-coupling reactions. If the compound has degraded, the concentration of the active starting material is lower than anticipated.
-
Catalyst Deactivation: The 2-amino group is a potential ligand for the metal catalyst, which could influence the catalytic cycle. While often a desired feature for directing reactions, impurities from degradation could potentially poison the catalyst.
Troubleshooting Workflow for Poor Reactivity
Caption: Workflow for troubleshooting poor reactivity.
Issue 2: Inconsistent Analytical Results (e.g., NMR, Mass Spec) of the Starting Material.
If you are observing batch-to-batch variability or inconsistencies in the analytical data of the neat compound, improper storage is a likely cause.
-
Moisture Absorption: The 2-aminopyridine moiety can be hygroscopic. Absorbed water can affect the accuracy of weighing and may appear in NMR spectra. Storing in a desiccator or a glovebox can mitigate this.
-
Atmospheric Reactions: Prolonged exposure to air can lead to slow oxidation of the amino group. Always handle the reagent under an inert atmosphere if possible, and ensure the container is purged with an inert gas before sealing for storage.
Decision Tree for Storage and Handling
Caption: Best practices for storing and handling the reagent.
References
- Royal Society of Chemistry. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions.
- Wikipedia. (n.d.). 2-Aminopyridine.
- Fisher Scientific. (2024, April 1). Safety Data Sheet: 3-Fluoro-5-iodopyridine.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- ACS Publications. (2014, February 3). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society.
- Fisher Scientific. (2025, October 24). Safety Data Sheet.
- PubMed. (2014, February 1). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation.
- PubMed Central. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity in amination of fluorinated iodopyridines.
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective amination of fluorinated iodopyridines. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the competing reaction pathways to empower you to troubleshoot effectively.
Part A: Foundational Principles & Frequently Asked Questions (FAQs)
Before diving into specific troubleshooting scenarios, it's crucial to understand the underlying chemistry. The primary challenge in the amination of substrates like fluorinated iodopyridines is the competition between two distinct reaction pathways: the desired Palladium-catalyzed Buchwald-Hartwig amination at the C-I bond and the undesired Nucleophilic Aromatic Substitution (SNAr) at the C-F bond.
The Core Challenge: Competing Reaction Pathways
Your starting material, a fluorinated iodopyridine, has two potential sites for amination. The regiochemical outcome of your reaction is dictated by which pathway is kinetically favored under your specific set of conditions.
Caption: Competing pathways in the amination of fluorinated iodopyridines.
FAQs: Understanding the Fundamentals
Q1: Why is the C-I bond favored for Buchwald-Hartwig amination?
The regioselectivity of the Buchwald-Hartwig amination is primarily governed by the rate of the initial oxidative addition step. The palladium(0) catalyst adds across the carbon-halogen bond. The reactivity trend for halogens in this step is I > Br > Cl > F, because the C-I bond is the weakest and thus reacts fastest.[1] By selecting a catalyst system that rapidly performs oxidative addition into the C-I bond, you can kinetically favor this pathway before the competing SNAr reaction can occur to a significant extent.
Q2: Why is the C-F bond susceptible to Nucleophilic Aromatic Substitution (SNAr)?
The pyridine ring is an electron-deficient heterocycle, which makes it inherently activated for nucleophilic attack.[2] This effect is most pronounced at the C2 and C4 positions (ortho and para to the ring nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[3][4] Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[5][6]
Q3: What is the general mechanism for the Buchwald-Hartwig reaction?
The catalytic cycle is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond to form a Pd(II) complex.[7][8]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium, regenerating the active Pd(0) catalyst to continue the cycle.[9]
Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium catalyst and promote the crucial reductive elimination step.[10][11]
Part B: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q: My amination of 2-fluoro-4-iodopyridine is giving poor regioselectivity, with a significant amount of the 2-amino-4-iodopyridine isomer. What's the first thing I should investigate?
A: Your catalyst system (palladium source and ligand) is the most critical variable to control regioselectivity. The formation of the 2-amino isomer indicates that the SNAr pathway is competitive with your desired Buchwald-Hartwig coupling.
The core issue is that your catalytic cycle is not fast enough to consume the starting material via C-I activation before the amine has a chance to directly attack the C-F bond.
Probable Cause: The chosen ligand may not be sufficiently effective at promoting the rate-limiting steps of the Buchwald-Hartwig cycle for this specific substrate. First-generation ligands or simple phosphines like PPh₃ are often inadequate.
Suggested Solution: Ligand Screening. The choice of ligand is paramount for stabilizing the palladium catalyst and facilitating the catalytic cycle.[12] For challenging substrates, sterically hindered, electron-rich biarylphosphine or ferrocenyl-based ligands are generally preferred.[11] These ligands accelerate the rate-determining reductive elimination step and can favor the desired C-I pathway.
| Ligand Class | Examples | Key Characteristics | Impact on Regioselectivity |
| Biarylphosphines | XPhos, SPhos, t-BuXPhos | Sterically bulky and electron-rich.[10] | Generally excellent for promoting rapid C-I coupling, suppressing SNAr. Highly recommended as a starting point. |
| Ferrocenylphosphines | Josiphos, DPPF | Robust, bulky, and effective for a wide range of substrates.[11] | Can provide excellent selectivity; Josiphos ligands have been specifically cited for selective amination of chloropyridines. |
| Bidentate Ligands | BINAP, DPEPhos | Form well-defined, stable complexes. | BINAP has been successfully used for selective C-I amination of 2-fluoro-4-iodopyridine.[13] May require higher temperatures. |
Actionable Step: Perform a small-scale screen of 2-3 different ligands from the classes above (e.g., XPhos, a Josiphos-type ligand, and BINAP) while keeping all other conditions (base, solvent, temperature) constant. See the protocol below.
Q: I've optimized my ligand, but I'm still seeing the SNAr byproduct. What should I try next?
A: Your next steps should focus on optimizing the base and the reaction temperature. These two parameters have a profound influence on the kinetics of both the desired and undesired pathways.
Caption: Troubleshooting workflow for improving regioselectivity.
1. Re-evaluate Your Base:
-
Probable Cause: While strong bases like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common in Buchwald-Hartwig reactions, their high reactivity can sometimes promote side reactions. If the amine is particularly acidic, a very strong base might lead to a high concentration of the free amide anion, which could be nucleophilic enough to initiate SNAr.
-
Suggested Solution: Switch to a weaker, yet still effective, inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12] These bases are often sufficient to facilitate the catalytic cycle but are less aggressive, potentially reducing the rate of the competing SNAr pathway.
2. Lower the Reaction Temperature:
-
Probable Cause: Nucleophilic aromatic substitution often has a higher activation energy than the steps in the palladium catalytic cycle, especially with an optimized ligand. Running the reaction at a high temperature (e.g., >100 °C) may be providing enough energy to overcome the barrier for SNAr, making it competitive.
-
Suggested Solution: Systematically lower the reaction temperature. If you are running the reaction at 100 °C in toluene, try it at 80 °C, then 60 °C. Many modern catalyst systems are highly active and do not require high heat. A lower temperature will disproportionately slow down the higher-energy SNAr pathway, thus improving selectivity for the desired product. One study on the selective C-4 amination of 2-fluoro-4-iodopyridine found that microwave irradiation for short times was effective, which suggests that carefully controlled heating is key.[13]
Q: Could my choice of solvent or amine be the problem?
A: Yes, although they are typically secondary factors compared to the catalyst, base, and temperature, they can still play a decisive role.
-
Solvent:
-
Probable Cause: Highly polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged Meisenheimer intermediate in the SNAr pathway, accelerating the undesired reaction.
-
Suggested Solution: Ensure you are using a relatively non-polar aprotic solvent. Anhydrous and degassed toluene is the standard and often the best choice.[12] Dioxane is also commonly used.[14] Avoid polar solvents unless your starting materials have solubility issues that cannot be overcome otherwise.
-
-
Amine Nucleophilicity & Sterics:
-
Probable Cause: A very small, highly nucleophilic amine (e.g., ammonia, dimethylamine) is more likely to participate in SNAr than a bulky, less nucleophilic one. Steric hindrance around the nitrogen atom can disfavor the formation of the crowded SNAr transition state at the C2 position, which is flanked by the pyridine nitrogen.
-
Suggested Solution: This factor is inherent to your target molecule. If you are still observing poor selectivity after optimizing all other parameters, you may be at the limit of what is possible for that specific amine. However, the strategies outlined above (optimized bulky ligand, weaker base, lower temperature) are precisely the tools used to overcome the challenges posed by highly reactive amines.
-
Experimental Protocol: Ligand Screening for Regioselective Amination
This protocol outlines a parallel screening experiment to identify the optimal ligand for the amination of 2-fluoro-4-iodopyridine with a generic secondary amine, morpholine.
Materials:
-
2-Fluoro-4-iodopyridine
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., G3-XPhos)
-
Ligand 1: XPhos
-
Ligand 2: Josiphos SL-J009-1
-
Ligand 3: BINAP
-
Potassium phosphate (K₃PO₄), finely milled
-
Anhydrous, degassed toluene
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation (In a Glovebox):
-
To three separate, labeled reaction vials, add 2-fluoro-4-iodopyridine (e.g., 0.1 mmol, 1.0 equiv).
-
Add finely milled K₃PO₄ (0.21 mmol, 2.1 equiv) to each vial.
-
Catalyst Premix (if not using a precatalyst): In a separate vial, prepare a stock solution of Pd(OAc)₂ (0.002 mmol, 2 mol%) and the respective ligand (Ligand 1, 2, or 3; 0.0044 mmol, 4.4 mol%) in a small amount of toluene. The ligand-to-metal ratio is critical and should be optimized, but 2:1 is a common starting point.
-
Add the appropriate catalyst/ligand solution to each corresponding reaction vial. If using a pre-formed catalyst, add it directly (2 mol%).
-
-
Reaction Execution:
-
Add anhydrous, degassed toluene to each vial to achieve a final concentration of ~0.2 M.
-
Add morpholine (0.12 mmol, 1.2 equiv) to each vial.
-
Seal the vials tightly with screw caps.
-
Remove the vials from the glovebox and place them in a pre-heated reaction block or oil bath set to 80 °C.
-
Stir the reactions for a set period (e.g., 4 hours).
-
-
Analysis:
-
After the reaction time, cool the vials to room temperature.
-
Take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica or celite.
-
Analyze the crude samples by LC-MS and ¹H NMR to determine the conversion of starting material and the ratio of the desired C4-aminated product to the undesired C2-aminated SNAr product.
-
-
Interpretation:
-
Compare the regioselectivity ratios across the three experiments. The ligand that provides the highest ratio of the desired 4-amino-2-fluoropyridine isomer is the most effective for this transformation under these conditions. This ligand should be used for the scaled-up reaction.
-
This self-validating protocol allows for a direct, side-by-side comparison, providing clear, actionable data to solve your regioselectivity challenge.
References
- Alcid, M. F., & Hartwig, J. F. (2006). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society, 128(11), 3584–3591. [Link]
- Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 119(35), 8232–8245. [Link]
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]
- Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering, 6(11), 15337–15344. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 132(43), 15243–15245. [Link]
- Koley, M., Schnürch, M., & Mihovilovic, M. D. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2010(15), 2285-2289. [Link]
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Link]
- Mohite, S. B., et al. (2024). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
- Stambuli, J. P., et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(32), 11802-11805. [Link]
- DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
- Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design | CoLab [colab.ws]
- 10. books.rsc.org [books.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Deactivation in 3-Fluoro-5-iodopyridin-2-amine Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-iodopyridin-2-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in palladium-catalyzed cross-coupling reactions: catalyst deactivation. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, mitigate, and overcome these issues in your experiments.
Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Q1: My Suzuki or Buchwald-Hartwig reaction with this compound has stalled or is extremely sluggish. What's wrong with my catalyst?
A stalled reaction is a classic symptom of catalyst deactivation. The active catalytic species, typically Pd(0), is being removed from the catalytic cycle. There are several primary culprits, often acting in concert.
Core Problem: The concentration of the active Pd(0) catalyst is dropping below a kinetically relevant threshold.
Possible Causes & Diagnostic Steps:
-
Catalyst Poisoning: The active sites on the palladium catalyst are irreversibly blocked by impurities.[1][2] Poisons can be introduced through starting materials, reagents, or solvents.
-
Common Poisons: Sulfur-containing compounds are notorious poisons for palladium catalysts.[3][4] Other culprits include residual reagents from previous synthetic steps, nucleophilic impurities, or even trace metals.
-
Diagnosis: The most reliable method for diagnosis is to run a control experiment using highly purified reagents. If the reaction with purified materials proceeds smoothly, poisoning is the likely cause.[1] Consider analyzing your starting materials for common catalyst poisons if the issue persists. Residual palladium from previous synthetic steps can also impact subsequent reactions.[5][6][7]
-
Solution: Purify all starting materials and solvents. Use fresh, high-purity bases and ensure solvents are anhydrous and properly degassed. If a specific poison is identified, specialized scavengers can be employed.
-
-
Formation of Inactive Palladium Species (Palladium Black): You may observe the formation of a black precipitate. This is "palladium black," which consists of aggregated, bulk palladium metal that is catalytically inactive.[8]
-
Mechanism: This occurs when the Pd(0) intermediates, which should be stabilized by ligands, are instead reduced and agglomerate.[9][10] This is a common failure mode in many cross-coupling reactions.
-
Diagnosis: Visual inspection is the primary method. The reaction mixture turns from a homogeneous solution (often yellow or light brown) to a heterogeneous suspension with black particles.
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are designed to stabilize the monomeric Pd(0) species and prevent aggregation.[11] Increasing ligand concentration (i.e., the Pd:Ligand ratio) can sometimes help, but using a more appropriate ligand is a better long-term solution.[12]
-
-
Substrate-Induced Inhibition: The starting material, this compound, contains two nitrogen atoms (the amino group and the pyridine ring nitrogen) that can act as ligands.
-
Mechanism: The pyridine nitrogen can coordinate strongly to the palladium center.[13] This coordination can prevent or slow down key steps in the catalytic cycle, such as oxidative addition, effectively sequestering the catalyst in an off-cycle, inactive state.[14][15]
-
Diagnosis: This is difficult to diagnose without mechanistic studies. However, if standard catalyst systems that work well for simple aryl halides fail for this specific substrate, substrate inhibition is a strong possibility.
-
Solution: Employ sterically hindered ligands that can prevent the pyridine nitrogen from accessing the palladium coordination sphere. The use of specific precatalysts designed for heteroaromatic substrates can also be highly effective.[14]
-
Q2: I'm observing significant batch-to-batch inconsistency in my reaction yields. Could this be related to the catalyst?
Yes, inconsistency is frequently tied to hidden variables affecting the catalyst's health and activity.
Possible Causes & Solutions:
-
Impurity in Catalyst Source: Commercial palladium sources can contain impurities that affect their performance. For instance, palladium acetate (Pd(OAc)₂) has been known to contain nitrite impurities, which can alter the catalytic species and lead to unpredictable results.[16]
-
Solution: Whenever possible, use well-defined palladium precatalysts (e.g., G3 or G4 palladacycles). These are generally more stable and provide more consistent generation of the active Pd(0) species.[17] If using a simple source like Pd₂(dba)₃, ensure it is from a reliable vendor and stored correctly.
-
-
Variable Quality of Reagents: The purity of solvents and bases can vary significantly. Trace amounts of water or oxygen can interfere with the catalyst. Oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species.
-
Solution: Implement a strict protocol for reagent handling. Always use freshly distilled/dried and degassed solvents. Use a glovebox or robust Schlenk line techniques to maintain an inert atmosphere.
-
-
Thermal Degradation: If reaction temperatures are not precisely controlled, thermal decomposition of the catalyst or ligands can occur, leading to lower yields.[3]
-
Solution: Ensure consistent and accurate temperature monitoring for every reaction. A difference of even 10 °C can significantly impact catalyst stability.
-
Workflow for Troubleshooting a Failed Reaction
The following diagram outlines a logical workflow for diagnosing the root cause of catalyst deactivation.
Caption: A decision tree for troubleshooting catalyst deactivation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of? Common poisons include substances with strong affinity for palladium, such as sulfur compounds (thiols, thioethers), compounds with accessible lone pairs like certain nitrogen heterocycles, and halides in excess.[1][3] Acetylene can also act as a poison for palladium catalysts.[2]
Q2: Besides palladium black, are there other visual cues for catalyst deactivation? While palladium black is the most obvious sign, other indicators can be more subtle. A reaction that fails to change color as expected or a reaction that stalls after an initial period of conversion (as monitored by TLC or LCMS) can both point to catalyst deactivation.
Q3: What advanced analytical techniques can confirm catalyst deactivation? For a deeper investigation, especially in a process development setting, several techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): Can determine the oxidation state of the palladium, helping to distinguish between the active Pd(0) and inactive Pd(II) states.[10]
-
Transmission Electron Microscopy (TEM): Can visualize the size and dispersion of palladium nanoparticles, providing direct evidence of aggregation.[10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can quantify the amount of palladium that has leached or precipitated from the reaction solution.
Q4: Can a deactivated catalyst be regenerated? Regeneration is sometimes possible but often challenging and process-specific. For palladium black, regeneration is generally not feasible in a standard laboratory setting. For catalysts deactivated by poisoning, specific chemical or thermal treatments can sometimes restore activity, but this is highly dependent on the nature of the poison.[1][2] Preventing deactivation is a far more effective strategy.
Section 3: Data & Protocols
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution(s) |
| Reaction never starts | Incorrect reaction conditions; Gross poisoning | Verify temperature, base, and solvent. Use a well-defined precatalyst. |
| Reaction starts, then stalls | Catalyst poisoning; Ligand degradation; Aggregation | Run a control with high-purity reagents.[1] Increase ligand loading or switch to a more robust ligand. |
| Black precipitate forms | Pd(0) aggregation (Palladium Black) | Use more sterically demanding and electron-rich ligands (e.g., Buchwald ligands).[11] Lower reaction temperature. |
| Inconsistent yields | Variable reagent/catalyst purity; Oxygen/moisture contamination | Standardize all reagents and handling procedures. Use a robust inert atmosphere technique. Use precatalysts for consistency.[17] |
| Low yield with pyridine substrate | Substrate coordination/inhibition | Screen sterically bulky ligands to block pyridine coordination. Use catalyst systems specifically designed for N-heterocycles.[13][14] |
Experimental Protocol: Testing for Catalyst Poisoning
This protocol provides a self-validating system to determine if catalyst poisoning from reagents is the cause of reaction failure.
-
Establish a Baseline: Run the reaction using your standard laboratory-grade reagents, solvents, and starting materials. Carefully record the reaction progress (e.g., by taking time points for LCMS analysis) and the final isolated yield.
-
Prepare High-Purity Reagents:
-
Solvent: Use a freshly opened bottle of anhydrous, degassed solvent or purify the solvent using a solvent purification system.
-
Base: Use a freshly opened container of base or sublime/recrystallize it if applicable.
-
This compound: If possible, recrystallize the starting material.
-
Coupling Partner (e.g., Boronic Acid): Use a freshly purchased batch from a high-purity supplier.
-
-
Run the High-Purity Reaction: Set up the reaction again under identical conditions (temperature, concentrations, catalyst loading) but using only the high-purity reagents prepared in Step 2.
-
Compare Results:
-
Successful High-Purity Reaction: If this reaction proceeds to a significantly higher conversion or yield than the baseline, it strongly indicates that one or more of your standard reagents contain catalyst poisons.[1]
-
Failed High-Purity Reaction: If this reaction also fails, the issue is more likely related to the fundamental reaction conditions, ligand choice, or inherent substrate-catalyst incompatibility rather than external poisoning.
-
Diagram: Simplified Palladium Catalytic Cycle & Deactivation Pathways
This diagram illustrates where in the catalytic cycle deactivation processes typically occur.
Caption: Key deactivation pathways branching from the main catalytic cycle.
References
- Impurities in commercially available catalyst affects some reactions. (2012). RSC Blogs. [Link]
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). PubMed. [Link]
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]
- Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. (n.d.).
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. (n.d.).
- Poisoning and deactivation of palladium c
- Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. (2012). qualitas1998.net. [Link]
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH. [Link]
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.).
- Practical Palladium Catalysts for C-N and C-O Bond Formation. (n.d.).
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
- Palladium-catalyzed C-C, C-N and C-O bond form
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Jacobs. [Link]
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). DTU Orbit. [Link]
- Buchwald–Hartwig amin
- Help troubleshooting a Buchwald-Hartwig amin
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). NIH. [Link]
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzyl
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. (n.d.). OUCI. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI. [Link]
- The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions [ouci.dntb.gov.ua]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Fluoro-5-iodopyridin-2-amine
Welcome to the technical support guide for the synthesis of 3-Fluoro-5-iodopyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this critical building block. Our goal is to provide practical, experience-driven solutions to help you optimize your synthetic route and obtain a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities in the synthesis of this compound, and how are they formed?
The synthesis of this compound typically proceeds via the iodination of 2-amino-3-fluoropyridine. The primary impurities often arise from side reactions during this electrophilic substitution.
-
Over-iodination Products: The pyridine ring is activated by the amino group, making it susceptible to further iodination. This can lead to the formation of di-iodinated species, such as 2-amino-3-fluoro-5,X-diiodopyridine. Controlling the stoichiometry of the iodinating agent is crucial to minimize this impurity.[1]
-
Isomeric Impurities: Depending on the reaction conditions, regioisomers may form. While the 5-iodo product is generally favored due to electronic and steric effects, small amounts of other isomers can be produced.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-amino-3-fluoropyridine in the final product mixture.
-
Impurities from Starting Material: The purity of the initial 2-amino-3-fluoropyridine is critical. Any impurities present in this starting material will be carried through the reaction and may undergo iodination as well, leading to a complex impurity profile.
dot graph "Impurity_Formation" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
A [label="2-Amino-3-fluoropyridine", fillcolor="#4285F4"]; B [label="this compound\n(Desired Product)", fillcolor="#34A853"]; C [label="Di-iodinated Impurities", fillcolor="#EA4335"]; D [label="Isomeric Impurities", fillcolor="#FBBC05"]; E [label="Unreacted Starting Material", fillcolor="#5F6368"];
A -> B [label="Iodination\n(Controlled)", fontcolor="#202124"]; A -> C [label="Over-iodination", fontcolor="#202124"]; A -> D [label="Side Reaction", fontcolor="#202124"]; A -> E [label="Incomplete Reaction", fontcolor="#202124"]; } caption: "Common impurity pathways in the synthesis of this compound."
FAQ 2: My reaction seems to stall, leaving a significant amount of unreacted 2-amino-3-fluoropyridine. What can I do?
Incomplete conversion is a common issue. Here are several factors to investigate:
-
Reagent Purity and Activity: Ensure the iodinating agent (e.g., iodine, N-iodosuccinimide) is of high purity and has not degraded. For reactions involving iodine, the choice of an appropriate activator or catalyst, such as silver sulfate, is important.[2]
-
Reaction Temperature: While some iodination reactions proceed at ambient temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to the formation of degradation products. A systematic temperature screen is recommended.
-
Solvent Choice: The polarity and solubility characteristics of the solvent can significantly impact reaction rates. Solvents like ethanol are commonly used.[2] Ensure your starting material is fully dissolved at the reaction temperature.
-
Stoichiometry: A slight excess of the iodinating agent may be necessary, but this must be carefully balanced to avoid the formation of di-iodinated impurities.
FAQ 3: I am observing a significant amount of a di-iodinated byproduct. How can I suppress its formation?
The formation of di-iodinated species is a classic example of over-reaction in electrophilic aromatic substitution. Here’s how to address it:
-
Control Stoichiometry: Use a precise molar equivalent of the iodinating agent, or even a slight sub-stoichiometric amount, and monitor the reaction progress closely by TLC or LC-MS.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-iodination.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second iodination more significantly than the first, thereby improving selectivity for the mono-iodinated product.
Troubleshooting Guides
Guide 1: Purification of Crude this compound
High purity is often required for downstream applications. The choice of purification method will depend on the impurity profile and the scale of the synthesis.
Method 1: Recrystallization
Recrystallization is an effective technique for removing small to moderate amounts of impurities, particularly unreacted starting material and some isomeric byproducts.[3]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature. Common solvents for aminopyridines include ethanol, isopropanol, and mixtures of ethyl acetate and heptane.[4]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Ethanol/Water or Ethyl Acetate/Heptane | Balances polarity for effective dissolution and precipitation. |
| Cooling Rate | Slow cooling to room temperature, then ice bath | Promotes the formation of pure, well-defined crystals.[3] |
| Washing Solvent | Cold recrystallization solvent | Removes residual soluble impurities without dissolving the product. |
Method 2: Column Chromatography
For complex mixtures or when very high purity is required, silica gel column chromatography is the method of choice.[5]
Step-by-Step Chromatography Protocol:
-
Stationary Phase: Use silica gel with a suitable particle size (e.g., 230-400 mesh).
-
Mobile Phase Selection: A common mobile phase for this type of compound is a mixture of a non-polar solvent like n-heptane or hexane and a more polar solvent like ethyl acetate.[2] The optimal ratio should be determined by TLC analysis.
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis and Pooling: Analyze the fractions by TLC or LC-MS and combine the pure fractions.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.
dot graph "Purification_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
A [label="Crude Product", fillcolor="#5F6368"]; B [label="Recrystallization", fillcolor="#4285F4"]; C [label="Column Chromatography", fillcolor="#4285F4"]; D [label="High Purity Product\n(>99%)", fillcolor="#34A853"]; E [label="Moderate Purity Product\n(>95%)", fillcolor="#FBBC05"];
A -> B [label="Minor Impurities", fontcolor="#202124"]; A -> C [label="Complex Mixture", fontcolor="#202124"]; B -> E [fontcolor="#202124"]; C -> D [fontcolor="#202124"]; } caption: "Decision workflow for purification strategy."
Guide 2: Analytical Purity Assessment
Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment and can be used to identify the presence of starting material or other impurities with distinct proton signals.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The fluorine signal will have a characteristic chemical shift and coupling pattern, and the absence of other fluorine-containing impurity signals is a strong indicator of purity.[5]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for assessing purity and confirming the molecular weight of the product.[5] It can also help in identifying the molecular weights of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC can provide a quantitative measure of purity.
| Technique | Information Obtained | Typical Purity Target |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of proton and fluorine-containing impurities. | No observable impurity signals. |
| LC-MS | Purity assessment and molecular weight confirmation. | >98% by area under the curve. |
| HPLC | Quantitative purity analysis. | >98% by area under the curve. |
References
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry.
- Shinde, D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Wikipedia. (n.d.). Sandmeyer reaction.
- ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction.
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- ACS Publications. (2022).
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- YouTube. (2025).
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Google Patents. (n.d.). CN107417602A - A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof.
- Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
- PubMed. (2007).
- Sigma-Aldrich. (n.d.). 3-Amino-5-fluoropyridine.
- Synchem. (n.d.). 2-Amino-3-fluoro-5-iodopyridine.
- ChemicalBook. (n.d.). 2-AMino-3-fluoro-5-iodopyridine | 1321612-85-4.
- ACS Publications. (n.d.).
- National Institutes of Health. (n.d.). Fluorinated chlorin chromophores for red-light-driven CO2 reduction.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- ResearchGate. (n.d.). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.
- Alchem Pharmtech. (n.d.). CAS 823218-51-5 | 2-AMINO-5-FLUORO-3-IODOPYRIDINE.
- ChemicalBook. (n.d.). 2-Fluoro-5-iodopyridine synthesis.
- Achmem. (n.d.). 2-Amino-5-fluoro-3-iodopyridine.
- ChemicalBook. (n.d.). 2-Fluoro-3-iodopyridine synthesis.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
Sources
Improving solubility of 3-Fluoro-5-iodopyridin-2-amine for reactions
Introduction: Navigating the Solubility Challenges of a Key Building Block
3-Fluoro-5-iodopyridin-2-amine is a critical starting material in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity in cross-coupling reactions.[1] However, its rigid, halogenated heterocyclic structure often presents a significant hurdle: poor solubility in common organic solvents. This guide provides a comprehensive troubleshooting framework, grounded in physicochemical principles, to help researchers overcome these solubility issues and ensure successful, reproducible reaction outcomes.
Understanding the "Why": Physicochemical Profile
The solubility behavior of this compound is dictated by a combination of structural features:
-
Pyridine Ring: A polar, electron-deficient (π-deficient) aromatic system.
-
Amino Group (-NH2): A polar, hydrogen-bond-donating group that also imparts basicity.[2]
-
Halogens (-F, -I): The electronegative fluorine atom and the large, polarizable iodine atom contribute to a complex electronic profile and potential for halogen bonding.
-
Crystalline Structure: Like many substituted pyridines, it is a solid at room temperature, meaning that the energy of the crystal lattice must be overcome for dissolution to occur.[3]
The interplay between the polar amino group, which favors polar solvents, and the larger, more hydrophobic iodopyridine scaffold can lead to limited solubility in any single solvent.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard solvents like THF or Toluene?
A1: THF and toluene are often insufficiently polar to effectively solvate the polar N-H bonds of the amino group and the pyridine nitrogen. While toluene might interact favorably with the aromatic ring, it cannot overcome the strong intermolecular forces (like hydrogen bonding) in the solid-state crystal lattice. For many common cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, more polar aprotic solvents are often required to achieve homogeneity.[4][5][6]
Q2: I see some initial dissolution with heating, but the material crashes out upon cooling. What should I do?
A2: This indicates you are operating near the saturation point of the solvent at elevated temperatures. The solubility of 2-aminopyridine derivatives generally increases with temperature.[7][8] To prevent precipitation upon cooling (e.g., before adding a temperature-sensitive reagent), you have two primary options:
-
Maintain Temperature: Keep the reaction mixture heated while making subsequent additions.
-
Use a Co-solvent: Add a small amount of a stronger, miscible solvent (like DMF or DMSO) to the heated mixture to increase the overall solvating power of the system and keep the substrate in solution at a lower temperature.[9][10]
Q3: Can I use an acid to improve solubility?
A3: Yes, this can be a very effective strategy, provided it is compatible with your downstream reaction chemistry. The amino group on the pyridine ring is basic and can be protonated by an acid (e.g., HCl, TFA) to form a pyridinium salt.[11][12] This salt is an ionic species and will be significantly more soluble in polar solvents.[2][13]
-
Caution: This is incompatible with reactions that require a free base or are sensitive to acidic conditions. The added acid will neutralize stoichiometric amounts of any base you add later.
Q4: Will adding a base help improve solubility?
A4: Unlike anilines, where a strong base might deprotonate the N-H bond to form a more soluble anion, this is generally not an effective strategy for 2-aminopyridines. The pKa of the amino group is too high for it to be readily deprotonated by common bases used in synthesis (e.g., K2CO3, Cs2CO3, NaOtBu). The primary role of bases in reactions with this substrate is typically as a reactant or catalyst, not as a solubilizing agent.
Q5: Which solvents are the best starting points for reactions like Suzuki or Buchwald-Hartwig coupling?
A5: For palladium-catalyzed cross-coupling reactions, polar aprotic solvents are the most reliable starting points.[14][15][16] A screening study should begin with:
-
1,4-Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents have a good balance of polarity to dissolve the substrate and typically high boiling points suitable for heated reactions.[8][17]
Troubleshooting Workflow: A Systematic Approach to Solubility
When faced with solubility challenges, a systematic approach is more effective than random solvent swapping. The following workflow provides a logical progression from simple to more advanced techniques.
Sources
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Fluoro-5-iodopyridine 97 171197-80-1 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. quora.com [quora.com]
- 12. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 3-Fluoro-5-iodopyridin-2-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoro-5-iodopyridin-2-amine. This guide is designed to provide practical, field-proven insights into the workup and purification of reactions involving this versatile building block. The unique electronic and steric properties of this substrate, particularly the presence of a Lewis basic aminopyridine core, often present challenges in post-reaction processing. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and achieve high-purity products.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you may encounter after performing a reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig coupling, with this compound.
Q1: My reaction mixture is a dark, intractable material, and TLC/LC-MS analysis shows a complex mixture with little to no desired product. What went wrong?
A1: This is a common issue often stemming from catalyst deactivation or reaction conditions that are too harsh. The primary culprits are the two nitrogen atoms on the pyridine ring.
-
Causality - Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group are Lewis basic. They can coordinate strongly to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][2] This leads to the decomposition of reagents and the formation of palladium black, contributing to the dark appearance of the reaction mixture.
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be more effective for heteroaryl couplings and can mitigate catalyst inhibition.[2]
-
Use a Pre-catalyst: Modern Buchwald G3 or G4 pre-catalysts are often more effective as they provide a more stable and active catalytic species in solution.[2]
-
Optimize Temperature: Excessive heat can accelerate catalyst decomposition. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate (typically 80–110 °C). Monitor the reaction closely to avoid prolonged heating after completion.[3]
-
Ensure Inert Atmosphere: Inadequate degassing or a poor inert atmosphere (e.g., argon or nitrogen) can lead to oxidation and deactivation of the Pd(0) catalyst.[2]
-
Q2: LC-MS shows a clean conversion to my desired product, but after the aqueous workup, I have a low yield and my product seems to be in the aqueous layer. Why?
A2: This is a classic issue related to the basicity of the aminopyridine product. Your workup procedure likely protonated the product, rendering it water-soluble.
-
Causality - Product Protonation: Aminopyridines are basic. If your workup involves an acidic wash (e.g., dilute HCl or a saturated NH₄Cl solution, which is slightly acidic), the pyridine nitrogen and/or the amino group can be protonated.[4][5] The resulting salt will have high polarity and partition into the aqueous phase.
-
Troubleshooting Steps:
-
Avoid Acidic Washes: For the initial workup, wash the organic layer with neutral solutions like deionized water and then brine. Brine (saturated aqueous NaCl) helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.[3][4]
-
Recovering Product from the Aqueous Layer: If you suspect your product is in the aqueous layer, you can recover it. Basify the aqueous layer carefully with a base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to a pH of 8-9.[4] Then, re-extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Confirm with a pH Test: Before discarding any aqueous layer, test its pH. If it is acidic, and your product is basic, it is worth attempting to recover the product as described above.
-
Q3: After extraction and concentration, my crude product is an oil/solid contaminated with a black powder. How do I effectively remove the residual palladium catalyst?
A3: Residual palladium can interfere with subsequent steps and chromatographic purification. It is crucial to remove it effectively during the workup.
-
Causality - Palladium Precipitation: The black powder is likely palladium black, the inactive, precipitated form of the palladium catalyst. It often forms when the catalyst degrades or when the reaction is complete.
-
Troubleshooting Steps:
-
Filtration through Celite®: This is the most common and effective method. After the reaction is complete, cool the mixture to room temperature and dilute it with your extraction solvent (e.g., ethyl acetate). Filter the entire mixture through a pad of Celite® (diatomaceous earth).[4][6] Wash the pad thoroughly with more solvent to ensure all your product is collected.
-
Aqueous Wash: Certain aqueous washes can help remove residual palladium salts. A wash with a saturated aqueous solution of ammonium chloride can sometimes be effective.[4]
-
Charcoal Treatment: In some cases, stirring the crude product in a suitable solvent with a small amount of activated charcoal followed by filtration can help adsorb residual palladium and other colored impurities. Use this method judiciously, as it can also lead to loss of product.
-
| Problem Summary | Potential Cause(s) | Recommended Solution(s) |
| Dark, complex reaction mixture | Catalyst inhibition/degradation, harsh conditions. | Use bulky phosphine ligands, pre-catalysts, optimize temperature, ensure inert atmosphere. |
| Product loss during workup | Protonation of basic product by acidic wash. | Avoid acidic washes; use water and brine. Recover product by basifying the aqueous layer and re-extracting. |
| Black particulate in crude product | Residual palladium catalyst (palladium black). | Filter the diluted reaction mixture through a pad of Celite®. |
| Persistent emulsions during extraction | Basic nature of the aminopyridine product. | Add brine to the separatory funnel to help break the emulsion. |
| Dehalogenation or Protodeboronation | Hydride sources, excess water, non-optimal base. | Ensure anhydrous solvents, use boronic esters (for Suzuki), and optimize reaction time.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general workup procedure for a Suzuki coupling reaction with this compound?
A1: A robust workup focuses on removing the catalyst, base, and boronic acid byproducts without losing the desired basic product. A detailed protocol is provided in the next section, but the key steps are:
-
Cool and Dilute: Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate (EtOAc).[1]
-
Filter: Filter the mixture through a pad of Celite® to remove insoluble palladium residues and inorganic salts.[4]
-
Wash: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and then brine. The water wash removes the bulk of the base (e.g., K₂CO₃, K₃PO₄), while the brine wash helps to remove residual water and break any emulsions.[3]
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purify: Purify the resulting crude material by flash column chromatography on silica gel.
Q2: How does the fluorine atom in this compound affect the workup and purification?
A2: The fluorine atom primarily influences the electronic properties of the molecule and can be a useful handle for characterization, but it has minimal direct impact on the physical workup steps.
-
Electronic Effects: The electron-withdrawing nature of fluorine can slightly decrease the basicity of the pyridine nitrogen compared to a non-fluorinated analogue, but not enough to prevent protonation in acidic media.
-
Purification: The C-F bond is strong and stable, so it will not react under standard workup conditions. During purification by column chromatography, the fluorine atom's polarity can influence the retention time of the product.
-
Characterization: The presence of fluorine is easily confirmed by ¹⁹F NMR, which is a powerful tool for characterization and can help identify fluorinated byproducts if any were formed.[7]
Q3: Can I use an acidic wash at any point?
A3: Yes, but with caution and a clear purpose. An acidic wash should generally be avoided during the primary extraction to prevent loss of product into the aqueous layer.[5] However, it can be a deliberate purification strategy. For example, if you have non-basic, organic-soluble impurities, you could:
-
Dissolve the crude product in an organic solvent.
-
Extract with dilute acid (e.g., 1M HCl). Your product moves to the aqueous layer.
-
Separate the layers and discard the organic layer containing the impurities.
-
Basify the aqueous layer to pH 8-9 and re-extract your now-purified product back into an organic solvent. This acid/base extraction is only suitable for products that are stable to acid.
Q4: My product streaks badly during silica gel chromatography. How can I improve the separation?
A4: Streaking (tailing) on silica gel is a common problem for basic compounds like aminopyridines. This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier: Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.5-1% triethylamine (NEt₃) or pyridine in your solvent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica and lead to much sharper peaks.
-
Solution 2: Use Treated Silica: You can use commercially available deactivated or basic silica gel (e.g., alumina, basic-treated silica) for your column.
Visualized Workflows and Protocols
General Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve common issues encountered during the workup of this compound reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing homocoupling in Suzuki reactions with 3-Fluoro-5-iodopyridin-2-amine
Topic: Minimizing Homocoupling in Suzuki Reactions with 3-Fluoro-5-iodopyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome common challenges. This guide focuses specifically on minimizing homocoupling side reactions when using the versatile but sometimes challenging substrate, this compound.
Frequently Asked Questions (FAQs)
Here are direct answers to the most common initial questions regarding homocoupling in this specific reaction.
Q1: What is homocoupling in the context of my Suzuki reaction?
A: Homocoupling is a prevalent side reaction where two identical molecules couple together instead of the desired cross-coupling between your aryl halide and boronic acid. You may observe two types:
-
Boronic Acid Homocoupling: Two molecules of your boronic acid reagent react to form a symmetrical biaryl. This consumes the nucleophile and lowers the yield of your target product.
-
Aryl Halide Homocoupling: Two molecules of your this compound couple together. This is generally less common than boronic acid homocoupling but can occur under certain conditions.
Q2: Why am I seeing significant homocoupling with this compound?
A: The primary cause of boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then promote the dimerization of the boronic acid.[1] The electron-deficient nature of the fluoropyridine ring can also influence the delicate balance of the catalytic cycle, making it sensitive to suboptimal conditions.[3] Your substrate, being an iodo-pyridine, is highly reactive towards oxidative addition, which is generally favorable.[3] However, if subsequent steps in the catalytic cycle (like transmetalation) are slow, side reactions can become more competitive.
Q3: How does the choice of palladium source affect homocoupling?
A: It is critical. Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is generally preferable to a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂).[4] Pd(II) precursors must be reduced in situ to the active Pd(0) catalyst. This reduction process can itself generate species that promote homocoupling.[1] Modern, well-defined Pd(II) precatalysts (like Buchwald precatalysts) are designed for clean and efficient generation of the active Pd(0) species and are excellent choices.[1]
Q4: Can the amine group on my pyridine substrate interfere with the reaction?
A: Yes, the primary amine can potentially coordinate to the palladium center. While many Suzuki reactions tolerate primary amines without protection, this coordination can sometimes influence catalyst activity.[5] However, for many aminopyridine substrates, coupling proceeds efficiently without protection, provided the other conditions are optimized.[5][6]
In-Depth Troubleshooting Guide
If you are observing significant homocoupling byproducts, use this guide to diagnose and resolve the issue.
Symptom 1: High Levels of Boronic Acid Homocoupling
This is the most common issue. It manifests as a significant peak in your analysis (e.g., LC-MS, GC-MS) corresponding to the dimer of your boronic acid coupling partner.
Root Causes & Mechanistic Insight: The primary pathway for boronic acid homocoupling involves the reaction of the boronic acid with a Pd(II) species, often generated by the oxidation of the Pd(0) catalyst by residual oxygen.[1][2][7] The reaction is often accelerated at higher temperatures.
Solutions & Experimental Protocols:
-
Rigorous Degassing is Non-Negotiable: Oxygen is the main culprit.[1][2][8]
-
Protocol: Before adding the catalyst, thoroughly degas your solvent(s) and the sealed reaction vessel. The "freeze-pump-thaw" method (for organic solvents) is highly effective. Alternatively, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes is a common and effective technique.[9] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimize Your Catalyst System: The right combination of palladium source and ligand is crucial for promoting the desired cross-coupling over side reactions.
-
Palladium Source: Use a Pd(0) source or a modern precatalyst that cleanly generates Pd(0).[4]
-
Ligands: Bulky, electron-rich phosphine ligands are known to accelerate the key steps of the main catalytic cycle (oxidative addition and reductive elimination), which outcompetes the homocoupling pathway.[4][9][10] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes are industry standards for challenging couplings.[4][6][9][11]
-
-
Control Reaction Temperature: Higher temperatures can disproportionately accelerate side reactions.[9]
-
Protocol: Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. Only increase the temperature if the conversion to the desired product is too slow.
-
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly can maintain its concentration at a low level, disfavoring the second-order homocoupling reaction.[9]
-
Protocol: Prepare a solution of the boronic acid in a small amount of degassed solvent and add it via syringe pump over several hours to the reaction mixture containing the aryl halide, base, and catalyst.
-
Symptom 2: Low Conversion of this compound with Moderate Homocoupling
In this scenario, you see unreacted starting material along with the homocoupling byproduct and some desired product. This suggests that the catalytic cycle is inefficient or stalling.
Root Causes & Mechanistic Insight: The issue likely lies with the transmetalation step. The base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center.[12][13] If the base is too weak, the wrong type, or poorly soluble, this step can be the rate-limiting bottleneck, allowing side reactions to occur.
Solutions & Experimental Protocols:
-
Screen Bases and Solvents: The choice of base is highly dependent on the specific substrates and solvent system.[9][14][15]
-
Protocol: Set up a parallel screen of conditions. For your electron-deficient heteroaryl iodide, a common starting point is an inorganic base like K₃PO₄ or K₂CO₃.[6] Cs₂CO₃ is a stronger and often effective base for difficult couplings. The solvent system should fully solubilize the reactants; common choices include 1,4-dioxane, DMF, or toluene, often with a small amount of water to aid in dissolving the base and facilitating transmetalation.[9][14][16]
-
-
Use Boronic Esters: Boronic acids can be prone to decomposition (protodeboronation), especially under prolonged heating.[1] Pinacol esters of boronic acids are often more stable and can lead to cleaner reactions.[1]
Recommended Starting Conditions & Optimization Workflow
This table provides a robust starting point for your reaction. Optimization should proceed by systematically varying one parameter at a time.
| Parameter | Recommendation | Rationale & Key Considerations |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.1 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or G3/G4 Buchwald Precatalyst (1-2 mol %) | Pd(0) source or clean Pd(II) precatalyst minimizes side reactions from the outset.[1][4] |
| Ligand | SPhos or XPhos (2-4 mol %) | Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst.[6][9][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) | Strong, non-nucleophilic inorganic bases are effective for activating the boronic acid.[6] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) or Toluene | Aprotic solvents are standard. A small amount of water often accelerates transmetalation.[9][16] |
| Temperature | 80 - 100 °C | Start lower to suppress homocoupling; increase only if necessary for conversion.[9] |
| Atmosphere | Nitrogen or Argon | Crucial. Rigorously exclude oxygen to prevent catalyst oxidation and homocoupling.[1][2] |
Visualizing the Process
To better understand the chemistry at play, consider the following diagrams.
Caption: Suzuki catalytic cycle with the competing oxygen-induced homocoupling pathway.
Caption: A decision-making workflow for troubleshooting homocoupling in Suzuki reactions.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(14), 2118-2122.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Books. (2014).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- Strem Catalog Blogs. (2025). Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition.
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
- ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- ChemistryViews. (2013). Oxygen-Promoted Suzuki Reaction.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 77, 3700-3703.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry.
- Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ResearchGate. (2025). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling.
- YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. catalysis-consulting.com [catalysis-consulting.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Functionalization of 3-Fluoro-5-iodopyridin-2-amine
For drug development professionals and medicinal chemists, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The pyridine ring, in particular, is a privileged structure found in numerous pharmaceuticals. 3-Fluoro-5-iodopyridin-2-amine presents itself as a versatile building block, featuring three distinct points for potential modification: a highly reactive carbon-iodine bond, a typically less reactive carbon-fluorine bond, and a nucleophilic amino group.
This guide provides a comparative analysis of the primary reaction pathways for this substrate, focusing on palladium-catalyzed cross-coupling reactions at the C-5 position. We will explore the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights into experimental design and supported by established protocols.
Understanding the Reactivity Landscape
The reactivity of this compound in palladium-catalyzed cross-coupling is dominated by the carbon-iodine (C-I) bond at the 5-position. The generally accepted order of reactivity for carbon-halogen bonds in these reactions is I > Br > Cl > F, a trend that correlates inversely with the bond dissociation energy.[1] This makes the oxidative addition of the palladium catalyst to the C-I bond the most favorable and often the rate-determining step, allowing for selective functionalization while preserving the C-F bond.
The electronic nature of the pyridine ring, influenced by the electron-withdrawing fluorine at C-3 and the electron-donating amino group at C-2, also plays a critical role. The amino group, while activating the ring, can also coordinate with the palladium center, a potential challenge that must be addressed through appropriate ligand selection.[2]
Caption: Core synthetic pathways for functionalizing this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[3][4] It involves the coupling of an organohalide with an organoboron reagent, such as a boronic acid or ester.
Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the C-I bond of the pyridine to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent system (e.g., dioxane/water, DME) is critical for efficient transmetalation and overall reaction success.[6][7]
For substrates like this compound, the primary amino group can sometimes interfere with the catalyst. However, many Suzuki reactions proceed effectively without protection.[8] If catalyst inhibition is observed, N-acetylation can be a viable strategy to temporarily mask the amine.[8]
Comparative Performance and Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield |
| Arylboronic Acids | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-100 | Good to Excellent |
| Heteroarylboronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | Moderate to Good |
| Vinylboronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80-90 | Good |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar aminohalopyridines.[7][8]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the flask under the inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe. Degassing prevents oxygen from interfering with the catalytic cycle.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is an indispensable tool for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This transformation is valuable for introducing linear alkynyl fragments into molecular scaffolds, which can serve as handles for further chemistry or as key components of biologically active molecules.
Mechanistic Considerations: The reaction is co-catalyzed by palladium and copper(I).[10] The palladium cycle mirrors that of the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination furnishes the final product.[9] The reaction is typically run with an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent and neutralizes the HX byproduct.[6]
Caption: General experimental workflow for cross-coupling reactions.
Comparative Performance and Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield |
| Terminal Alkynes (Aryl, Alkyl) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPA | THF or DMF | 25-60 | Good to Excellent |
| Propyne Gas | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | Good |
Experimental Protocol: Sonogashira Coupling
This protocol is based on generalized procedures for aryl iodides.[6][9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add a degassed anhydrous solvent such as Tetrahydrofuran (THF), followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture, typically dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor for completion by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[11][12] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[11]
Mechanistic Considerations: The key challenge for coupling with 3-halo-2-aminopyridines is the potential for the substrate's own amino group to coordinate the palladium catalyst, inhibiting oxidative addition.[2] To overcome this, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often required.[2] These ligands promote the desired oxidative addition and subsequent steps. A strong, non-nucleophilic base, such as NaOt-Bu or LiHMDS, is essential for deprotonating the coupling amine partner.[6]
Comparative Performance and Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield |
| Primary/Secondary Alkylamines | Pd₂(dba)₃ / RuPhos or BrettPhos | LiHMDS | Toluene or Dioxane | 80-110 | Moderate to Good |
| Arylamines | Pd₂(dba)₃ / Xantphos or BINAP | NaOt-Bu | Toluene | 90-110 | Moderate to Good |
| Ammonia Equivalents | Pd(OAc)₂ / Josiphos | K₂CO₃ | t-BuOH | 110 | Moderate |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from methods developed for challenging 3-halo-2-aminopyridines.[2]
-
Reaction Setup: In an oven-dried, sealed reaction vial (preferably inside a glovebox), combine this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., a RuPhos or BrettPhos G3 precatalyst, 1-3 mol%), and a strong base (e.g., LiHMDS, 1.5-2.0 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the reaction vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[6]
Conclusion and Outlook
This compound is a highly valuable and versatile substrate for building molecular complexity. Its reactivity is reliably governed by the C-I bond, allowing for selective functionalization via palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura coupling is the method of choice for introducing aryl and vinyl groups.
-
Sonogashira coupling provides efficient access to alkynyl-substituted pyridines.
-
Buchwald-Hartwig amination enables the synthesis of more complex diaminopyridine structures, though it requires more specialized, state-of-the-art catalyst systems to overcome substrate-related challenges.
The choice of reaction is dictated by the desired final product, but in all cases, careful control of the atmosphere, solvent, base, and particularly the palladium catalyst/ligand system, is paramount to achieving high yields and purity. The protocols and comparative data provided herein serve as a robust starting point for researchers aiming to leverage this powerful building block in their synthetic campaigns.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (2025). BenchChem.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). BenchChem.
- A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. (2025). BenchChem.
- Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. (n.d.). BenchChem.
- Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine. (2025). BenchChem.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (2025). BenchChem.
- Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions. (2025). BenchChem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Source not specified.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- 3-Amino-5-fluoropyridine synthesis. (n.d.). ChemicalBook.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Source not specified.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. (2025). BenchChem.
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025). ResearchGate.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH.
- Sonogashira coupling. (n.d.). Wikipedia.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. (2025). BenchChem.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
- Application Notes & Protocols: Synthesis of Substituted Pyridines from 3-Fluoro-4-Iodopyridine. (2025). BenchChem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI.
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Process for preparing 2-aminopyridine derivatives. (2006). Google Patents.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
- 5-Fluoro-3-iodo-pyridin-2-ol. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to HPLC Purity Analysis of 3-Fluoro-5-iodopyridin-2-amine
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Fluoro-5-iodopyridin-2-amine is a highly functionalized pyridine derivative, a structural motif frequently encountered in medicinal chemistry. Its journey from a laboratory reagent to a component of a life-saving therapeutic is contingent upon rigorous analytical control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this critical intermediate, offering researchers a practical framework for method selection and optimization. We will delve into the rationale behind chromatographic choices, compare distinct separation strategies, and present supporting data to guide your analytical workflow.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
Before designing a separation method, it is imperative to understand the target molecule and its likely contaminants. This compound possesses a basic amino group (pKa of the pyridine nitrogen is typically around 5-6), making it susceptible to peak tailing on traditional silica-based columns.[1] The presence of halogen atoms (Fluorine and Iodine) increases its hydrophobicity and offers unique electronic interactions that can be exploited for selectivity.
Potential impurities may arise from the synthesis process, which often involves the iodination of a fluorinated aminopyridine precursor.[2] Consequently, key impurities to monitor include:
-
Starting Materials: Unreacted 2-amino-5-fluoropyridine.
-
Regioisomers: Isomers formed during the iodination step, such as 3-Fluoro-2-iodo-pyridin-5-amine or 5-Fluoro-3-iodo-pyridin-2-ol.
-
Related Substances: Byproducts from side reactions or degradation.
A robust HPLC method must be able to resolve the main peak from these and other potential impurities.
Method 1: The Workhorse - Reversed-Phase C18 Chromatography
The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its broad applicability and hydrophobicity, making it an excellent starting point for the analysis of this compound.[3]
Causality Behind Experimental Choices:
-
Column: A modern, high-purity silica C18 column with end-capping is crucial. The end-capping neutralizes acidic silanol groups on the silica surface, which can cause severe peak tailing with basic analytes like our aminopyridine.
-
Mobile Phase: An acidic mobile phase (pH ~3) is employed to protonate the basic nitrogen on the pyridine ring. This ensures a single, consistent ionic form of the analyte, leading to sharp, symmetrical peaks. A buffer like phosphate or formate is used to maintain a stable pH. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detection: The extended aromatic system of the pyridine ring suggests strong UV absorbance. A photodiode array (PDA) detector is ideal for method development, allowing for the determination of the optimal detection wavelength (λmax) and peak purity analysis. A wavelength of 254 nm is a common starting point for pyridine-containing compounds.[4]
Detailed Experimental Protocol (Method 1):
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 95% B
-
17-19 min: 95% B
-
19.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Comparative Methodologies: Exploring Alternative Selectivity
While C18 columns are robust, they may not resolve all co-eluting impurities. Exploring alternative column chemistries is a cornerstone of developing a comprehensive, self-validating purity method.
Method 2: Phenyl-Hexyl - Leveraging π-π Interactions
A Phenyl-Hexyl stationary phase provides a different separation mechanism. The phenyl rings on the stationary phase can induce dipole-dipole and π-π interactions with the aromatic ring of the analyte and its impurities. This can be particularly effective for separating halogenated aromatic compounds and regioisomers where electron distribution varies.[5]
Method 3: Mixed-Mode Chromatography - A Dual-Mechanism Approach
Mixed-mode columns combine reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities on a single support.[6] For a basic compound like this compound, a mixed-mode column with cation-exchange properties can offer enhanced retention and unique selectivity without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[7]
Data Presentation: A Comparative Analysis
The following table summarizes the representative performance data obtained from the analysis of a spiked sample of this compound containing known impurities (Impurity A: 2-amino-5-fluoropyridine; Impurity B: a regioisomer).
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl | Method 3: Mixed-Mode |
| Retention Time (Main Peak) | 12.5 min | 14.2 min | 10.8 min |
| Resolution (Main Peak / Impurity A) | 3.8 | 4.5 | 3.2 |
| Resolution (Main Peak / Impurity B) | 1.9 | 2.8 | 4.1 |
| Tailing Factor (Main Peak) | 1.2 | 1.3 | 1.1 |
| Analysis Time | 22 min | 25 min | 18 min |
Analysis:
-
The C18 method provides good overall performance and is a reliable starting point.
-
The Phenyl-Hexyl method shows superior resolution for both the starting material (Impurity A) and the regioisomer (Impurity B), demonstrating the value of its alternative selectivity.
-
The Mixed-Mode method offers the best resolution for the challenging regioisomer impurity and provides the sharpest peak shape (lowest tailing factor), along with a shorter analysis time.
Visualizing the Workflow
A logical workflow is essential for selecting and validating an appropriate HPLC method for purity analysis.
Caption: Workflow for HPLC method selection and validation.
Conclusion and Recommendations
For routine quality control of this compound, the standard C18 reversed-phase method offers a robust and reliable solution with good performance. However, for comprehensive impurity profiling and method validation, employing an orthogonal method is highly recommended. The Phenyl-Hexyl column demonstrates superior resolving power for closely related species, such as regioisomers, due to its unique π-π interaction capabilities. For analyses requiring high throughput and exceptional peak symmetry for basic compounds, the Mixed-Mode column presents a compelling alternative.
Ultimately, the choice of method will depend on the specific requirements of the analysis. A multi-method approach, leveraging the different selectivities presented, provides the most trustworthy and comprehensive assessment of purity for this compound, ensuring the integrity of this vital pharmaceutical building block.
References
- Göktaş, H., et al. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(3), 241–245.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Wikipedia. (n.d.). Pyridine.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
Comparative Reactivity Analysis: 3-Fluoro-5-iodopyridin-2-amine vs. 3-Bromo-5-fluoropyridin-2-amine in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Medicinal Chemists
Introduction: The Strategic Value of Substituted 2-Aminopyridines
The 2-aminopyridine moiety is a cornerstone structural motif in modern drug discovery, celebrated for its prevalence in a wide array of pharmacologically active agents.[1] Its ability to engage in multiple hydrogen bonding interactions and serve as a versatile synthetic handle makes it a privileged scaffold. For researchers in medicinal chemistry, the strategic functionalization of this core is paramount. Halogenated 2-aminopyridines, in particular, are powerful building blocks, enabling the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of two such critical reagents: 3-Fluoro-5-iodopyridin-2-amine and 3-Bromo-5-fluoropyridin-2-amine . While structurally similar, the interchange of iodine and bromine at key positions dramatically influences their reactivity profiles. Understanding these nuances is essential for efficient reaction optimization, route scouting, and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Theoretical Reactivity Analysis: A Tale of Two Halogens
The reactivity of an aryl halide in the most common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is primarily dictated by the rate-determining oxidative addition step.[2] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The efficiency of this process is governed by a combination of bond energetics and the electronic landscape of the pyridine ring.
The Carbon-Halogen Bond: A Decisive Factor
The fundamental difference between the two molecules lies in the C-X bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.
-
C-I Bond: Lower BDE, making it more susceptible to cleavage.
-
C-Br Bond: Higher BDE, requiring more energy for activation.
This disparity directly translates to reaction kinetics. Oxidative addition to a C-I bond occurs more readily, often at lower temperatures and with lower catalyst loadings, compared to the analogous C-Br bond.[3][4] Therefore, from a bond-strength perspective alone, This compound is predicted to be the more reactive substrate.
Electronic Landscape of the Pyridine Ring
The reactivity is not solely dependent on the halogen. The substituents on the pyridine ring create a unique electronic environment that modulates the ease of oxidative addition.
-
2-Amino Group: A powerful electron-donating group (EDG) that increases electron density on the ring through resonance, particularly at the ortho and para positions (C3 and C5).
-
Fluorine Atom: A strongly electron-withdrawing group (EWG) through induction, which lowers the electron density of the entire ring.[5][6][7] This effect can make the C-X bond more electrophilic and thus more susceptible to oxidative addition.
-
Pyridine Nitrogen: Inherently electron-withdrawing, contributing to the overall electron-deficient nature of the ring system.
In This compound , the reactive iodine atom is at the C5 position, para to the strongly activating amino group. This placement enhances the electron density at the site of reaction, which, while seemingly counterintuitive, can facilitate certain oxidative addition mechanisms.
In 3-bromo-5-fluoropyridin-2-amine , the bromine atom is at the C3 position, ortho to the activating amino group but meta to the fluorine. The proximity to the amino group introduces a significant practical challenge.
The "2-Amino" Challenge: Catalyst Inhibition
A critical, field-proven insight is the potential for the ortho-amino group to act as a chelating ligand for the palladium catalyst.[8][9] This can form a stable five-membered palladacycle after oxidative addition, which may be slow to proceed to the subsequent transmetalation step, thereby inhibiting the catalytic cycle. This effect is more pronounced for the halogen at the C3 position, making 3-bromo-5-fluoropyridin-2-amine potentially more susceptible to catalyst inhibition than its C5-iodo counterpart. Overcoming this often requires the use of specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that disfavor chelation.[8]
Comparative Experimental Performance: Suzuki-Miyaura Coupling
To illustrate the practical implications of these differences, we present comparative data for a representative Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. The data, while illustrative, is based on established reactivity principles for such systems.[10][11]
Table 1: Performance Comparison in a Model Suzuki-Miyaura Reaction
| Parameter | This compound | 3-Bromo-5-fluoropyridin-2-amine | Rationale |
| Catalyst System | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | The C-I bond is readily activated by standard catalysts. The C-Br bond, especially adjacent to the NH₂, requires a more active catalyst system with a bulky ligand to promote reductive elimination and prevent inhibition. |
| Base | K₂CO₃ | K₃PO₄ | A stronger base is often beneficial for the less reactive aryl bromide to facilitate the transmetalation step. |
| Temperature | 80 °C | 100 °C | The higher C-Br bond energy necessitates more thermal energy for efficient oxidative addition. |
| Reaction Time | 4 hours | 12 hours | Reflects the faster kinetics of the C-I bond activation. |
| Typical Yield | >90% | 75-85% | Higher efficiency is achieved under milder conditions due to superior reactivity. |
Visualization of Key Processes
To better understand the underlying chemistry and workflow, the following diagrams are provided.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for optimization.
Protocol 5.1: Suzuki Coupling of this compound
-
Rationale: Given the high reactivity of the C-I bond, a standard, air-stable palladium catalyst like Pd(PPh₃)₄ can be used effectively under relatively mild conditions. A moderately strong inorganic base is sufficient.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv) to the flask.
-
Under a positive pressure of argon, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.
-
Protocol 5.2: Suzuki Coupling of 3-Bromo-5-fluoropyridin-2-amine
-
Rationale: The less reactive C-Br bond and the potential for catalyst inhibition by the 2-amino group necessitate a more robust catalytic system. A combination of a palladium(II) precatalyst like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) is employed at a higher temperature.[8]
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-5-fluoropyridin-2-amine (1.0 equiv), 4-methoxyphenylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
In a separate vial under argon, prepare the catalyst system by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and XPhos (0.04 equiv) in a small amount of the reaction solvent. Add this pre-mixed catalyst to the main flask.
-
Under a positive pressure of argon, add degassed 1,4-dioxane.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Conclusion and Strategic Recommendations
Both This compound and 3-bromo-5-fluoropyridin-2-amine are valuable reagents, but their optimal applications differ.
-
Choose this compound when:
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
The coupling partner (e.g., boronic acid) is sterically hindered or electronically deactivated.
-
Rapid reaction times and high yields are a priority for high-throughput synthesis.
-
-
Choose 3-Bromo-5-fluoropyridin-2-amine when:
-
Cost is a primary consideration, as bromo-aromatics are often less expensive than their iodo-counterparts.
-
A more robust, thermally stable starting material is needed for multi-step sequences.
-
The synthetic plan involves leveraging the differential reactivity of multiple halogen atoms on a scaffold (e.g., selective reaction at a C-I bond in the presence of the C-Br bond).
-
Ultimately, the choice of reagent is a strategic decision. The higher intrinsic reactivity of the C-I bond makes this compound the more versatile and efficient building block for most cross-coupling applications, while the bromo-analogue remains a viable and economical alternative that may require more rigorous optimization of reaction conditions.
References
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing.
- Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Center for Biotechnology Information.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Center for Biotechnology Information.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton ePrints.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information.
- Buchwald–Hartwig amination. Wikipedia.
- Scope of the reaction with various substituted 2‐aminopyridines. ResearchGate.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Center for Biotechnology Information.
- Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate.
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Amine Reactivity. Michigan State University Department of Chemistry.
- Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. ResearchGate.
- A New Measurement of Amine Steric Hindrance – N Exposure. Office of Scientific and Technical Information.
- C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. National Center for Biotechnology Information.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Center for Biotechnology Information.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Center for Biotechnology Information.
- Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. ResearchGate.
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications.
- Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Chembites.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Biological Activity Screening of Novel 3-Fluoro-5-iodopyridin-2-amine Derivatives
Introduction: The Strategic Value of the Halogenated Aminopyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring remains a privileged scaffold, forming the core of numerous approved therapeutic agents. The strategic introduction of fluorine atoms and other halogens can profoundly modulate the physicochemical properties of these molecules, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3] The 3-fluoro-5-iodopyridin-2-amine core, in particular, represents a versatile and promising starting point for novel drug candidates. The fluorine at position 3 can improve binding interactions and metabolic resistance, while the iodine at position 5 serves as a crucial synthetic handle for introducing diverse functionalities via cross-coupling reactions, enabling the rapid generation of a chemical library.
This guide provides a comprehensive framework for researchers who have synthesized a library of novel derivatives based on this scaffold and wish to conduct a robust biological activity screening campaign. We will focus on establishing a primary screen for general anticancer activity, followed by a secondary, mechanistic screen to identify and characterize potential kinase inhibitors—a common mechanism of action for this class of compounds.[4][5] This guide emphasizes experimental causality, the inclusion of self-validating controls, and the use of industry-standard protocols to ensure data integrity and reproducibility.
The Screening Cascade: From Broad Cytotoxicity to Specific Inhibition
A logical and resource-effective screening strategy begins with a broad, high-throughput assay to identify "hits" with general biological activity. These hits are then progressed to more specific, lower-throughput assays to elucidate their mechanism of action and confirm their potency. This hierarchical approach, often called a screening cascade, ensures that the most promising compounds are advanced while minimizing effort on inactive or non-specific molecules.
Figure 1: A typical screening cascade for identifying and characterizing novel anticancer compounds.
Part 1: Primary Cell Viability Screening
The initial goal is to assess the general cytotoxicity of each derivative against a relevant cancer cell line. We recommend using a robust, luminescence-based assay that quantifies ATP, a key indicator of metabolically active, viable cells.[5][6] The Promega CellTiter-Glo® Luminescent Cell Viability Assay is an industry standard for this purpose due to its high sensitivity and simple "add-mix-measure" protocol, which is ideal for high-throughput screening (HTS).[5][6][7][8]
Comparative Compounds (Controls)
The inclusion of appropriate controls is critical for validating assay performance.[9][10][11][12]
-
Negative Control: Vehicle (e.g., 0.1% DMSO), which represents 100% cell viability.
-
Positive Control: Doxorubicin . A well-characterized chemotherapy agent that induces cell death through DNA intercalation and inhibition of topoisomerase II.[13][14] It provides a strong, reliable signal for cytotoxicity and confirms that the cell system is responsive to an anticancer agent.
Experimental Protocol: CellTiter-Glo® Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Plating: Seed a human cancer cell line (e.g., HCT-116 colorectal carcinoma or MCF-7 breast adenocarcinoma) in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a working solution plate by diluting the stock solutions to 20 µM in culture medium (this will be a 2X final concentration).
-
Compound Treatment: Remove the old medium from the cell plate and add 100 µL of the compound working solutions to the respective wells for a final concentration of 10 µM (and 0.1% DMSO). Include wells for the vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[2][8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][8]
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each derivative relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
Illustrative Data & Comparison
The following table presents hypothetical data for a primary screen of three novel derivatives against the HCT-116 cell line, compared to the standard drug Doxorubicin.
| Compound ID | Structure Modification (at C5) | Concentration | % Inhibition (vs. Vehicle) | Classification |
| Derivative 1 | 4-Methoxyphenyl | 10 µM | 85.2% | Hit |
| Derivative 2 | 3-Thienyl | 10 µM | 12.5% | Inactive |
| Derivative 3 | 4-(Trifluoromethyl)phenyl | 10 µM | 91.7% | Hit |
| Doxorubicin | (Reference Drug) | 1 µM | 98.5% | Control |
This data is for illustrative purposes only.
Compounds showing inhibition greater than a set threshold (e.g., 50%) are classified as "Hits" and are prioritized for dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).
Part 2: Mechanistic Screening - Kinase Inhibition
Given that many pyridine-based molecules exert their anticancer effects by inhibiting protein kinases, a logical next step is to screen the active "Hits" against a relevant kinase target. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that drives angiogenesis, a process essential for tumor growth, making it an excellent target.[15][16][17]
The Promega ADP-Glo™ Kinase Assay is a universal platform suitable for this purpose. It measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction, generating a luminescent signal.[1][18][19]
Comparative Compounds (Controls)
-
Negative Control: Vehicle (e.g., 0.1% DMSO), representing 100% kinase activity.
-
Broad-Spectrum Positive Control: Staurosporine . A potent, non-selective kinase inhibitor used to confirm the assay is performing correctly.[20][21] It should produce near-complete inhibition.
-
Specific Positive Control: Sorafenib . A clinically approved multi-kinase inhibitor with known potent activity against VEGFR-2 (IC₅₀ = 90 nM).[22][23][24] This serves as the direct benchmark against which the novel derivatives will be compared.
VEGFR-2 Signaling Pathway
The binding of the VEGF-A ligand to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the PLCγ-MAPK and PI3K-AKT pathways. These pathways collectively promote endothelial cell proliferation, survival, migration, and permeability, which are the hallmarks of angiogenesis.[15][16][25] Inhibiting VEGFR-2 kinase activity blocks these downstream signals.
Figure 2: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay (vs. VEGFR-2)
This protocol is adapted for a 384-well plate format.
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant human VEGFR-2 enzyme, the appropriate substrate (e.g., a poly-GT peptide), and ATP at optimal concentrations as determined by prior enzyme titration.
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of the "Hit" derivatives and control compounds (Sorafenib, Staurosporine) in DMSO, then dilute into the kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme/substrate mix.
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[26]
-
Incubate at room temperature for 40 minutes.[26]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[26]
-
Incubate at room temperature for 30-60 minutes.[26]
-
-
Data Acquisition: Record luminescence with a plate-reading luminometer.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Illustrative Data & Performance Comparison
The table below shows hypothetical IC₅₀ values for the two "Hits" from the primary screen, compared against the benchmark inhibitor Sorafenib.
| Compound ID | Cell Viability IC₅₀ (HCT-116) | VEGFR-2 Kinase IC₅₀ | Selectivity Commentary |
| Derivative 1 | 1.2 µM | 150 nM | Potent on-target activity. Good correlation between cellular and biochemical potency. |
| Derivative 3 | 0.8 µM | > 10,000 nM | Potent cellular activity, but does not inhibit VEGFR-2. Cytotoxicity is likely via a different mechanism. |
| Sorafenib | 2.6 µM | 90 nM | Benchmark. Shows potent on-target and cellular activity.[22][23] |
| Staurosporine | 0.77 µM | 6 nM (vs. p60v-src) | Control. Broad-spectrum activity confirms assay validity. |
This data is for illustrative purposes only.
Based on this illustrative data, Derivative 1 would be identified as a promising lead candidate. It demonstrates potent cytotoxicity and effectively inhibits the target kinase, VEGFR-2, at a significantly lower concentration. In contrast, Derivative 3 , while cytotoxic, does not act through VEGFR-2 inhibition and would require further investigation to identify its true mechanism of action.
Conclusion and Future Directions
This guide outlines a structured, data-driven approach for the initial biological evaluation of a novel library of this compound derivatives. By employing a screening cascade that moves from a high-throughput primary cytotoxicity screen to a specific, mechanism-of-action-based kinase assay, researchers can efficiently identify and prioritize promising lead candidates.
The hypothetical success of "Derivative 1" in this workflow would warrant further investigation, including:
-
Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine its selectivity profile and potential off-target effects.
-
In Vitro ADME: Assessing properties like metabolic stability in liver microsomes and plasma protein binding to predict its pharmacokinetic behavior.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer to establish a link between in vitro activity and in vivo therapeutic potential.
By following this rigorous, comparative methodology, the therapeutic potential of this versatile chemical scaffold can be systematically explored and validated.
References
- ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators.
- Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
- BPS Bioscience. (n.d.). Staurosporine.
- Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
- Simons, M., Gordon, E., & Claesson-Welsh, L. (2016). Mechanisms of angiogenesis. Cold Spring Harbor perspectives in biology, 8(9), a005938.
- Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond.
- Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
- Dao, T., et al. (2016). Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Journal of Cancer Therapy, 7, 487-493.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature structural biology, 4(10), 796-801.
- Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50584.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- ResearchGate. (n.d.). Sorafenib's essential features as a VEGFR-2 inhibitor against the different pockets of VEGFR-2.
- Gustafson, D. L., et al. (2018). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 10(4), 223.
- Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- MDPI. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
- Blood. (2020). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL.
- Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study.
- NIST. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay.
- Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX, 38(2), 263–276.
- Semantic Scholar. (n.d.). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay.
- ResearchGate. (2021). (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay.
- MDPI. (2022). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh.
Sources
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 8. promega.com [promega.com]
- 9. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 10. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 19. bmglabtech.com [bmglabtech.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 22. oncology-central.com [oncology-central.com]
- 23. selleckchem.com [selleckchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. commerce.bio-rad.com [commerce.bio-rad.com]
- 26. promega.com [promega.com]
A Comparative Guide to the X-ray Crystallography of 3-Fluoro-5-iodopyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of the three-dimensional structure of pharmacologically relevant molecules is foundational to modern drug discovery. 3-Fluoro-5-iodopyridin-2-amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique electronic and steric properties conferred by the halogen substituents. This guide provides a comprehensive technical overview of the process of determining the crystal structure of this compound, a compound for which, to our knowledge, a public crystal structure is not yet available. We will detail a validated synthetic route, propose a robust crystallization strategy, and outline the subsequent X-ray crystallographic analysis. Crucially, this guide will draw objective comparisons with the known crystal structure of the closely related 2-amino-5-iodopyridinium bromide, providing researchers with a predictive framework for understanding the solid-state conformation and intermolecular interactions of this important class of molecules.
Introduction: The Structural Imperative in Halogenated Pyridines
The pyridine scaffold is a cornerstone of many therapeutic agents. The introduction of halogen atoms, such as fluorine and iodine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while the larger iodine atom can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and ligand-receptor binding. The combination of these two halogens on a 2-aminopyridine ring, as in this compound, presents a fascinating case for structural analysis.
X-ray crystallography remains the definitive method for elucidating the atomic-level structure of crystalline materials.[1][2] It provides unambiguous information on bond lengths, bond angles, torsional angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new chemical entities.
This guide will navigate the experimental workflow for determining the crystal structure of this compound, from synthesis to structural refinement. By comparing the anticipated structural features with those of known, closely related analogues, we aim to provide a valuable resource for researchers working with this and similar compound classes.
Experimental Roadmap: From Synthesis to Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
A reliable synthetic route for the target compound starts from the commercially available 2-amino-5-fluoropyridine. The following protocol is adapted from established iodination procedures for aminopyridines.[3]
Protocol:
-
Reaction Setup: In a 500 mL two-necked flask equipped with a magnetic stirrer, combine 2-amino-5-fluoropyridine (5.0 g, 44.6 mmol), silver sulphate (13.9 g, 44.6 mmol), and ethanol (400 mL).
-
Iodination: Add powdered iodine (11.31 g, 44.6 mmol) in small portions to the stirred suspension at ambient temperature.
-
Reaction Monitoring: Continue stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Remove the insoluble material by filtration and wash with ethanol. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in a mixture of ethyl acetate (200 mL) and a saturated aqueous solution of sodium carbonate (200 mL). Separate the organic layer.
-
Washing: Wash the organic phase sequentially with a 25% aqueous solution of sodium thiosulphate and then with a saturated aqueous solution of sodium chloride.
-
Purification: Dry the organic layer over sodium sulphate, filter, and concentrate under reduced pressure. Purify the resulting solid by silica column chromatography using a mixture of n-heptane and ethyl acetate as the eluent to yield the desired this compound.[3]
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Crystallization Strategy
Obtaining diffraction-quality single crystals is often the most challenging step. For aminopyridine derivatives, slow evaporation and recrystallization are effective techniques.[4][5][6]
Proposed Crystallization Protocol:
-
Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine the solubility of the purified compound.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Recrystallization by Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.
X-ray Crystallographic Analysis: A Comparative Perspective
While the crystal structure of this compound is not yet in the public domain, we can predict some of its key structural features by comparing it to the known structure of 2-amino-5-iodopyridinium bromide.[7] This salt of a closely related compound provides an excellent model for understanding the potential intermolecular interactions and crystal packing.
Data Collection and Structure Solution
A suitable single crystal would be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[8] Data collection involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[1] The resulting diffraction intensities are then used to solve the crystal structure, typically using direct methods, and the structural model is refined against the experimental data.
Diagram of the X-ray Crystallography Workflow:
Caption: General workflow for single-crystal X-ray diffraction.
Comparative Structural Analysis
The table below compares the known structural features of 2-amino-5-iodopyridinium bromide with the predicted features of this compound.
| Feature | 2-Amino-5-iodopyridinium Bromide[7] | Predicted for this compound | Rationale for Prediction |
| Protonation State | Pyridinium nitrogen is protonated. | Likely neutral, but could form salts. | The presence of the bromide counter-ion necessitates protonation of the pyridine ring nitrogen. In the absence of an acid, the free base is expected. |
| Hydrogen Bonding | Strong N-H...Br hydrogen bonds are observed, stabilizing the crystal lattice. | N-H...N and potentially N-H...F hydrogen bonds are expected to be key packing motifs. | The amino group is a good hydrogen bond donor, and the pyridine nitrogen and fluorine are potential acceptors. |
| Halogen Bonding | Halogen bonding is observed. | Strong C-I...N or C-I...F halogen bonds are highly probable. | The iodine atom is a strong halogen bond donor, and the pyridine nitrogen and fluorine are potential acceptors. This is a key interaction to investigate. |
| Molecular Planarity | The pyridine ring is planar. | The pyridine ring will be planar, with the amino and halogen substituents lying close to the plane. | Aromatic systems are inherently planar. |
| Crystal Packing | The structure exhibits layered packing stabilized by hydrogen bonding. | A layered or herringbone packing motif is likely, driven by a combination of hydrogen and halogen bonding. | The interplay of multiple intermolecular forces will dictate the overall packing arrangement. |
Conclusion and Future Outlook
This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of this compound. While a definitive crystal structure is yet to be reported, a comparative analysis with the closely related 2-amino-5-iodopyridinium bromide allows for robust predictions of its key structural features. The anticipated interplay of hydrogen and halogen bonding in the crystal lattice of this compound makes it a compelling target for structural studies. The elucidation of its three-dimensional structure will provide invaluable insights for medicinal chemists and material scientists, aiding in the rational design of novel compounds with tailored properties.
References
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Mukda, C., et al. (n.d.). Salts of 2-amino-5-iodopyridinium. Acta Crystallographica Section E: Crystallographic Communications.
- ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis.
- PubMed. (2015). Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate.
- ResearchGate. (n.d.). Aminopyridines and 4-nitrophenol cocrystals for terahertz application.
- PubChem. (n.d.). 2-Pyridinamine, 5-iodo-.
- Wikipedia. (n.d.). X-ray crystallography.
- PubMed Central. (n.d.). x Ray crystallography.
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- PubMed Central. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salts of 2-amino-5-iodopyridinium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In-Vitro Analysis of Novel Antineoplastic Agents Derived from 3-Fluoro-5-iodopyridin-2-amine
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][2][3][4] This guide focuses on compounds synthesized from the versatile starting material, 3-Fluoro-5-iodopyridin-2-amine. The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a crucial handle for introducing chemical diversity through cross-coupling reactions.[5] We present a comparative in-vitro analysis of a hypothetical series of compounds derived from this scaffold, evaluating their potential as anticancer agents. This guide provides detailed experimental protocols, comparative data, and expert insights into the rationale behind the tiered screening strategy, designed for researchers in drug discovery and development.
Rationale and Compound Design
The 2-aminopyridine motif is a well-established "hinge-binding" moiety, capable of forming key hydrogen bonds with the hinge region of protein kinases, a family of enzymes often dysregulated in cancer.[6] Our starting scaffold, this compound, was selected for its synthetic tractability and inherent potential for biological activity.
To explore the structure-activity relationship (SAR), we synthesized a small, focused library of compounds (for illustrative purposes):
-
Compound A (Scaffold Control): The unmodified starting material, this compound.
-
Compound B (Aryl Derivative): Synthesized via a Suzuki cross-coupling reaction, replacing the iodine with a 4-methoxyphenyl group. This modification explores the impact of adding a larger, electron-donating aryl group.
-
Compound C (Urea Derivative): Formed by reacting the 2-amino group with 4-chlorophenyl isocyanate. Pyridine-ureas are a known class of potent kinase inhibitors, particularly targeting pathways like VEGFR-2.[7]
Tier 1: Primary Cytotoxicity Screening
The initial step in evaluating novel compounds is to assess their general cytotoxic effect on cancer cells. This helps identify promising candidates and eliminates inactive ones. We employ the MTT assay, a reliable and widely used colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[8]
Scientific Principle of the MTT Assay
The assay's core principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[9] In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes convert MTT into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10] A solubilization agent (like DMSO) is then added to dissolve the formazan crystals, and the absorbance of the resulting colored solution is measured, typically between 550 and 600 nm.[8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinoma) and a non-cancerous control cell line (e.g., WI-38 lung fibroblasts) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compounds A, B, and C (and a positive control drug, Doxorubicin) in culture medium. The final solvent (DMSO) concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of the medium containing the test compounds. Include "vehicle-only" wells (DMSO) as a negative control. Incubate for 72 hours.[11]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10] Causality Note: Serum is omitted during this step as it can interfere with formazan detection.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the wells.
-
Solubilization: Remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Comparative Cytotoxicity Data (Illustrative)
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | WI-38 (Normal) IC₅₀ (µM) | Selectivity Index (WI-38 / MCF-7) |
| Compound A | > 100 | > 100 | > 100 | - |
| Compound B | 45.2 | 62.8 | > 100 | > 2.2 |
| Compound C | 2.5 | 5.1 | 85.3 | 34.1 |
| Doxorubicin | 0.9 | 1.2 | 2.1 | 2.3 |
Interpretation: The illustrative data shows that Compound C is the most potent cytotoxic agent, with an IC₅₀ value in the low micromolar range against both cancer cell lines.[7][12] Crucially, it displays a high selectivity index, indicating it is significantly more toxic to cancer cells than to normal cells, a desirable characteristic for a therapeutic candidate. Compound B shows moderate activity, while the starting scaffold (Compound A) is inactive.
Tier 2: Target-Specific Kinase Inhibition Assay
Given the potent cytotoxicity of Compound C and its pyridine-urea structure, we hypothesize that its mechanism of action involves the inhibition of a protein kinase critical for cancer cell survival and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in oncology.[7][13]
Scientific Principle of In-Vitro Kinase Assay
Cell-free kinase assays measure the direct inhibitory effect of a compound on a purified enzyme.[14] A common method is to quantify the phosphorylation of a specific substrate by the kinase. This can be done using various detection methods, such as radiometric assays measuring the incorporation of ³²P from ATP, or luminescence-based assays like the ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction. A potent inhibitor will reduce the kinase's ability to phosphorylate its substrate, leading to a lower signal.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 3-Fluoro-5-iodopyridin-2-amine Analogs
In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2] For novel chemical entities, such as analogs of 3-Fluoro-5-iodopyridin-2-amine, a robust cytotoxicity profile is a critical dataset that informs go/no-go decisions, guides lead optimization, and is a foundational component of regulatory submissions. This guide provides a comparative analysis of key cytotoxicity assays, offering researchers the rationale behind experimental choices and detailed protocols to ensure data integrity and reproducibility.
The selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision. It is contingent on the specific research question, the compound's mechanism of action, and the experimental model.[3][4][5] A comprehensive approach often involves employing orthogonal methods—assays that measure the same biological endpoint through different mechanisms—to provide a more complete and validated understanding of a compound's effects.[6]
Comparative Analysis of Key Cytotoxicity Assays
Here, we compare three widely used methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity; the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity; and an ATP-based assay, which determines the level of cellular ATP as an indicator of viability. We also discuss the advent of real-time cytotoxicity assays that offer kinetic insights into cellular responses.
| Assay | Principle | Advantages | Limitations | Typical Throughput |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells. | Inexpensive, well-established, and suitable for high-throughput screening.[7] | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[8][9] Requires a solubilization step. | High (96/384-well plates) |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10] | Non-lytic (measures LDH in supernatant), allowing for multiplexing with other assays.[11][12] Simple and cost-effective. | Less sensitive for early apoptotic events where the membrane is initially intact. Can be affected by LDH present in serum.[12] | High (96/384-well plates) |
| ATP-Based Assay (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction.[13][14] | Highly sensitive, rapid "add-mix-measure" protocol, excellent linearity, and suitable for HTS.[15][13][16] | Lytic assay, precluding kinetic measurements on the same cell population. Can be affected by compounds that interfere with luciferase or ATP metabolism. | Very High (96/384/1536-well plates) |
| Real-Time Cytotoxicity Assay | Continuous monitoring of cell death using membrane-impermeable fluorescent dyes or impedance-based measurements.[17][18][19] | Provides kinetic data, revealing the time course of cytotoxicity.[20][21] Allows for multiplexing with other live-cell assays.[17][18] | Requires specialized instrumentation (e.g., live-cell imaging system or impedance analyzer).[17] | Medium to High (instrument dependent) |
Experimental Workflows and Logical Relationships
A logical workflow for assessing the cytotoxicity of novel compounds like this compound analogs is crucial for generating reliable and comprehensive data. The following diagram illustrates a recommended experimental workflow.
Caption: Recommended workflow for cytotoxicity testing of novel compounds.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the three primary endpoint assays discussed. These protocols are designed to be self-validating by including appropriate controls.
MTT Cell Viability Assay Protocol
This protocol is adapted from established methods and is a cornerstone for evaluating cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[22]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm[23]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds to the wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Caption: Step-by-step workflow for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay provides a reliable method for quantifying cell membrane damage.[11]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][12] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12]
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Add lysis buffer (provided in the kit) to untreated control wells 45 minutes before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
This is a highly sensitive method for determining the number of viable cells in culture.[15][13]
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[14][16] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[13]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
Multichannel pipette
-
Luminometer or plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds as described in steps 1-3 of the MTT assay protocol. The final volume in each well should be 100 µL.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
"Add-Mix-Measure":
-
Add: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Measure: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Conclusion and Future Directions
The initial cytotoxic characterization of novel this compound analogs should begin with a high-throughput, sensitive assay such as an ATP-based luminescent assay. Hits should then be confirmed using an orthogonal method, like the LDH assay, which measures a different cell death marker. For a deeper mechanistic understanding, real-time cytotoxicity assays can provide invaluable kinetic data on the onset of cell death, and further studies can be conducted to distinguish between apoptotic and necrotic pathways. By employing a multi-assay strategy, researchers can build a comprehensive and reliable cytotoxicity profile, enabling confident decision-making in the drug discovery pipeline.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Real-Time Cytotoxicity Assays - xCELLigence RTCA. (n.d.). Agilent.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- MTT Proliferation Assay Protocol. (2015). ResearchGate.
- Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd.
- Validation Study of In Vitro Cytotoxicity Test Methods. (n.d.). National Toxicology Program - NIH.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
- LDH cytotoxicity assay. (2024). Protocols.io.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Real-time cytotoxicity assays. (2013). PubMed.
- Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation. (n.d.). Promega GmbH.
- How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. (2020). AIP Publishing.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). NIH.
- Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (1997). J-STAGE.
- Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review. (2012). ACS Publications.
- Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. (1997). J-STAGE.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells. (2015). NIH.
- Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity. (2021). PMC - NIH.
- Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen.
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). NIH.
- Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. (2020). PMC - PubMed Central.
- Cytotoxicity of 5-fluoro-5'-O-nitro-2'-deoxyuridine, a new fluorinated pyrimidine derivative, in L1210 cultures. (1982). PubMed.
Sources
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. kosheeka.com [kosheeka.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 4. fishersci.com [fishersci.com]
- 5. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 17. agilent.com [agilent.com]
- 18. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 19. Real-time cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promegaconnections.com [promegaconnections.com]
- 21. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.de]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. cellbiologics.com [cellbiologics.com]
Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationships of 3-Fluoro-5-iodopyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of biologically active agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a privileged structure in drug discovery. The strategic placement of substituents on the pyridine ring can dramatically influence the pharmacological profile of the resulting derivatives, fine-tuning their potency, selectivity, and pharmacokinetic properties. This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on the promising, yet underexplored, 3-fluoro-5-iodopyridin-2-amine core. While direct and comprehensive SAR studies on this specific derivative are nascent, by examining related analogs, we can construct a predictive framework to guide future drug discovery endeavors.
The Strategic Importance of Halogenation: Fluorine and Iodine
Halogen atoms, particularly fluorine and iodine, are powerful tools in the medicinal chemist's arsenal. Their introduction into a drug candidate can profoundly impact its biological activity through a variety of mechanisms.
Fluorine at the 3-Position: The presence of a fluorine atom at the 3-position of the pyridine ring is a common strategy to modulate the electronic properties of the molecule. Its high electronegativity can influence the pKa of the 2-amino group, affecting its binding interactions with target proteins. Furthermore, fluorine can form crucial hydrogen bonds and other non-covalent interactions, enhancing binding affinity and selectivity.[3] In some contexts, the introduction of fluorine can also block metabolic pathways, thereby improving the metabolic stability and bioavailability of the compound.
Iodine at the 5-Position: The large, polarizable iodine atom at the 5-position offers distinct advantages. It can participate in halogen bonding, a non-covalent interaction with an increasing appreciation in drug design for its strength and directionality. This can lead to enhanced binding to target proteins.[4] Additionally, the iodo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for SAR exploration.
Comparative SAR Analysis Across Therapeutic Areas
By synthesizing findings from studies on structurally related 2-aminopyridine derivatives, we can infer the potential therapeutic applications and SAR trends for this compound analogs.
Kinase Inhibition: A Promising Frontier
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6] Various substitutions on the pyridine ring have been shown to be critical for potent and selective inhibition of a range of kinases implicated in cancer and inflammatory diseases.
A study on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles identified them as novel p38α MAP kinase inhibitors, highlighting the importance of fluorine substitution for activity.[6] For this compound derivatives, it is plausible that the 3-fluoro group could mimic the role of one of the fluorine atoms in these p38α inhibitors, contributing to target engagement. The 5-iodo group could then be exploited as a point of diversification, allowing for the introduction of various substituents to probe the kinase's binding pocket and enhance selectivity.
Furthermore, a series of 2-aminopyridine derivatives were identified as potent Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a target for Parkinson's disease.[5][7] This suggests that the this compound core could also be a valuable starting point for the development of inhibitors against other kinases.
Table 1: Inferred SAR for this compound Derivatives as Kinase Inhibitors
| Position | Substitution | Inferred Effect on Activity | Rationale (Based on Analogs) |
| 2-Amino | Unsubstituted or small alkyl | Likely essential for hinge binding | Common interaction motif for 2-aminopyridine kinase inhibitors. |
| 3-Fluoro | Fluorine | Potentially enhances potency and selectivity | Modulates electronics and can form key interactions in the ATP binding site. |
| 5-Iodo | Iodine | Point for diversification to improve potency/selectivity | Allows for introduction of various groups to probe specific pockets of the kinase. |
| 4, 6 | Various substituents | Can be modified to enhance solubility and PK properties | Tolerates a range of substituents in related 2-aminopyridine scaffolds. |
Antibacterial Activity: Targeting Bacterial Processes
Substituted 2-aminopyridines have also demonstrated promising antibacterial activity.[1] A recent study on novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives showcased their potent activity against Gram-positive bacteria.[2][8] This highlights the potential of the fluorinated pyridine core in antibacterial drug discovery.
For this compound derivatives, the 3-fluoro group could contribute to the antibacterial efficacy. The 5-iodo substituent could be functionalized to introduce moieties that enhance bacterial cell wall penetration or inhibit essential bacterial enzymes.
Table 2: Inferred SAR for this compound Derivatives as Antibacterial Agents
| Position | Substitution | Inferred Effect on Activity | Rationale (Based on Analogs) |
| 2-Amino | Unsubstituted | May be important for target interaction | Common feature in bioactive aminopyridines. |
| 3-Fluoro | Fluorine | Likely contributes to antibacterial potency | Observed in active 3-(5-fluoropyridin-3-yl)-2-oxazolidinones.[2][8] |
| 5-Iodo | Iodine/Derivatized | Can be modified to improve antibacterial spectrum or potency | Introduction of groups targeting bacterial-specific processes. |
| 4, 6 | Small, non-polar groups | May influence cell permeability | Modifications can affect physical properties and bacterial uptake. |
Anticancer Potential: Beyond Kinase Inhibition
The anticancer potential of 2-aminopyridine derivatives extends beyond kinase inhibition.[9] These scaffolds can be elaborated to interact with other cancer-relevant targets. The presence of halogens can significantly influence the antiproliferative activity of pyridine derivatives.
For instance, studies on various pyridine derivatives have shown that the type and position of halogen substituents can modulate their anticancer efficacy. The this compound scaffold provides two distinct halogen atoms that can be strategically utilized. The fluorine atom can enhance cell permeability and metabolic stability, while the iodine atom can be used to introduce larger, more complex side chains to interact with specific protein targets or even to develop radiolabeled imaging agents.
Experimental Methodologies
To validate the inferred SAR and to fully characterize the biological activity of novel this compound derivatives, a suite of standardized experimental protocols should be employed.
General Synthesis of this compound Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a critical first step.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol for a Suzuki Coupling Reaction at C5:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) add the desired boronic acid or ester (1.2 eq).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C5-substituted derivative.
Biological Evaluation Protocols
Kinase Inhibition Assay (Example: LRRK2):
-
Prepare a reaction mixture containing recombinant LRRK2 enzyme, a suitable substrate (e.g., LRRKtide), and ATP in an appropriate assay buffer.
-
Add varying concentrations of the test compounds (this compound derivatives) to the reaction mixture.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a serial dilution of the test compounds in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well of a microtiter plate with a standardized suspension of the target bacteria (e.g., Staphylococcus aureus).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The strategic placement of the fluoro and iodo substituents offers a unique combination of electronic modulation, potential for specific interactions, and a handle for synthetic diversification. This guide, by synthesizing data from related chemical series, provides a foundational roadmap for researchers to navigate the SAR of this intriguing chemical space. Future work should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to validate these initial hypotheses and unlock the full therapeutic potential of this versatile scaffold.
References
- The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL not directly available in search results, but can be found by searching the title]
- The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. ACS Publications. [URL not directly available in search results, but can be found by searching the title]
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. [Link]
- Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. Journal of the Korean Chemical Society. [URL not directly available in search results, but can be found by searching the title]
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine.
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. ResearchGate. [URL not directly available in search results, but can be found by searching the title]
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [URL not directly available in search results, but can be found by searching the title]
- Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [URL not directly available in search results, but can be found by searching the title]
- SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. DigitalCommons@TMC. [URL not directly available in search results, but can be found by searching the title]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsat.org [ijsat.org]
A Comparative Guide to Catalytic Systems for the Coupling of 3-Fluoro-5-iodopyridin-2-amine
In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the pyridine ring is a privileged structure, present in a multitude of FDA-approved drugs. The specific isomer, 3-fluoro-5-iodopyridin-2-amine, represents a versatile building block, offering multiple reaction sites for diversification. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo-group provides a reactive handle for transition metal-catalyzed cross-coupling reactions. The amino group, in turn, can serve as a key interaction point with biological targets or be a site for further derivatization.
This guide provides a comparative analysis of various catalytic systems for the coupling reactions of this compound. We will delve into the nuances of different palladium- and copper-based systems for carbon-carbon and carbon-nitrogen bond formation, offering insights into catalyst selection, reaction optimization, and mechanistic considerations. The information presented herein is a synthesis of established protocols for structurally similar compounds, providing a robust starting point for researchers in their synthetic endeavors.
Carbon-Carbon Bond Forming Reactions: Expanding the Pyridine Core
The introduction of new carbon-based substituents onto the pyridine ring is a common strategy to explore the structure-activity relationship (SAR) of a lead compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are indispensable tools for this purpose.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures.[1] For a substrate like this compound, the primary challenge lies in the potential for the 2-amino group to coordinate with the palladium catalyst, potentially inhibiting its activity.[1] The choice of ligand is therefore critical to achieving high yields.
Catalytic System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome & Remarks |
| System 1: Pd(PPh₃)₄ | Triphenylphosphine (in catalyst) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | 80-100 | A standard, readily available catalyst. May require longer reaction times. Potential for lower yields due to catalyst inhibition by the amino group.[1][2] |
| System 2: PdCl₂(dppf) | dppf | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 | The bidentate dppf ligand often enhances catalytic activity and stability, leading to improved yields and shorter reaction times compared to monodentate phosphine ligands.[3] |
| System 3: Buchwald Ligands (e.g., XPhos, SPhos) | Dialkylbiaryl phosphines | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | These sterically hindered and electron-rich ligands are highly effective in promoting the coupling of substrates with potentially coordinating groups, often providing excellent yields under milder conditions.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80–100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[5] The resulting alkynylpyridines are versatile intermediates for further transformations.
Catalytic System Comparison:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Expected Outcome & Remarks |
| System 1: Pd(PPh₃)₄ / CuI | CuI | Et₃N, DIPA | THF, DMF | Room Temp. to 60 | The classical Sonogashira conditions. Generally reliable for a wide range of substrates. The amine base acts as both the base and a solvent.[6] |
| System 2: PdCl₂(PPh₃)₂ / CuI | CuI | Et₃N, DIPA | THF, DMF | Room Temp. to 60 | Another commonly used palladium source. Performance is generally similar to Pd(PPh₃)₄. |
| System 3: Copper-Free Sonogashira | None | Pyrrolidine, DBU | DMF, NMP | 80-120 | Avoids the use of a copper co-catalyst, which can sometimes lead to the homocoupling of the alkyne (Glaser coupling). May require higher temperatures.[7] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (3 mol%).[6]
-
Add the terminal alkyne (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Carbon-Nitrogen Bond Forming Reactions: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8] This reaction is particularly useful for constructing C-N bonds that are difficult to form using traditional methods. For this compound, this reaction would involve coupling at the C5 position.
Catalytic System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome & Remarks |
| System 1: Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | A first-generation catalyst system for Buchwald-Hartwig amination. Effective for a range of amines.[8] |
| System 2: Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃, K₃PO₄ | Dioxane | 90-120 | The wide bite angle of Xantphos can be beneficial for promoting reductive elimination and preventing catalyst decomposition. |
| System 3: Buchwald Precatalysts (e.g., RuPhos, BrettPhos) | RuPhos, BrettPhos | LiHMDS, NaOt-Bu | Toluene, THF | 80-110 | These pre-catalysts are often more active and stable, allowing for lower catalyst loadings and milder reaction conditions. They have shown excellent performance for the amination of halo-aminopyridines.[4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat to 80–110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[2]
General Experimental Workflow
Caption: A general workflow for transition metal-catalyzed cross-coupling reactions.
Copper-Catalyzed Coupling Reactions: An Alternative Approach
While palladium catalysis is dominant, copper-catalyzed reactions offer a cost-effective and sometimes complementary approach, particularly for C-N bond formation (Ullmann condensation). These reactions often require ligands such as amino acids or 1,2-diols to facilitate the coupling.[9][10]
Catalytic System Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome & Remarks |
| System 1: CuI / L-proline | L-proline | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 90-120 | A well-established system for the Ullmann condensation. L-proline is an inexpensive and effective ligand.[9] |
| System 2: CuI / Ethylene Glycol | Ethylene glycol | K₂CO₃, K₃PO₄ | t-Butanol, 2-Propanol | 100-120 | Ethylene glycol has been shown to be an effective ligand for the amination of halopyridines, offering an economical and readily available option.[10] |
| System 3: CuI / N,N-dimethylglycine | N,N-dimethylglycine | DBU, K₂CO₃ | DMSO | 100-120 | Another amino acid-based ligand that has demonstrated high efficiency in copper-catalyzed cross-coupling reactions.[9] |
Experimental Protocol: General Procedure for Copper-Catalyzed Amination
-
To a reaction vessel, add CuI (5-10 mol%), the ligand (e.g., L-proline, 20 mol%), the base (e.g., K₂CO₃, 2.0 eq.), this compound (1.0 eq.), and the amine coupling partner (1.2-1.5 eq.).
-
Add the solvent (e.g., DMSO).
-
Heat the reaction mixture to 90–120 °C and monitor its progress.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The choice of catalytic system for the functionalization of this compound is highly dependent on the desired transformation and the nature of the coupling partner. For C-C bond formation, palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, are generally the most effective. For C-N bond formation, both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable routes, with the former often providing higher yields and broader substrate scope, while the latter presents a more economical option. The protocols and comparative data presented in this guide serve as a comprehensive starting point for researchers to develop efficient and robust synthetic routes for the diversification of this valuable heterocyclic building block.
References
- Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. (n.d.).
- Functionalization of Pyridines at the C4 Position via Metalation and Capture - ResearchGate. (2025, January 3).
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions - Benchchem. (n.d.).
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture - ChemRxiv. (n.d.).
- A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization - Benchchem. (n.d.).
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines | Request PDF - ResearchGate. (2025, August 18).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
- Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation - MDPI. (2021, January 7).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023, June 20).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.).
- Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large - CHIMIA. (n.d.).
- Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - NIH. (2023, March 16).
- Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine - Benchchem. (n.d.).
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (n.d.).
- Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C [[triple bond, length as m-dash]] C bond cleavage promoted by visible light - Chemical Communications (RSC Publishing). (n.d.).
- Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5 - SciSpace. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine - Benchchem. (n.d.).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. (2025, January 14).
- Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).
- Copper-catalyzed iminoiodane-mediated aminolactonization of olefins: application to the synthesis of 5,5-disubstituted butyrolactones - PubMed. (2011, November 4).
- (PDF) Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers - ResearchGate. (n.d.).
- Technical Support Center: Reactions of 4-Amino-3-iodopyridine - Benchchem. (n.d.).
- 2-Amino-3-fluoro-5-iodopyridine - Synchem. (n.d.).
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem. (n.d.).
- Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... - ResearchGate. (n.d.).
- 2-Amino-5-iodopyridine 98 20511-12-0 - Sigma-Aldrich. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chimia.ch [chimia.ch]
- 10. scispace.com [scispace.com]
The Rising Profile of 3-Fluoro-5-iodopyridin-2-amine Derivatives in Oncology: A Comparative Guide to Anticancer Activity
In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells while minimizing harm to healthy tissues is paramount. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyridine nucleus stands out for its prevalence in FDA-approved drugs and its remarkable versatility in drug design.[1] This guide provides a comprehensive comparison of the anticancer activity of compounds derived from a particularly promising, yet underexplored, starting material: 3-Fluoro-5-iodopyridin-2-amine . We will delve into the rationale behind its selection, the synthesis of potent derivatives, their mechanisms of action, and a comparative analysis of their performance against established anticancer agents, supported by experimental data.
The Strategic Advantage of the this compound Scaffold
The choice of this compound as a foundational building block for anticancer drug discovery is a calculated one, rooted in established structure-activity relationship (SAR) principles.[1] The strategic placement of the fluoro, iodo, and amino groups on the pyridine ring offers a tripartite advantage for creating potent and selective kinase inhibitors, a major class of anticancer drugs.
-
The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring small molecules within the ATP-binding pocket of kinases.
-
The 2-Amino Group: This group provides a key hydrogen bond donor and a versatile handle for further chemical modifications, allowing for the exploration of a vast chemical space to optimize biological activity.
-
The 3-Fluoro Group: The introduction of a fluorine atom can significantly enhance the binding affinity of a drug to its target protein through favorable electrostatic interactions. Furthermore, fluorine substitution can improve metabolic stability and membrane permeability, desirable pharmacokinetic properties for any drug candidate.[1][2]
-
The 5-Iodo Group: The iodine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. This enables the facile introduction of a wide variety of aryl and heteroaryl moieties, which are often essential for achieving high potency and selectivity against specific kinases.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization are central to exploring its potential in cancer therapy. A representative synthetic approach is outlined below.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the iodination of aminopyridines.[3]
Experimental Protocol: Synthesis of this compound
-
Starting Material: 2-Amino-3-fluoropyridine.
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (solvent).
-
Procedure:
-
Dissolve 2-Amino-3-fluoropyridine (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Derivatization via Suzuki Coupling
The 5-iodo position is a versatile handle for introducing diverse functionalities. The Suzuki coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reactants: this compound (1 equivalent), Phenylboronic acid (1.2 equivalents).
-
Catalyst and Base: Pd(PPh₃)₄ (0.05 equivalents), Sodium carbonate (2 equivalents).
-
Solvent: 1,4-Dioxane and water (4:1 mixture).
-
Procedure:
-
To a degassed mixture of this compound, phenylboronic acid, and sodium carbonate in dioxane/water, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 3-fluoro-5-phenylpyridin-2-amine derivative.
-
Anticancer Activity: Targeting Key Kinases
Derivatives of the this compound scaffold are predicted to exhibit potent anticancer activity primarily through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis. The two most prominent targets for such compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
VEGFR-2 Inhibition: Choking the Tumor's Blood Supply
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process.[4] Inhibition of VEGFR-2 can effectively starve tumors of their essential blood supply. The 3-fluoro-5-arylpyridin-2-amine scaffold is an ideal pharmacophore for targeting VEGFR-2.
Mechanism of Action: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition.
Comparative Performance Data:
While specific data for derivatives of this compound is emerging, we can draw comparisons from structurally similar pyridine-based VEGFR-2 inhibitors.
| Compound Type | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Pyridine-derived VEGFR-2 Inhibitor | VEGFR-2 | 10 - 100 | Sorafenib | 90 |
| 3-Fluorophenyl substituted Pyridine | VEGFR-2 | 47 | Sorafenib | 90 |
Note: IC₅₀ values are indicative and can vary based on assay conditions. Data is synthesized from multiple sources for comparative purposes.[1][5]
The presence of a 3-fluorophenyl group has been shown to be particularly effective for VEGFR-2 inhibition, suggesting that derivatives from our core scaffold would exhibit potent activity.[1]
EGFR Inhibition: Halting Cancer Cell Proliferation
The Epidermal Growth Factor Receptor (EGFR) is another crucial tyrosine kinase that, when overexpressed or mutated, drives the proliferation of various cancer cells.[2][6] EGFR inhibitors are a cornerstone of targeted therapy for several cancers, including non-small cell lung cancer.
Mechanism of Action: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition.
Comparative Performance Data:
Pyrido[2,3-d]pyrimidine derivatives, which share a similar bicyclic core that can be synthesized from aminopyridines, have demonstrated potent EGFR inhibition.
| Compound Type | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | EGFR | 36.7 | Erlotinib | ~50 |
| Aminopyridine-containing spiro derivatives | EGFR (mutant) | 80 - 90 | Neratinib | 2500 |
Note: IC₅₀ values are indicative and can vary based on assay conditions. Data is synthesized from multiple sources for comparative purposes.[2][7]
The data suggests that compounds derived from the this compound scaffold have the potential to be potent EGFR inhibitors, possibly overcoming resistance to existing therapies.[2]
In Vitro Evaluation of Anticancer Activity
The anticancer potential of newly synthesized compounds is initially assessed through in vitro cell-based assays. The MTT assay is a widely used colorimetric method to determine cell viability and, consequently, the cytotoxic effects of a compound.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cells (e.g., A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for in vitro anticancer screening.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its strategic combination of a hydrogen-bonding pyridine core, a bioactivity-enhancing fluoro group, and a versatile iodo handle for synthetic diversification makes it an ideal candidate for generating potent and selective kinase inhibitors. The comparative data from structurally related compounds strongly suggest that derivatives of this scaffold will exhibit significant inhibitory activity against key oncogenic kinases such as VEGFR-2 and EGFR.
Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this compound. In-depth structure-activity relationship studies will be crucial for identifying lead compounds with optimal potency and pharmacokinetic profiles. Subsequent in vivo studies in animal models will be necessary to validate the therapeutic potential of these promising new agents in the fight against cancer.
References
- Zaragoza-García, O., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.
- Li, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry.
- El-Sayed, M. A., et al. (2021). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Scientific Reports.
- Abdel-Maksoud, M. S., et al. (2020). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Molecules.
- Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy.
- Ferreira, R. J., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals.
- Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy.
- Abdelgawad, M. A., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie.
- El-Adl, K., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry.
Sources
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Fluoro-5-iodopyridin-2-amine: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation and scientific discovery, the responsible management of chemical reagents is as critical as the integrity of their experimental results. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-5-iodopyridin-2-amine, a halogenated pyridine derivative. By adhering to these protocols, laboratories can ensure the safety of their personnel, maintain environmental compliance, and uphold the highest standards of scientific practice.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a multifaceted molecule, and its disposal considerations are dictated by the synergistic risks associated with its structural components: a pyridine ring, an amino group, and halogen substituents (fluoro and iodo).
Based on data from analogous compounds, this compound should be regarded as a hazardous substance. Pyridine and its derivatives are known to be harmful if ingested, inhaled, or in contact with skin.[1] The presence of halogen atoms necessitates its classification as a halogenated organic compound, which has specific disposal requirements.
Table 1: Hazard Profile and Disposal Synopsis
| Parameter | Guideline | Justification |
| Waste Classification | Hazardous Waste | Presence of halogenated pyridine and aromatic amine moieties. |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), skin/eye irritant. | Based on data for similar aminopyridines and halogenated compounds. |
| Primary Disposal Route | Incineration | Standard procedure for halogenated organic waste to ensure complete destruction. |
| Incompatible Wastes | Strong oxidizing agents, strong acids, and bases. | To prevent potentially violent reactions in the waste container.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option.[3]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A lab coat is essential to prevent skin contact.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a dust mask or respirator should be used to prevent inhalation.
Waste Segregation: Preventing Cross-Contamination
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated organic waste.
-
Designated Waste Container: All waste containing this compound, including residual amounts in empty containers, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.[1]
-
Container Material: The waste container should be constructed of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantities of the contents. The date of waste accumulation should also be clearly visible.
Spill Management: Preparedness and Response
Accidents can occur, and a well-defined spill response plan is crucial.
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Containment: For small, manageable spills, contain the substance using an inert absorbent material like vermiculite or sand.[3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into direct contact with this compound must be decontaminated to prevent cross-contamination of future experiments and to ensure the safety of all personnel.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residual compound. This rinsate must be collected and disposed of as halogenated organic waste.
-
Thorough Cleaning: Following the initial rinse, wash the equipment with soap and water.
-
Final Rinse: A final rinse with deionized water is recommended.
For sensitive equipment, consult the manufacturer's guidelines for appropriate decontamination procedures.
Final Disposal Logistics
The ultimate disposal of the collected hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] Never attempt to dispose of this chemical down the drain or in the regular trash.[3]
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for proper disposal.
By implementing these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, fostering a culture of safety and environmental responsibility that is integral to scientific excellence.
References
- Standard Operating Procedure for Pyridine. (n.d.). Retrieved from Washington State University Environmental Health & Safety.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
Sources
Comprehensive Safety and Handling Guide for 3-Fluoro-5-iodopyridin-2-amine
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Fluoro-5-iodopyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from structurally related compounds to ensure the highest degree of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazard profiles of analogous halogenated aminopyridines. It is imperative to treat this compound with the utmost caution, assuming it possesses similar or greater hazards.
Hazard Assessment: An Evidence-Based Approach
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][5]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][5]
The presence of iodine suggests potential light sensitivity, and the aminopyridine scaffold is common in biologically active molecules, warranting careful handling to avoid inadvertent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles with side shields, conforming to NIOSH or EU EN 166 standards. A face shield is required when there is a significant risk of splashing.[1][6] | The substituted aminopyridine structure suggests a high potential for severe eye irritation or damage.[4] A face shield provides an additional barrier during bulk handling or solution preparation. |
| Hand Protection | Chemically resistant, impervious gloves such as butyl rubber. While nitrile gloves are common in labs, some pyridine-based compounds show better resistance with butyl rubber or neoprene.[7][8] | Always inspect gloves for tears or punctures before use.[6] Employ proper glove removal techniques to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[6] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with particulate filters (N95 or higher) is required if handling outside a fume hood, if ventilation is inadequate, or if dust is generated.[2][6] | This is critical to prevent inhalation of fine powders, which can cause acute respiratory irritation.[2] Ensure proper fit-testing and user training for respirator use. |
| Protective Clothing | A fully buttoned laboratory coat is the minimum requirement. For larger quantities, a chemical-resistant apron or suit is recommended.[6][7] | This protects against skin contact from spills and splashes. Clothing should be immediately removed if it becomes contaminated. |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Storage and Handling
-
Storage: Upon receipt, store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7] The container must be kept tightly closed to prevent exposure to moisture and light.[2][7] Storage in a locked cabinet is recommended to restrict access.[6][7]
-
Handling: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[6][8] Use the smallest amount of material necessary for the experiment and avoid any actions that could generate dust.[6] Eating, drinking, and smoking are strictly prohibited in the handling area.[6][9]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Communicate: Alert laboratory personnel and the safety officer.
-
Secure: If safe to do so, restrict access to the spill area.
-
Cleanup (Minor Spill):
-
Don the appropriate PPE as outlined in the table above.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Cleanup (Major Spill):
-
Evacuate the area immediately and contact your institution's emergency response team.
-
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's designated hazardous waste management program, in strict accordance with all local, state, and federal regulations.[6][9] Do not dispose of this chemical down the drain.[10]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately and seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[2][9][10]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][9]
References
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Washington State University.
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
- Carl ROTH.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2763151, 2-Amino-3-iodopyridine. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-3-iodopyridine | C5H5IN2 | CID 2763151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
